molecular formula C9H20Cl2N2 B1437270 1,4-Diazaspiro[5.5]undecane dihydrochloride CAS No. 1159822-91-9

1,4-Diazaspiro[5.5]undecane dihydrochloride

Cat. No.: B1437270
CAS No.: 1159822-91-9
M. Wt: 227.17 g/mol
InChI Key: IJZCIJLGIPCFTE-UHFFFAOYSA-N
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Description

1,4-Diazaspiro[5.5]undecane dihydrochloride (CAS 1159822-91-9) is a versatile spirocyclic building block of high value in pharmaceutical research and development . This compound, with a molecular formula of C9H20Cl2N2 and a molecular weight of 227.17, serves as a crucial synthetic intermediate for constructing more complex molecules . The spirocyclic scaffold is a privileged structure in drug discovery, found in compounds targeting a range of therapeutic areas . As a key starting material, it is used to explore structure-activity relationships and to introduce three-dimensional complexity into candidate molecules, which can improve their physicochemical and pharmacological properties . The dihydrochloride salt form enhances the compound's stability and solubility for further synthetic applications. This product is intended for research purposes in laboratory settings only. It is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

1,4-diazaspiro[5.5]undecane;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2.2ClH/c1-2-4-9(5-3-1)8-10-6-7-11-9;;/h10-11H,1-8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJZCIJLGIPCFTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CNCCN2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20661374
Record name 1,4-Diazaspiro[5.5]undecane--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20661374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159822-91-9
Record name 1,4-Diazaspiro[5.5]undecane--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20661374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 1,4-Diazaspiro[5.5]undecane Dihydrochloride: A Versatile Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of Spirocyclic Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the quest for novel molecular architectures with enhanced pharmacological properties is perpetual. Spirocyclic compounds, characterized by their unique three-dimensional structures, have garnered significant attention for their potential to improve drug-like properties.[1][2] The introduction of a spirocyclic motif can lead to improvements in potency, selectivity, and pharmacokinetic profiles by introducing conformational rigidity and novel exit vectors for substituent placement.[1] The 1,4-diazaspiro[5.5]undecane core, a privileged heterocyclic motif, serves as a valuable building block in the synthesis of a wide array of biologically active compounds. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 1,4-diazaspiro[5.5]undecane dihydrochloride, a key intermediate for further chemical exploration.

Core Chemical and Physical Properties

This compound is the hydrochloride salt of the parent spirodiamine. The presence of two basic nitrogen atoms allows for the formation of a stable, crystalline dihydrochloride salt, which often exhibits improved handling and solubility characteristics compared to the free base.

Table 1: Physicochemical Properties of 1,4-Diazaspiro[5.5]undecane and its Dihydrochloride Salt

PropertyValueSource
Chemical Name This compound-
CAS Number 1159822-91-9[]
Molecular Formula C₉H₂₀Cl₂N₂[]
Molecular Weight 227.17 g/mol []
Appearance White to off-white solid (typical)General Knowledge
Purity Typically ≥95%[]
Solubility Soluble in water and polar protic solventsGeneral Knowledge
Storage Store in a cool, dry, well-ventilated area in a tightly sealed container.General Knowledge

Synthesis and Characterization

The synthesis of the 1,4-diazaspiro[5.5]undecane scaffold can be achieved through various synthetic strategies. One common approach involves a double Michael addition reaction.[4][5] A patent describes an improved two-pot process for the synthesis of the related intermediate, 1,4-diazaspiro[5.5]undecan-3-one, starting from cyclohexanone.[6]

General Synthetic Approach for 1,4-Diazaspiro[5.5]undecane

A plausible synthetic route to the 1,4-diazaspiro[5.5]undecane core is outlined below. The final step involves the formation of the dihydrochloride salt.

Synthesis A Cyclohexanone B Key Intermediate (e.g., via multi-step synthesis) A->B Multi-step conversion C 1,4-Diazaspiro[5.5]undecane (Free Base) B->C Cyclization D 1,4-Diazaspiro[5.5]undecane dihydrochloride C->D HCl in suitable solvent (e.g., Ether, Dioxane)

Caption: Generalized synthetic workflow for this compound.

Experimental Protocol: Formation of the Dihydrochloride Salt (General Procedure)

This is a generalized protocol and may require optimization for specific substrates and scales.

  • Dissolution: Dissolve the free base, 1,4-diazaspiro[5.5]undecane, in a suitable anhydrous organic solvent such as diethyl ether or 1,4-dioxane.

  • Acidification: To the stirred solution, add a solution of hydrogen chloride (typically 2 equivalents) in the same solvent, or bubble anhydrous HCl gas through the solution.

  • Precipitation: The dihydrochloride salt will precipitate out of the solution. The precipitation can be facilitated by cooling the reaction mixture.

  • Isolation: Collect the solid precipitate by filtration.

  • Washing: Wash the isolated solid with a small amount of the anhydrous solvent to remove any unreacted starting material or excess HCl.

  • Drying: Dry the product under vacuum to obtain the final this compound.

Characterization

A combination of spectroscopic techniques is essential for the unambiguous characterization of this compound.

Table 2: Expected Spectroscopic Data

TechniqueExpected Features
¹H NMR Signals corresponding to the protons of the cyclohexane and piperazine rings. The chemical shifts will be influenced by the protonation of the nitrogen atoms.
¹³C NMR Resonances for the carbon atoms of the spirocyclic system.
FT-IR Characteristic N-H stretching and bending vibrations for the ammonium salts, along with C-H and C-N stretching frequencies.
Mass Spec. The mass spectrum of the free base would show the molecular ion peak. ESI-MS of the salt may show the protonated molecular ion.

Note: As of the latest search, specific, publicly available spectra for this compound have not been identified.

Applications in Drug Discovery and Medicinal Chemistry

The 1,4-diazaspiro[5.5]undecane scaffold is a versatile building block for the synthesis of compounds with a wide range of biological activities. Its rigid, three-dimensional structure allows for precise orientation of substituents, which can lead to enhanced binding to biological targets.

Applications Core 1,4-Diazaspiro[5.5]undecane Scaffold App1 Neurological Disorders Core->App1 App2 Pain Management Core->App2 App3 Anti-inflammatory Agents Core->App3 App4 Analgesics Core->App4 App5 Oncology Core->App5

Caption: Therapeutic areas exploring the 1,4-diazaspiro[5.5]undecane scaffold.

Neurological Disorders

The unique spirocyclic structure of 1,4-diazaspiro[5.5]undecane derivatives makes them valuable for targeting neurological disorders, particularly those involving the modulation of neurotransmitter systems.

Anti-inflammatory and Analgesic Properties

Derivatives of the 1,4-diazaspiro[5.5]undecane scaffold have been investigated for their potential anti-inflammatory and analgesic properties. The rigid framework can be functionalized to interact with key targets in inflammatory and pain pathways.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound. A Material Safety Data Sheet (MSDS) for a related compound, 2-Methyl-2,9-diazaspiro[5.5]undecane dihydrochloride, indicates that it may cause skin and serious eye irritation, as well as respiratory irritation.[4]

General Handling Precautions:

  • Use in a well-ventilated area.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid breathing dust.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly closed container in a cool, dry place away from incompatible materials.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block for the synthesis of novel compounds with potential therapeutic applications. Its spirocyclic nature offers a unique three-dimensional framework that can be exploited to design molecules with improved pharmacological profiles. While there is a need for more comprehensive public data on the specific physicochemical and spectroscopic properties of the dihydrochloride salt, the growing interest in spirocyclic scaffolds in medicinal chemistry suggests that the importance of this and related compounds will continue to expand. Future research will likely focus on the development of efficient and stereoselective synthetic routes to functionalized 1,4-diazaspiro[5.5]undecane derivatives and the exploration of their biological activities in a wider range of therapeutic areas.

References

Synthesis and characterization of 1,4-Diazaspiro[5.5]undecane dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 1,4-Diazaspiro[5.5]undecane Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,4-diazaspiro[5.5]undecane scaffold is a privileged structural motif in modern medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, three-dimensional structure provides a unique conformational constraint that is highly desirable for optimizing ligand-receptor interactions. This guide offers a comprehensive, field-proven methodology for the synthesis and rigorous characterization of 1,4-Diazaspiro[5.5]undecane as its stable dihydrochloride salt. We delve into the causal mechanisms behind the chosen synthetic strategy, provide self-validating experimental protocols, and detail the analytical workflows required to confirm the identity, purity, and structural integrity of the final product.

Introduction: The Strategic Importance of the Diazaspiro[5.5]undecane Core

Spirocyclic systems, particularly those incorporating heteroatoms, have gained significant traction in drug discovery.[1] Unlike their linear or simple cyclic counterparts, spirocycles introduce a well-defined three-dimensional geometry, enabling more precise probing of protein binding pockets. The 1,4-diazaspiro[5.5]undecane framework, which consists of two piperidine rings sharing a single carbon atom, is of particular interest. This scaffold has been successfully employed as a bioisosteric replacement for piperazine, leading to compounds with novel pharmacological profiles.[2] Derivatives have shown promise as dual μ-opioid receptor agonists and σ1 receptor antagonists for pain treatment, as agents for central nervous system disorders, and in the development of novel anticancer therapeutics.[3][4][5]

The preparation of this scaffold as a dihydrochloride salt is a critical step for its practical application in research. The salt form typically exhibits enhanced stability, improved handling characteristics, and increased aqueous solubility, which are crucial for biological screening and formulation development. This document serves as an authoritative guide for chemists to reliably synthesize and validate this important chemical building block.

Synthesis Pathway: A Mechanistic Approach

The synthesis of the 1,4-diazaspiro[5.5]undecane core can be achieved through various routes. A robust and efficient method involves a multi-step sequence starting from commercially available cyclohexanone. The strategy detailed here focuses on the construction of a key lactam intermediate, 1,4-diazaspiro[5.5]undecan-3-one, followed by its reduction. This pathway is advantageous due to its scalability and the use of well-understood chemical transformations.[6]

A plausible mechanism for a key step, the double Michael addition, involves the base-catalyzed activation of a methylene group, which then attacks a divinyl ketone in a cascade cyclization to form the stable spiro product.[7] This principle of forming two new C-C bonds in a controlled manner is fundamental to constructing the spirocyclic core.

Visualizing the Synthetic Workflow

The following diagram outlines the logical flow from the starting material to the final dihydrochloride salt.

Synthesis_Workflow cluster_synthesis Part A: Synthesis of the Free Base cluster_salt Part B: Salt Formation Start Cyclohexanone Intermediate1 Alkyl (1-(nitromethyl)cyclohexyl)glycinate Start->Intermediate1 Multi-step sequence (e.g., via nitromethylene cyclohexane) Intermediate2 1,4-Diazaspiro[5.5]undecan-3-one Intermediate1->Intermediate2 Reductive Cyclization FreeBase 1,4-Diazaspiro[5.5]undecane Intermediate2->FreeBase Lactam Reduction (e.g., LiAlH4) FinalProduct 1,4-Diazaspiro[5.5]undecane Dihydrochloride FreeBase->FinalProduct Acidification (HCl in Ether/MeOH)

Caption: High-level workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of 1,4-Diazaspiro[5.5]undecane

This protocol describes the final reduction step from the lactam intermediate and subsequent salt formation. The synthesis of the precursor, 1,4-diazaspiro[5.5]undecan-3-one, can be accomplished as described in the patent literature.[6]

Step 1: Reduction of 1,4-Diazaspiro[5.5]undecan-3-one

  • Inert Atmosphere: Set up an oven-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.

  • Reagent Suspension: Suspend lithium aluminum hydride (LiAlH₄) (4.0 eq.) in anhydrous tetrahydrofuran (THF) (approx. 0.5 M) and cool the mixture to 0 °C in an ice bath.

    • Causality: LiAlH₄ is a powerful reducing agent required to reduce the amide (lactam) to an amine. The reaction is highly exothermic and reactive towards moisture, necessitating an inert atmosphere and controlled temperature.

  • Substrate Addition: Dissolve 1,4-diazaspiro[5.5]undecan-3-one (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

  • Reflux: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up (Fieser method): Cool the reaction mixture to 0 °C. Cautiously and sequentially, add water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams.

    • Trustworthiness: This specific quenching procedure is critical for safety and for precipitating the aluminum salts as a granular solid, which simplifies filtration and improves the yield of the free base.

  • Isolation: Stir the resulting mixture at room temperature for 1 hour. Filter the solids through a pad of Celite®, washing thoroughly with THF and ethyl acetate. Concentrate the combined filtrates under reduced pressure to yield crude 1,4-Diazaspiro[5.5]undecane as an oil or low-melting solid.

Step 2: Formation of the Dihydrochloride Salt

  • Dissolution: Dissolve the crude free base in a minimal amount of methanol or diethyl ether.

  • Acidification: Cool the solution to 0 °C and add a solution of hydrochloric acid in diethyl ether (e.g., 2 M) dropwise with stirring until precipitation is complete and the solution is acidic (test with pH paper).

  • Isolation: Collect the resulting white precipitate by vacuum filtration. Wash the solid with cold diethyl ether and dry it under vacuum to yield this compound.

Comprehensive Characterization: A Self-Validating Analytical Workflow

Rigorous characterization is non-negotiable to ensure the synthesized compound meets the standards required for drug development. The following techniques provide orthogonal data points that, when combined, create a self-validating system to confirm the structure and purity of the target compound.

Visualizing the Characterization Strategy

Characterization cluster_structure Structural Elucidation cluster_purity Purity & Composition Compound 1,4-Diazaspiro[5.5]undecane Dihydrochloride NMR NMR Spectroscopy (¹H & ¹³C) Compound->NMR Confirms connectivity & environment of atoms MS Mass Spectrometry Compound->MS Confirms molecular mass FTIR FTIR Spectroscopy Compound->FTIR Identifies functional groups MP Melting Point Compound->MP Indicates purity EA Elemental Analysis Compound->EA Confirms elemental composition

Caption: Interconnected analytical techniques for comprehensive compound validation.

Expected Analytical Data

The following table summarizes the expected results from the characterization of this compound.

Technique Parameter Expected Result/Observation Purpose
¹H NMR Chemical Shift (δ)Multiple peaks in the aliphatic region (~1.5-3.5 ppm). Broad signals for N-H protons.Confirms proton environments and structural integrity.
¹³C NMR Chemical Shift (δ)Signal for the spiro carbon (~60-70 ppm). Several signals in the aliphatic region (~20-50 ppm).Confirms the carbon skeleton, including the unique spiro center.
FTIR Wavenumber (cm⁻¹)~3200-3400 (N-H stretch, broad), ~2930 & ~2850 (C-H stretch), ~1100 (C-N stretch).[8][9]Identification of key functional groups.
Mass Spec. (ESI+) m/zExpected [M+H]⁺ for the free base (C₉H₁₈N₂) at ~155.15.[10]Confirms the molecular weight of the parent molecule.
Melting Point Temperature (°C)A sharp, defined melting point.Indicator of high purity.
Elemental Analysis % CompositionCalculated for C₉H₂₀Cl₂N₂: C, 47.17%; H, 8.80%; N, 12.22%. Found values should be within ±0.4%.Verifies the empirical formula and salt stoichiometry.
Protocols for Key Characterization Techniques

1. NMR Spectroscopy

  • Protocol: Dissolve ~5-10 mg of the sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.

  • Expertise & Interpretation: The ¹H NMR spectrum is expected to show complex splitting patterns due to the rigid chair-like conformations of the piperidine rings. Protons on the same carbon can become diastereotopic, leading to more complex signals than simple triplets or quartets.[11] The broadness of the N-H signals is due to exchange and quadrupole effects. The ¹³C spectrum is simpler and should clearly show the number of unique carbon environments.

2. FTIR Spectroscopy

  • Protocol: Prepare a sample pellet by grinding a small amount of the compound with dry, infrared-grade potassium bromide (KBr) and pressing it into a thin disk.[9] Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Expertise & Interpretation: The most informative region is the N-H stretching band, which will be broad for the ammonium salt. The absence of a strong carbonyl (C=O) peak around 1700 cm⁻¹ confirms the complete reduction of the lactam precursor.

3. High-Resolution Mass Spectrometry (HRMS)

  • Protocol: Prepare a dilute solution of the sample in methanol or acetonitrile/water. Analyze using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

  • Expertise & Interpretation: HRMS provides a highly accurate mass measurement, allowing for unambiguous confirmation of the molecular formula of the protonated free base [M+H]⁺. The measured mass should match the theoretical mass to within 5 ppm.[10]

Conclusion

This guide provides a robust and reliable framework for the synthesis and characterization of this compound, a valuable building block for drug discovery. By understanding the rationale behind each synthetic step and employing a multi-faceted analytical approach, researchers can confidently produce and validate this compound to the high standards required for scientific integrity and downstream applications. The methodologies described herein are designed to be self-validating, ensuring that the final product is structurally correct and of high purity, ready for its deployment in the exploration of new chemical and biological frontiers.

References

1,4-Diazaspiro[5.5]undecane dihydrochloride CAS number and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1,4-Diazaspiro[5.5]undecane Dihydrochloride for Researchers and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that provide access to unique three-dimensional chemical space is paramount. Spirocyclic systems, characterized by two rings sharing a single carbon atom, have emerged as "privileged" structures due to their conformational rigidity and ability to project substituents in well-defined vectors. Among these, the 1,4-diazaspiro[5.5]undecane core is a particularly valuable building block. This guide provides a comprehensive technical overview of its dihydrochloride salt, a stable and readily handled form, for professionals engaged in research, discovery, and pharmaceutical development. We will delve into its fundamental properties, synthetic considerations, therapeutic potential, and essential handling protocols, grounded in authoritative scientific data.

Part 1: Core Compound Identification and Properties

A precise understanding of a compound's identity and physicochemical characteristics is the foundation of all subsequent research and development.

Chemical Identity
  • Systematic Name: 1,4-diazaspiro[5.5]undecane;dihydrochloride[]

  • CAS Number: 1159822-91-9[][2]

  • Common Synonyms: 1,4-Diazaspiro[5.5]undecanedihydrochloride, 1,4-Diaza-spiro[5.5]undecane dihydrochloride, 1,4-Diaza-spiro[5.5]undecane2HCl[]

The corresponding free base, 1,4-Diazaspiro[5.5]undecane, has a distinct CAS number (180-76-7) and different physical properties[3]. The dihydrochloride salt form is often preferred in laboratory settings for its enhanced stability and solubility in polar solvents.

Structural Information

The structure features a cyclohexane ring and a piperazine ring fused at a single quaternary carbon atom. The dihydrochloride salt form indicates that the two nitrogen atoms of the piperazine ring are protonated and associated with chloride counter-ions.

Caption: 2D Structure of this compound

Physicochemical Data

A summary of key quantitative data is presented below for quick reference.

PropertyValueSource
Molecular Formula C₉H₂₀Cl₂N₂[]
Molecular Weight 227.17 g/mol []
SMILES C1CCC2(CC1)CNCCN2.Cl.Cl[]
InChI InChI=1S/C9H18N2.2ClH/c1-2-4-9(5-3-1)8-10-6-7-11-9;;/h10-11H,1-8H2;2*1H[]
InChIKey IJZCIJLGIPCFTE-UHFFFAOYSA-N[]
Purity (Typical) ≥95%[]

Part 2: Synthesis and Mechanistic Insights

The synthesis of diazaspirocycles is a field of active research, driven by their utility in drug discovery. While specific, detailed protocols for this compound are proprietary, we can analyze general and patented strategies for related structures to understand the underlying chemical logic.

Rationale for Spirocyclic Scaffolds in Synthesis

The decision to incorporate a spirocyclic scaffold is a strategic one in molecular design. Unlike simple fused or linear systems, the spiro-junction introduces a rigid, three-dimensional topology. This conformational constraint is highly desirable as it can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity. The diazaspiro[5.5]undecane core, specifically, offers two nitrogen atoms that can serve as hydrogen bond acceptors or donors (when protonated), providing crucial anchor points for molecular recognition.

General Synthetic Strategies

The construction of the diazaspiro[5.5]undecane core often involves multi-step sequences. A common approach for related structures involves building the heterocyclic portion onto a pre-existing carbocyclic ring.

  • Double Michael Addition: One efficient methodology for creating related diazaspiro[5.5]undecane derivatives involves a cascade cyclization via a [5+1] double Michael addition reaction.[4][5] In this strategy, an active methylene compound like N,N-dimethylbarbituric acid reacts with a divinylketone in the presence of a base, leading to the formation of the spirocyclic system in high yields.[5] This approach is valued for its atom economy and ability to rapidly generate molecular complexity.

  • Multi-step Synthesis from Cyclohexanone: A patented process for the synthesis of a key intermediate, 1,4-diazaspiro[5.5]undecan-3-one, provides a clear example of a robust, scalable route.[6] The process begins with commercially available cyclohexanone and proceeds through several intermediates, demonstrating a logical pathway to construct the final spirocycle.[6]

The workflow below illustrates a generalized, conceptual pathway inspired by such multi-step syntheses.

G cluster_rationale Causality & Rationale A Cyclohexanone (Starting Material) B Functionalization & Ring Opening/Modification A->B C Introduction of Nitrogen Moieties B->C R1 Creates a reactive intermediate for subsequent additions. B->R1 D Intramolecular Cyclization C->D R2 Installs the two nitrogen atoms required for the piperazine ring. C->R2 E 1,4-Diazaspiro[5.5]undecane Core D->E R3 Forms the thermodynamically stable spirocyclic system. D->R3 F Salt Formation (HCl) E->F G Target: Dihydrochloride Salt F->G R4 Improves stability, handling, and aqueous solubility. F->R4

Caption: Generalized workflow for the synthesis of the diazaspiro core.

Part 3: Applications in Drug Discovery and Development

The true value of this compound lies in its application as a versatile building block for creating novel chemical entities with therapeutic potential.

Role as a Key Intermediate

This compound is primarily utilized in the field of organic synthesis as a key intermediate for producing a wide range of more complex pharmaceutical compounds.[7] Its two distinct nitrogen atoms allow for selective functionalization, enabling chemists to append various pharmacophores and tune the properties of the final molecule.

Therapeutic Potential of the Diazaspiro[5.5]undecane Core

The unique spirocyclic structure has been leveraged in the development of drugs targeting several disease areas.

  • Neurological Disorders: The scaffold is considered valuable for developing drugs that target neurological disorders, particularly those involving the modulation of neurotransmitter systems.[7][8] The rigid structure can help in achieving the precise orientation of functional groups required for specific receptor interactions.

  • Anti-inflammatory and Analgesic Properties: It is also employed in the synthesis of compounds with potential anti-inflammatory and analgesic effects.[7][8]

  • Broader Bioactivities: A comprehensive review of the isomeric 1,9-diazaspiro[5.5]undecane scaffold highlights its broad utility in developing treatments for obesity, pain, psychotic disorders, and cardiovascular diseases.[9] This underscores the therapeutic promise of the general diazaspiro[5.5]undecane framework.

  • Enzyme Inhibition: In a related example, derivatives of 1-oxa-4,9-diazaspiro[5.5]undecane were identified as highly potent inhibitors of soluble epoxide hydrolase (sEH), making them promising drug candidates for treating chronic kidney diseases.[10] This demonstrates the scaffold's ability to serve as a platform for potent and selective enzyme inhibitors.

G Core 1,4-Diazaspiro[5.5]undecane Scaffold Prop1 Structural Rigidity Core->Prop1 exhibits Prop2 Defined 3D Geometry Core->Prop2 exhibits Prop3 Dual Nitrogen Functionality Core->Prop3 exhibits App1 Neurological Disorders (Neurotransmitter Modulation) Prop1->App1 enables targeting of App2 Inflammation & Pain Prop1->App2 enables targeting of App3 Enzyme Inhibition (e.g., sEH for CKD) Prop1->App3 enables targeting of App4 Metabolic Disorders (e.g., Obesity) Prop1->App4 enables targeting of Prop2->App1 enables targeting of Prop2->App2 enables targeting of Prop2->App3 enables targeting of Prop2->App4 enables targeting of Prop3->App1 enables targeting of Prop3->App2 enables targeting of Prop3->App3 enables targeting of Prop3->App4 enables targeting of

Caption: Logical relationship between scaffold properties and applications.

Part 4: Handling, Storage, and Safety Protocol

Disclaimer: This information is based on data for structurally related compounds and general laboratory best practices. You are REQUIRED to consult the specific Safety Data Sheet (SDS) provided by your supplier before handling this chemical.

General Handling Precautions

Based on safety data for a related compound, 2-Methyl-2,9-diazaspiro[5.5]undecane dihydrochloride, this class of chemicals should be handled with care.[11]

  • Hazard Classification: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[11]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[11]

  • Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid breathing dust or fumes.[11]

  • Hygiene: Wash hands thoroughly after handling. Avoid contact with skin, eyes, and clothing.[11]

Storage Conditions

Proper storage is crucial to maintain the integrity of the compound.

  • Container: Store in a tightly-closed container when not in use.[11]

  • Environment: Keep in a cool, dry, and well-ventilated place away from incompatible substances and sources of ignition.[7][11]

Step-by-Step Laboratory Handling Protocol
  • Preparation: Before retrieving the compound, ensure the chemical fume hood is operational. Don all required PPE (lab coat, gloves, eye protection).

  • Dispensing: Retrieve the container from its storage location. Place it inside the fume hood before opening. Carefully weigh the desired amount of the solid compound, avoiding the generation of dust.

  • In Case of Accidental Contact:

    • Skin: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation occurs, seek medical advice.[11]

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[11]

  • Spill Containment: In case of a small spill, prevent further spread. Carefully sweep or vacuum up the inert material and place it into a suitable, labeled container for disposal. Do not let the product enter drains.[11]

  • Disposal: Dispose of contents and container in accordance with all local, regional, and national regulations. This should be done via an approved waste disposal plant.[11]

Conclusion

This compound is more than just a chemical reagent; it is a key enabling tool for medicinal chemists. Its inherent structural rigidity, well-defined three-dimensional architecture, and versatile nitrogen functionality make it a highly attractive scaffold for the design of next-generation therapeutics. From neurological disorders to chronic kidney disease, the core structure has demonstrated its potential across a diverse range of biological targets. By understanding its properties, synthetic logic, and proper handling, researchers can effectively leverage this valuable building block to accelerate innovation in drug discovery and development.

References

A Technical Guide to the Spectroscopic Characterization of 1,4-Diazaspiro[5.5]undecane Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the expected spectroscopic data for 1,4-Diazaspiro[5.5]undecane dihydrochloride. Due to a lack of publicly available experimental spectra for this specific salt, this document synthesizes information from published data on close derivatives and foundational spectroscopic principles to offer a robust predictive characterization. This approach ensures a scientifically grounded resource for researchers working with this and structurally related compounds.

Molecular Structure and Its Spectroscopic Implications

1,4-Diazaspiro[5.5]undecane features a unique spirocyclic system where a cyclohexane ring and a piperazine ring share a single quaternary carbon atom. This rigid, three-dimensional structure dictates a complex and informative spectroscopic fingerprint. The dihydrochloride salt form, with protonated nitrogen atoms, further influences the electronic environment and, consequently, the spectral output.

Molecular Formula: C₉H₂₀Cl₂N₂ Molecular Weight: 227.18 g/mol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information regarding the connectivity and stereochemistry of the molecule.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to be complex due to the rigid chair conformations of the six-membered rings and the diastereotopic nature of the methylene protons. The protonation of the nitrogen atoms in the dihydrochloride salt will lead to a general downfield shift of adjacent protons compared to the free base.

Key Predicted Resonances:

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityNotes
Cyclohexane Ring (C6-C10)1.5 - 1.8MultipletA complex multiplet arising from the overlapping signals of the axial and equatorial protons of the cyclohexane ring.
Piperazine Ring (C2, C3, C5)3.0 - 3.5MultipletsProtons on the carbons adjacent to the protonated nitrogen atoms will be significantly deshielded and are expected to appear as distinct multiplets. The geminal and vicinal couplings will result in complex splitting patterns.
N-H ProtonsBroad singletBroad SingletThe protons on the positively charged nitrogen atoms are expected to be exchangeable, leading to a broad signal. Its chemical shift can be highly dependent on the solvent and concentration.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will be simpler than the ¹H spectrum and will be crucial for confirming the carbon framework. The number of unique carbon signals will reflect the symmetry of the molecule.

Key Predicted Resonances:

Carbon AtomPredicted Chemical Shift (δ, ppm)Notes
Spiro Carbon (C5)~60 - 70The quaternary spiro carbon is expected to be in this region.
Piperazine Ring (C2, C3, C6)~40 - 50Carbons adjacent to the protonated nitrogen atoms will be deshielded.
Cyclohexane Ring (C7, C8, C9, C10, C11)~20 - 40The carbons of the cyclohexane ring are expected in the aliphatic region.

The workflow for NMR analysis is a critical, multi-step process.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep Dissolve ~5-10 mg in 0.5-0.7 mL of deuterated solvent (e.g., D₂O, DMSO-d₆) transfer Transfer to a 5 mm NMR tube prep->transfer setup Place sample in spectrometer and lock, tune, and shim transfer->setup acq_1h Acquire ¹H NMR spectrum setup->acq_1h acq_13c Acquire ¹³C NMR spectrum acq_1h->acq_13c acq_2d Acquire 2D NMR spectra (COSY, HSQC, HMBC) acq_13c->acq_2d process Fourier transform, phase correct, and baseline correct spectra acq_2d->process integrate Integrate ¹H signals and assign chemical shifts process->integrate analyze Analyze coupling constants and correlations from 2D spectra integrate->analyze elucidate Elucidate final structure analyze->elucidate

Caption: Standard workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. For this compound, the key vibrational bands will be associated with the N-H bonds of the ammonium groups and the C-H and C-N bonds of the aliphatic rings.

Key Predicted IR Absorptions:

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityNotes
N-H Stretch3200 - 2800Strong, BroadCharacteristic of ammonium salts. This broad absorption is due to hydrogen bonding.
C-H Stretch (aliphatic)2950 - 2850StrongArising from the methylene groups of the cyclohexane and piperazine rings.
N-H Bend1600 - 1500MediumA characteristic bending vibration for ammonium ions.
C-N Stretch1250 - 1020MediumAssociated with the stretching vibrations of the carbon-nitrogen bonds in the piperazine ring.

The process of acquiring an IR spectrum is outlined below.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis prep Prepare a KBr pellet or a Nujol mull with a small amount of the sample background Acquire a background spectrum prep->background sample_spec Acquire the sample spectrum background->sample_spec process Process the spectrum (e.g., baseline correction) sample_spec->process assign Assign characteristic absorption bands process->assign

Caption: General workflow for acquiring an IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is essential for confirming the molecular weight and gaining insights into the structure. For this compound, electrospray ionization (ESI) would be the most suitable technique.

Predicted Mass Spectrum (ESI+):

  • [M+H]⁺: The most abundant ion is expected to be the protonated free base at m/z 155.16.

  • [M+2H]²⁺: A doubly charged ion at m/z 78.08 might also be observed.

  • Fragmentation: The fragmentation pattern would likely involve the cleavage of the piperazine and cyclohexane rings. Common fragmentation pathways would include the loss of ethyleneimine and cyclohexene fragments.

The logical flow for a mass spectrometry experiment is depicted here.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis prep Dissolve a small amount of sample in a suitable solvent (e.g., methanol, acetonitrile) inject Infuse the sample solution into the ESI source of the mass spectrometer prep->inject acquire Acquire the mass spectrum in positive ion mode inject->acquire identify Identify the molecular ion peak and other significant ions acquire->identify analyze Analyze the fragmentation pattern to confirm the structure identify->analyze

Caption: A typical workflow for mass spectrometry analysis.

Conclusion

An In-depth Technical Guide to the Solubility of 1,4-Diazaspiro[5.5]undecane Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1,4-Diazaspiro[5.5]undecane dihydrochloride, a spirocyclic diamine salt with significant potential in pharmaceutical development. In the absence of extensive published solubility data for this specific molecule, this document synthesizes fundamental principles of salt solubility with established, rigorous methodologies for its empirical determination. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's physicochemical properties to inform formulation, preclinical, and clinical development strategies. The guide offers a theoretical framework for predicting solubility and a detailed, field-proven experimental protocol for its precise measurement.

Introduction: The Significance of Spirocyclic Scaffolds and Solubility in Drug Development

Spirocyclic compounds, characterized by two rings sharing a single atom, have garnered considerable interest in medicinal chemistry.[1][2][3] Their rigid, three-dimensional architecture offers a distinct advantage over planar aromatic structures, providing a larger surface area for interaction with biological targets.[1] This unique topology can lead to enhanced selectivity and novel pharmacological profiles, making spirocyclic scaffolds, such as that in 1,4-Diazaspiro[5.5]undecane, attractive for drug discovery programs targeting a range of therapeutic areas.[2][4]

This compound is the salt form of a diamine base. The conversion of a basic drug into a salt is a common strategy in pharmaceutical development to enhance properties like solubility and stability.[5] Solubility, in particular, is a critical determinant of a drug's bioavailability and therapeutic efficacy.[6][7] Poor aqueous solubility can lead to low absorption from the gastrointestinal tract, resulting in suboptimal drug exposure and potentially compromising clinical outcomes.[8] Therefore, a thorough understanding of the solubility of this compound across a range of physiologically and pharmaceutically relevant solvents is paramount.

This guide will first explore the theoretical underpinnings of this compound's solubility based on its molecular structure and then provide a robust, step-by-step methodology for its experimental determination.

Theoretical Solubility Profile of this compound

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. As the dihydrochloride salt of a diamine, this compound is an ionic compound and is, therefore, highly polar.

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): High solubility is expected in these solvents. The ionic nature of the dihydrochloride salt will allow for strong ion-dipole interactions with the polar solvent molecules. In aqueous media, the solubility is expected to be pH-dependent, a characteristic feature of salts of weak bases.[9] At lower pH values, the common ion effect from the excess chloride ions may slightly decrease solubility.[9][10]

  • Polar Aprotic Solvents (e.g., DMSO, DMF): Good solubility is anticipated in these solvents due to their high polarity, which can effectively solvate the ionic salt.

  • Non-Polar Solvents (e.g., Hexane, Toluene): Very low to negligible solubility is expected. The non-polar nature of these solvents cannot overcome the strong ionic lattice energy of the salt.

The relationship between the structure of this compound and its expected solubility in different solvent classes is visualized in the diagram below.

G cluster_solvents Solvent Classes compound 1,4-Diazaspiro[5.5]undecane dihydrochloride (Polar Salt) polar_protic Polar Protic (e.g., Water, Methanol) compound->polar_protic High Solubility (Strong Ion-Dipole Interactions) polar_aprotic Polar Aprotic (e.g., DMSO, DMF) compound->polar_aprotic Good Solubility (Effective Solvation) non_polar Non-Polar (e.g., Hexane, Toluene) compound->non_polar Low to Negligible Solubility (Weak Interactions)

Caption: Predicted solubility based on molecular polarity.

Experimental Determination of Thermodynamic Solubility

To obtain definitive solubility data, an experimental approach is necessary. The "gold standard" for determining thermodynamic (or equilibrium) solubility is the shake-flask method .[11][12] This method involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached, followed by quantification of the dissolved solute in the supernatant.

The following protocol is a comprehensive synthesis of best practices recommended by regulatory bodies and industry experts for determining the solubility of pharmaceutical compounds.[11][13][14][15][16][17][18][19]

Materials and Equipment
  • This compound (solid powder)

  • Selected solvents (e.g., purified water, pH 1.2 HCl buffer, pH 4.5 acetate buffer, pH 6.8 phosphate buffer, methanol, ethanol, DMSO, hexane)

  • Analytical balance (readable to ±0.1 mg)

  • Glass vials with screw caps

  • Orbital shaker or thermomixer with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

Experimental Workflow Diagram

The overall workflow for the shake-flask solubility determination is illustrated below.

G start Start weigh Weigh excess compound start->weigh add_solvent Add precise volume of solvent weigh->add_solvent equilibrate Equilibrate on shaker (e.g., 24-48h at 37°C) add_solvent->equilibrate separate Separate solid and liquid (Centrifugation) equilibrate->separate filter Filter supernatant separate->filter dilute Dilute sample for analysis filter->dilute analyze Analyze by HPLC dilute->analyze calculate Calculate solubility analyze->calculate end End calculate->end

Caption: Shake-flask method for solubility determination.

Step-by-Step Protocol

Step 1: Preparation of Test Samples

  • Accurately weigh an amount of this compound that is in excess of its expected solubility into a glass vial. A preliminary test with a small amount of solvent can help estimate the required excess.

  • Using a calibrated pipette, add a precise volume of the chosen solvent to the vial.

  • Prepare at least three replicate samples for each solvent to ensure the reproducibility of the results.[18]

Causality: Using an excess of the solid ensures that a saturated solution is formed, which is the definition of thermodynamic solubility.[12] Preparing replicates is crucial for statistical validity.

Step 2: Equilibration

  • Securely cap the vials to prevent solvent evaporation.

  • Place the vials in an orbital shaker or thermomixer set to a constant temperature (e.g., 25°C for general solubility or 37°C for physiological relevance).[12][17]

  • Agitate the samples for a sufficient duration to reach equilibrium. A typical duration is 24 to 48 hours.[12][13] It is advisable to take measurements at multiple time points (e.g., 24h and 48h) to confirm that equilibrium has been reached (i.e., the concentration is no longer increasing).

Causality: Continuous agitation ensures intimate contact between the solute and solvent, facilitating dissolution. Maintaining a constant temperature is critical as solubility is temperature-dependent. The extended equilibration time allows the system to reach a thermodynamic steady state.

Step 3: Separation of Solid and Liquid Phases

  • Once equilibration is complete, remove the vials from the shaker.

  • Centrifuge the vials at a high speed to pellet the undissolved solid.

Causality: Centrifugation provides a clear separation of the saturated supernatant from the excess solid, which is essential for accurate sampling.

Step 4: Sample Analysis

  • Carefully withdraw an aliquot of the clear supernatant.

  • Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm) to remove any remaining fine particles. Discard the first few drops to avoid any potential adsorption of the compound onto the filter membrane.

  • Accurately dilute the filtered sample with a suitable mobile phase to a concentration that falls within the linear range of the analytical method.

  • Analyze the diluted samples by a validated HPLC method to determine the concentration of the dissolved compound. A calibration curve prepared with known concentrations of this compound is required for accurate quantification.

Causality: Filtration is a critical step to ensure that no solid particles are included in the sample for analysis, as this would lead to an overestimation of solubility.[12] A validated analytical method like HPLC provides the necessary sensitivity and specificity for accurate concentration measurement.

Step 5: Data Reporting

  • Calculate the solubility in units such as mg/mL or µg/mL.

  • For aqueous solutions, measure and report the pH of the final saturated solution, as it may differ from the initial pH of the buffer.[18]

  • Present the results in a clear and organized manner, including the mean solubility and standard deviation for the replicates in each solvent.

Data Presentation

The experimentally determined solubility data should be summarized in a table for easy comparison.

Solvent SystemTemperature (°C)Mean Solubility (mg/mL)Standard Deviation
Purified Water37[Insert Data][Insert Data]
pH 1.2 Buffer37[Insert Data][Insert Data]
pH 4.5 Buffer37[Insert Data][Insert Data]
pH 6.8 Buffer37[Insert Data][Insert Data]
Methanol25[Insert Data][Insert Data]
Ethanol25[Insert Data][Insert Data]
DMSO25[Insert Data][Insert Data]
Hexane25[Insert Data][Insert Data]

Conclusion

References

Authored by: Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and History of Spirocyclic Diamines

Introduction: Beyond Flatland—The Rise of Three-Dimensional Scaffolds

In the landscape of medicinal chemistry, the quest for novel molecular architectures that confer improved therapeutic properties is perpetual. For decades, drug discovery was dominated by "flat," aromatic, sp2-hybridized carbocyclic and heterocyclic scaffolds. However, the limitations of this planar chemical space—often associated with poor solubility, metabolic instability, and off-target effects—prompted a strategic shift. This evolution, famously termed the "escape from flatland," championed the integration of three-dimensional, sp3-rich scaffolds to enhance the drug-like properties of new chemical entities.[1][2]

At the forefront of this movement are spirocyclic compounds, molecules defined by two rings sharing a single common atom, the spirocenter. Their inherent rigidity and complex three-dimensional topology offer medicinal chemists a powerful tool to precisely orient functional groups in space, thereby optimizing interactions with biological targets.[3][4] This guide focuses specifically on a burgeoning subclass: spirocyclic diamines . These scaffolds, which embed two nitrogen atoms within a spirocyclic framework, have emerged as exceptionally valuable bioisosteres and structural motifs, enabling the development of next-generation therapeutics with enhanced potency, selectivity, and improved pharmacokinetic profiles.[2][4] This document provides a technical overview of their discovery, the evolution of their synthesis, and their strategic application in modern drug development.

A Nascent History: From Obscurity to Strategic Importance

While the concept of spirocycles has been established for over a century, and early spirocyclic drugs like the antifungal Griseofulvin were approved as far back as 1959, the specific exploration of spirocyclic diamines is a more recent phenomenon.[1] The initial landscape of drug discovery contained few examples. However, the increasing recognition of their unique structural advantages has sparked a boom in their investigation over the last two decades.[1]

A pivotal realization was that a vast portion of the chemical space occupied by these molecules remained uncharted. A 2025 study by the Reymond group systematically investigated the potential of spirocycles with ring sizes from four to eight, each containing a primary or secondary amine.[5][6] Their analysis revealed that of 391 potential spirocyclic diamine scaffolds, a staggering 285 were not listed in the PubChem database, highlighting them as potentially novel chemical entities.[5][6] This work underscored that the field is not just one of historical rediscovery but of active, ongoing exploration. The study further exemplified the potential of this untapped space by synthesizing several novel scaffolds and identifying a chiral spirocyclic diamine as a micromolar inhibitor of the M4 muscarinic acetylcholine receptor (mAChR), a key target for neurological disorders.[5][6]

The Synthetic Challenge: Forging the Spirocyclic Core

The construction of the sterically demanding spirocyclic diamine framework requires sophisticated and robust synthetic strategies. The evolution of these methods from classical multi-step sequences to elegant, complexity-generating cascade reactions has been critical to unlocking their potential for drug discovery.

Key Synthetic Strategies
  • Dearomatizing Intramolecular Diamination of Phenols: A powerful, modern approach for rapidly building molecular complexity is through dearomatization reactions. A notable example involves the oxidative cyclization of phenols bearing a pendant urea group.[7][8] This transformation, often mediated by a hypervalent iodine reagent like phenyliodine bis(trifluoroacetate) (PIFA), generates a spirocyclic dienone intermediate. The second nitrogen of the urea then participates in a subsequent intramolecular aza-Michael addition, creating a complex spirotricyclic system containing a synthetically valuable, embedded syn-1,2-diamine motif in a single, stereocontrolled operation.[7][8][9]

  • Reductive Amination Routes: For constructing simpler diazaspiroalkanes, such as 2,6-diazaspiro[3.3]heptanes, reductive amination serves as a practical and scalable method.[10] This strategy typically begins with a bifunctional precursor, such as an aldehyde-containing azetidine. Reductive amination with a primary amine or aniline, followed by an intramolecular cyclization, efficiently yields the desired spirocyclic diamine core. This method is particularly amenable to library synthesis for exploring structure-activity relationships (SAR).[10]

  • Sequential Ring Closure: A fundamental approach involves the stepwise construction of the two rings. For instance, the synthesis of 2-azaspiro[3.3]heptane-derived amino acids has been achieved by the sequential ring closure of 1,3-bis-electrophiles with appropriate 1,1-C- or 1,1-N-bis-nucleophiles.[11] This methodical approach allows for precise control over the substitution pattern of the final scaffold.

Visualizing a Complexity-Generating Cascade

The following diagram illustrates the dearomatizing diamination of a phenol, a strategy that rapidly generates a complex, drug-like scaffold from a simple starting material.

G cluster_start Starting Material cluster_process One-Pot Transformation cluster_product Product SM Phenol with Pendant Urea Ox Oxidative Dearomatization (e.g., PIFA) SM->Ox Step 1 IM Intramolecular aza-Michael Addition Ox->IM Step 2 (Cascade) Prod Spirotricyclic System with embedded syn-1,2-Diamine IM->Prod Final Product

Caption: One-pot synthesis of a spirocyclic 1,2-diamine via dearomatization.

Exemplary Experimental Protocol: Synthesis of 2,6-Diazaspiro[3.3]heptanes

This protocol is adapted from a general, scalable method for synthesizing functionalized 2,6-diazaspiro[3.3]heptanes via reductive amination.[10]

Step 1: Reductive Amination

  • To a solution of 1-benzyl-3-chloromethylazetidine-3-carbaldehyde (1.0 eq) in dichloroethane, add the desired primary amine or aniline (1.0 eq) and acetic acid (1.0 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate iminium ion formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-18 hours until the reaction is complete (monitor by TLC or LC-MS).

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude secondary amine intermediate.

Step 2: Intramolecular Cyclization

  • Dissolve the crude intermediate from Step 1 in a suitable solvent such as tetrahydrofuran (THF).

  • Add potassium tert-butoxide (2.2 eq, 1.0 M solution in THF) to the stirred solution.

  • Heat the reaction mixture in a sealed tube at 70 °C for 2-4 hours.

  • Allow the reaction to cool to room temperature.

  • Filter the mixture to remove the potassium chloride byproduct.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired 2,6-diazaspiro[3.3]heptane product.

Strategic Applications in Drug Discovery

The true value of spirocyclic diamines lies in their ability to solve critical challenges in drug design. Their rigid three-dimensional structure is not merely a novelty but a functional tool for enhancing molecular properties.

The Rationale: Why Choose a Spirocyclic Diamine?
  • Conformational Restriction and Pre-organization: The spirocyclic core locks the conformation of the molecule. This rigidity reduces the entropic penalty upon binding to a target protein, which can lead to a significant increase in binding affinity. It allows for the precise and predictable orientation of pharmacophoric elements.[4]

  • Improved Physicochemical Properties: The introduction of sp3-rich spirocyclic scaffolds generally increases aqueous solubility, decreases lipophilicity, and improves metabolic stability when compared to their flat aromatic counterparts.[2][4] This translates to better ADME (Administration, Distribution, Metabolism, and Excretion) profiles in vivo.

  • Novelty and Intellectual Property: As many spirocyclic diamine scaffolds are novel, their use provides access to new, unexplored chemical space and offers opportunities for securing new intellectual property.[5][6]

  • Bioisosteric Replacement: Spirocyclic diamines are excellent bioisosteres for more common, flexible motifs. For instance, a 2,6-diazaspiro[3.3]heptane can serve as a conformationally restricted analogue of piperazine, a ubiquitous fragment in CNS-active drugs. This replacement can fine-tune selectivity and reduce off-target effects.[4] Similarly, spiro[3.3]heptane-1,6-diamines have been shown to be effective surrogates for 1,3- and 1,4-disubstituted cyclohexanes.[12]

Visualizing Bioisosterism

The diagram below illustrates how a rigid spirocyclic diamine can mimic the spatial arrangement of a more flexible, traditional scaffold like piperazine.

Caption: A spirocyclic diamine as a rigid bioisostere for piperazine.

Case Studies in Drug Development
Therapeutic Area Parent/Precursor Scaffold Spirocyclic Diamine Analogue Key Improvement & Rationale Reference
Oncology (PARP Inhibitors) Olaparib (contains piperazine)Diazaspiro[3.3]heptane analogueReplacement of the flexible piperazine with the rigid spirocycle altered interactions with the PARP protein family, leading to higher selectivity for PARP-1 and reduced DNA damage, indicating lower cytotoxicity.[4]
Malaria Flexible piperidine linker in QuisinostatSpirocyclic pyrolidino-azetidineThe spirocyclic scaffold refined the selectivity profile, increasing activity against the parasite's histone deacetylase (PfHDAC) while reducing inhibition of human HDACs, thereby lowering host toxicity.[4]
Neuroscience (Dopamine Receptors) N/A (de novo design)Arylated diazaspiro[3.3]alkane coreThe defined spatial orientation of substituents on the rigid spiro-diamine core was essential for achieving a remarkable 900-fold selectivity for the D₃ receptor over the highly homologous D₂ receptor.[4]

Structure-Activity Relationships (SAR): A Game of Angles and Distances

The biological activity of diamines is often critically dependent on the distance and relative orientation of the two nitrogen atoms.[13] Spirocyclic scaffolds provide an ideal platform to systematically probe this relationship.

  • Stereochemistry is Key: The presence of multiple stereocenters allows for the synthesis of distinct stereoisomers, which can exhibit profoundly different biological activities. As seen with the M4 mAChR inhibitor, a single enantiomer was responsible for the observed micromolar activity, demonstrating the importance of precise stereochemical control.[5][14]

  • Vectorial Control: The rigid framework dictates the exit vectors for substituents placed on the nitrogen atoms. By selecting different spirocyclic cores (e.g., spiro[3.3]heptane vs. spiro[4.5]decane), chemists can modulate the angles and distances between key binding groups, providing a powerful method for SAR optimization.[15]

Future Outlook: An Expanding Universe

The exploration of spirocyclic diamines is far from complete. The convergence of innovative synthetic methodologies, which grant access to previously unattainable scaffolds, and the use of computational tools to navigate vast virtual libraries of these compounds, promises to accelerate discovery.[5][6] As medicinal chemistry continues its trajectory away from "flatland," spirocyclic diamines are poised to become increasingly integral components in the design of safer, more effective medicines. Their unique blend of structural novelty, conformational rigidity, and favorable physicochemical properties ensures they will remain a fertile ground for innovation for years to come.

References

An In-depth Technical Guide to the Potential Biological Activity of 1,4-Diazaspiro[5.5]undecane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,4-diazaspiro[5.5]undecane scaffold has emerged as a "privileged structure" in medicinal chemistry, signifying its ability to bind to multiple, diverse biological targets and serve as a versatile framework for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of its derivatives. We delve into the significant anticancer, analgesic, and renal-protective properties exhibited by various analogues, supported by mechanistic insights and detailed experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical and biological attributes of this promising heterocyclic system.

Introduction: The Significance of the Spirocyclic Scaffold

Nitrogen-containing spiro-heterocycles are pivotal structural motifs found in numerous natural products and synthetic compounds, displaying a wide array of pharmacological and biological effects.[1][2] Among these, the 1,4-diazaspiro[5.5]undecane core, which features two piperidine rings spiro-fused at a common carbon atom, has garnered substantial attention. Its rigid, three-dimensional architecture provides a unique topographical presentation of functional groups, enabling precise interactions with biological targets and often leading to enhanced potency and selectivity. This guide explores the burgeoning field of 1,4-diazaspiro[5.5]undecane derivatives, highlighting their journey from synthetic novelty to promising drug candidates. These compounds are key intermediates in the synthesis of pharmaceuticals aimed at treating disorders related to abnormal cellular proliferation.[3][4]

Synthetic Strategies: Building the Core

The synthesis of the 1,4-diazaspiro[5.5]undecane core and its derivatives can be achieved through several strategic routes. The choice of method often depends on the desired substitution patterns and overall efficiency.

Cascade Cyclization via Double Michael Addition

A highly efficient method involves the cascade cyclization through a [5+1] double Michael addition reaction. This approach typically uses derivatives of barbituric or thiobarbituric acid and divinylketones. The reaction proceeds smoothly, often at ambient temperatures in the presence of a mild base, to furnish the desired diazaspiro[5.5]undecane derivatives in excellent yields.[2] This protocol is valued for its operational simplicity and ability to generate complex structures from readily available starting materials.

Microwave-Assisted Synthesis

To enhance reaction efficiency, microwave-assisted synthesis has been successfully employed. This technique significantly reduces reaction times while increasing product yields (78-92%).[1] For instance, the condensation of N,N-dimethyl barbituric acid with penta-1,4-diene-3-one derivatives is effectively accelerated under microwave irradiation, making it a preferred method for rapid library synthesis.[1]

Multi-step Synthesis from Cyclohexanone

More complex derivatives, such as 1,4-diazaspiro[5.5]undecan-3-one, can be prepared via multi-step processes starting from commercially available materials like cyclohexanone.[3] A modern, improved "two-pot" process has been developed that offers higher yields and requires fewer steps than previous six-step methods.[3] This process involves the reaction of cyclohexenone with nitromethane, addition of an alkyl glycinate, reduction of the nitro group, and subsequent intramolecular cyclization to form the final spiro-lactam.[3]

G cluster_0 General Synthetic Workflow start Starting Materials (e.g., Barbituric Acid Derivatives, Cyclohexanone) react Key Reaction Step (e.g., Michael Addition, Condensation) start->react intermediate Formation of Spirocyclic Intermediate react->intermediate cyclize Intramolecular Cyclization / Modification intermediate->cyclize purify Purification & Characterization (NMR, LC-MS, X-ray) cyclize->purify product Final 1,4-Diazaspiro[5.5]undecane Derivative purify->product

Caption: Generalized workflow for the synthesis of 1,4-diazaspiro[5.5]undecane derivatives.

Key Biological Activities and Therapeutic Applications

Derivatives of the 1,4-diazaspiro[5.5]undecane scaffold have demonstrated significant potential across several therapeutic areas.

Anticancer Activity

The search for novel anticancer agents is a primary driver for the synthesis of these compounds.[1]

Substituted 2,4-diazaspiro[5.5]undecane-1,5,9-trione derivatives have shown promising cytotoxic effects against various cancer cell lines.[1] For example, studies on the SK-HEP-1 liver adenocarcinoma cell line revealed that certain derivatives exhibit significant anticancer activity, underscoring their potential as scaffolds for new oncologic drugs.[1]

A particularly exciting development is the discovery of 1,4,9-triazaspiro[5.5]undecan-2-one derivatives as potent and selective inhibitors of METTL3.[5][6] METTL3 is an RNA methyltransferase that, as part of the METTL3/METTL14 complex, is responsible for the N6-methyladenosine (m6A) modification on RNA. This modification plays a critical role in various cellular processes, and its dysregulation is implicated in several cancers, including acute myeloid leukemia (AML).[5][7]

The lead compound, designated UZH2, demonstrated a 1400-fold improvement in potency (IC₅₀ of 5 nM) through a structure-based medicinal chemistry campaign.[5][6] In cellular assays, UZH2 effectively reduces the m6A/A ratio in polyadenylated RNA in both MOLM-13 (AML) and PC-3 (prostate cancer) cell lines, confirming target engagement and biological effect.[5][6]

G cluster_pathway m6A RNA Methylation Pathway METTL3 METTL3/METTL14 Complex m6A m6A-Modified mRNA METTL3->m6A Methylation RNA mRNA RNA->METTL3 YTHDF Reader Proteins (e.g., YTHDF2) m6A->YTHDF Effects Altered mRNA Stability, Splicing, & Translation YTHDF->Effects Cancer Cancer Progression (e.g., Leukemia) Effects->Cancer Inhibitor 1,4,9-Triazaspiro[5.5]undecane Derivative (e.g., UZH2) Inhibitor->METTL3 Inhibition

Caption: Inhibition of the METTL3-mediated m6A pathway by spiro-derivatives.

Compound Target Cell Line Activity Metric Potency Reference
3a (trione derivative) SK-HEP-1 (Liver Adenocarcinoma)IC₅₀112 ± 12 µM[1]
UZH2 (METTL3 Inhibitor) MOLM-13 (AML)EC₅₀0.7 µM[5]
UZH2 (METTL3 Inhibitor) PC-3 (Prostate Cancer)EC₅₀2.5 µM[5]
UZH2 (METTL3 Inhibitor) METTL3 Enzyme AssayIC₅₀5 nM[6]
Analgesic Activity (Pain Management)

A novel strategy in pain management involves creating dual-target ligands that can provide potent analgesia with a reduced side-effect profile compared to traditional opioids. 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives have been identified as potent dual μ-opioid receptor (MOR) agonists and sigma-1 receptor (σ₁R) antagonists.[8][9]

The σ₁R is considered an endogenous anti-opioid system; its antagonism has been shown to potentiate opioid-mediated analgesia.[8] By combining MOR agonism (for pain relief) and σ₁R antagonism (to enhance analgesia and potentially mitigate side effects) in a single molecule, these compounds offer a promising therapeutic approach. One of the lead compounds, 15au , showed potent analgesic activity comparable to oxycodone but with less constipation at equianalgesic doses in preclinical models.[8]

Chronic Kidney Disease

Derivatives of 1-oxa-4,9-diazaspiro[5.5]undecane have been developed as highly potent inhibitors of soluble epoxide hydrolase (sEH).[10] Inhibition of sEH is a therapeutic strategy for treating chronic kidney diseases. In a rat model of anti-glomerular basement membrane glomerulonephritis, an orally administered lead compound successfully lowered serum creatinine, demonstrating its potential as an orally active drug candidate for this indication.[10]

Other Potential Applications

The broader family of diazaspiro[5.5]undecanes has been investigated for a range of other disorders, including obesity, pain, and various immune system, cardiovascular, and psychotic disorders, highlighting the immense versatility of this scaffold.[11][12]

Experimental Protocols

To ensure scientific integrity, the biological evaluation of these derivatives relies on robust, validated assays.

Protocol: MTT Assay for In Vitro Cytotoxicity

This protocol is used to assess the anticancer effect of diazaspiro-trione derivatives on cell viability.

  • Cell Seeding: Plate SK-HEP-1 cells in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from >300 µM down to ~10 µM) in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The living cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) using non-linear regression analysis.

Protocol: TR-FRET Assay for METTL3 Inhibition

This protocol quantifies the enzymatic activity of METTL3 and its inhibition by spiro-derivatives.

  • Reaction Mixture Preparation: In a 384-well plate, prepare a reaction mixture containing the METTL3/METTL14 complex, a biotinylated RNA substrate, and the universal methyl donor S-adenosyl-L-methionine (SAM).

  • Inhibitor Addition: Add serial dilutions of the test compound (e.g., UZH2) to the wells. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Enzymatic Reaction: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow for RNA methylation.

  • Detection: Stop the reaction and add the detection reagents: a Europium-labeled anti-m6A antibody and Streptavidin-Allophycocyanin (APC).

  • FRET Signal Measurement: Incubate for 60 minutes to allow the detection reagents to bind. Measure the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal. A high FRET signal indicates high methylation (proximity of Eu and APC), while a low signal indicates inhibition.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Conclusion and Future Perspectives

The 1,4-diazaspiro[5.5]undecane scaffold and its analogues represent a highly valuable class of compounds in modern drug discovery. The structural rigidity and synthetic tractability of this core have enabled the development of potent and selective modulators of diverse biological targets, including enzymes like METTL3 and sEH, and receptors such as the MOR and σ₁R. The promising preclinical data in oncology, pain management, and nephrology strongly support the continued exploration of this chemical space.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Optimization: Further refining the scaffold to improve potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties.

  • Exploration of New Therapeutic Areas: Investigating the potential of these derivatives against other targets, such as those involved in neurodegenerative or inflammatory diseases.[13]

  • Advanced Preclinical and Clinical Development: Moving the most promising lead compounds, such as the METTL3 and dual MOR/σ₁R inhibitors, through further preclinical toxicology studies and into clinical trials.

The versatility and proven bioactivity of 1,4-diazaspiro[5.5]undecane derivatives ensure they will remain a focal point of medicinal chemistry research for years to come.

References

In Silico Analysis of 1,4-Diazaspiro[5.5]undecane Dihydrochloride: A Technical Guide for Preclinical Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive technical framework for the in silico modeling of 1,4-Diazaspiro[5.5]undecane dihydrochloride, a spirocyclic compound with potential neuromodulatory activity. Recognizing the growing importance of computational methods in accelerating drug discovery, we present a holistic workflow that spans from initial ligand preparation to advanced molecular dynamics simulations and predictive toxicology. This document is intended for researchers, computational chemists, and drug development professionals seeking to apply rigorous computational techniques to characterize novel chemical entities. We will utilize the γ-aminobutyric acid type A (GABA-A) receptor as a plausible biological target for this compound, based on the known activities of similar diazaspiro scaffolds. This guide emphasizes not just the "how" but the "why" behind each methodological choice, ensuring a self-validating and scientifically sound computational investigation.

Introduction: The Rationale for In Silico Modeling in Early-Phase Drug Discovery

The journey of a drug from concept to clinic is fraught with challenges, high costs, and a significant attrition rate.[1] In silico modeling, or computer-aided drug design (CADD), has emerged as an indispensable tool to mitigate these risks by providing early-stage insights into a compound's potential efficacy and safety profile.[1] For novel chemical entities like this compound, computational approaches allow for a rapid and cost-effective evaluation of its physicochemical properties, potential biological targets, binding interactions, and ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile.

The unique three-dimensional architecture of spirocyclic compounds presents both an opportunity and a challenge in drug design. Their rigid structures can offer high receptor affinity and selectivity, but also necessitate a thorough understanding of their conformational preferences and potential interactions. This guide will walk through a structured, multi-faceted computational approach to characterize this compound, providing a blueprint for its preclinical assessment.

The Target: Why the GABA-A Receptor?

The γ-aminobutyric acid type A (GABA-A) receptor is a ligand-gated ion channel and the primary mediator of fast inhibitory neurotransmission in the central nervous system (CNS).[2][3] Its dysfunction is implicated in a range of neurological and psychiatric disorders, making it a prominent drug target.[3] Notably, diazaspiro compounds have been reported to act as modulators of the GABA-A receptor, suggesting that this compound may exhibit similar activity.[4] Specifically, the benzodiazepine binding site, an allosteric site on the GABA-A receptor, is a well-characterized target for anxiolytic and sedative drugs.[2][5] For the purpose of this guide, we will hypothesize that this compound acts as a modulator at this site.

Physicochemical Properties of this compound

A foundational step in any in silico analysis is the characterization of the molecule's basic physicochemical properties. These properties govern its behavior in biological systems and are crucial for interpreting more complex simulations.

PropertyValueSource
Molecular Formula C₉H₂₀Cl₂N₂PubChem
Molecular Weight 227.18 g/mol PubChem
Canonical SMILES C1CCC2(CC1)CNCCN2.Cl.ClPubChem
InChI Key IJZCIJLGIPCFTE-UHFFFAOYSA-NPubChem
CAS Number 1159822-91-9BOC Sciences

The In Silico Workflow: A Step-by-Step Guide

Our computational investigation will follow a logical progression from ligand and receptor preparation to increasingly complex simulations and predictions.

G cluster_0 Preparation cluster_1 Initial Screening cluster_2 Refinement & Dynamics cluster_3 Predictive Modeling A Ligand Preparation C Molecular Docking A->C B Receptor Preparation B->C D Molecular Dynamics Simulation C->D E QSAR Analysis D->E F ADME-Tox Prediction D->F G cluster_0 Inputs cluster_1 Outputs A Prepared Ligand (PDBQT) D AutoDock Vina A->D B Prepared Receptor (PDBQT) B->D C Configuration File (Grid Box) C->D E Binding Poses & Scores D->E F Interaction Analysis E->F G A Docked Complex B Force Field Parameterization A->B C Solvation & Ionization B->C D Energy Minimization C->D E Equilibration (NVT & NPT) D->E F Production MD Run E->F G Trajectory Analysis (RMSD, RMSF, etc.) F->G

References

A Comprehensive Technical Guide to the Thermochemical Analysis of 1,4-Diazaspiro[5.5]undecane Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

In the landscape of modern drug discovery and development, a thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is not merely advantageous; it is fundamental. The stability, solubility, and ultimately, the bioavailability of a drug candidate are intrinsically linked to its solid-state characteristics. Among the spirocyclic scaffolds, which are of growing interest due to their unique three-dimensional architecture, 1,4-Diazaspiro[5.5]undecane serves as a valuable core for developing novel therapeutics, particularly for neurological disorders.[1][2]

This technical guide provides a comprehensive framework for the thermochemical analysis of 1,4-Diazaspiro[5.5]undecane as its dihydrochloride salt. While specific thermochemical data for this exact salt is not extensively published, this document serves as a detailed methodological blueprint. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights and robust protocols to generate and interpret critical thermochemical data. By following the principles and procedures outlined herein, research teams can establish a self-validating system for characterizing this and similar API candidates, ensuring data integrity and accelerating the development timeline.

Introduction: The Imperative of Thermochemical Characterization

The selection of a salt form is one of the most critical decisions in the drug development process. Conversion of a free base, such as 1,4-Diazaspiro[5.5]undecane, into a hydrochloride salt can significantly alter its properties, including melting point, thermal stability, hygroscopicity, and dissolution rate. A comprehensive thermochemical profile provides the quantitative data needed to make informed decisions regarding formulation, storage, and regulatory filings.

The primary goals of this analysis are:

  • To Determine Thermal Stability: Establishing the temperature at which the compound begins to degrade is crucial for defining handling, storage, and shelf-life conditions.

  • To Identify and Characterize Phase Transitions: Detecting melting points, glass transitions, and polymorphic transformations is essential for understanding the physical form of the API.[3]

  • To Quantify Energetic Properties: Measuring enthalpies of fusion, transition, and decomposition provides fundamental thermodynamic data that correlates with the compound's crystal lattice energy and intermolecular forces.

This guide will detail the application of two primary thermal analysis techniques—Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)—as the cornerstone of this investigation.

Synthesis and Purity Confirmation: The Foundation of Accurate Analysis

The validity of any thermochemical data is contingent upon the purity and identity of the sample. Before commencing thermal analysis, the synthesis and rigorous characterization of 1,4-Diazaspiro[5.5]undecane dihydrochloride are mandatory.

Representative Synthesis Pathway

While multiple synthetic routes to the 1,4-diazaspiro[5.5]undecane core exist, a common approach involves a multi-step process starting from commercially available reagents.[4] The final step is the conversion to the dihydrochloride salt, typically achieved by treating a solution of the free base with hydrochloric acid.

cluster_synthesis Synthesis of Core Compound cluster_salt Salt Formation A Cyclohexanone (Starting Material) B Multi-step Synthesis A->B C 1,4-Diazaspiro[5.5]undecane (Free Base) B->C D Dissolution in Anhydrous Solvent (e.g., Ethanol, Diethyl Ether) C->D E Addition of 2 eq. HCl (in solvent) D->E F Precipitation & Isolation E->F G Drying under Vacuum F->G H Final Product: 1,4-Diazaspiro[5.5]undecane Dihydrochloride G->H

Caption: Synthesis and Salt Formation Workflow.

Pre-Analysis Characterization Protocol

A sample must be thoroughly characterized to ensure its identity and purity before it is subjected to thermal analysis.

Step 1: Structural Verification

  • Method: ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

  • Causality: These techniques confirm the covalent structure of the synthesized molecule, ensuring the correct spirocyclic core and the absence of significant organic impurities.

Step 2: Purity Assessment

  • Method: High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV, ELSD).

  • Causality: HPLC provides a quantitative measure of purity. For thermochemical analysis, a purity level of >99.0% is strongly recommended to avoid artifacts from impurities influencing melting points or decomposition profiles.

Step 3: Elemental Analysis

  • Method: CHN (Carbon, Hydrogen, Nitrogen) analysis.

  • Causality: This analysis verifies the empirical formula of the salt, confirming the correct ratio of the organic base to the hydrochloride components. This is a critical self-validating check for proper salt stoichiometry.

Experimental Protocols for Thermochemical Analysis

The following protocols are designed to be executed on modern, calibrated thermal analysis instrumentation.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is the primary technique for identifying melting points, enthalpies of fusion, and solid-state transitions.[3]

Experimental Workflow Diagram

A Instrument Calibration (Indium Standard) B Sample Preparation (2-5 mg, hermetically sealed aluminum pan) A->B C Equilibrate at 25 °C B->C D Ramp Temperature (e.g., 10 °C/min) C->D E Record Heat Flow vs. Temp D->E F Data Analysis: Identify Peaks (Onset, Maxima) Integrate Peak Area E->F

Caption: DSC Experimental Workflow.

Detailed Protocol:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard. This step is critical for data accuracy and trustworthiness.

  • Sample Preparation: Accurately weigh 2-5 mg of the dried this compound into a clean aluminum DSC pan.

  • Pan Sealing: Hermetically seal the pan.

    • Expert Insight: For hydrochloride salts, hermetic sealing is crucial. It prevents the loss of volatile HCl gas before or during decomposition, which could otherwise create a misleading endothermic event and an inaccurate mass loss profile in a subsequent TGA experiment.[5]

  • Reference Pan: Prepare an empty, hermetically sealed aluminum pan to serve as the reference.

  • Thermal Program: Place both pans in the DSC cell. Equilibrate the system at a starting temperature (e.g., 25 °C).

  • Heating Ramp: Heat the sample at a constant rate, typically 10 °C/min, under a purge of inert nitrogen gas (e.g., 50 mL/min). The temperature range should be sufficient to observe the melting and decomposition, for example, from 25 °C to 350 °C.[6]

  • Data Analysis: Analyze the resulting thermogram to determine:

    • Melting Endotherm: The onset temperature is taken as the melting point (Tm).

    • Enthalpy of Fusion (ΔHfus): Calculated by integrating the area of the melting peak. This value is a measure of the energy required to break the crystal lattice.

    • Decomposition Exotherm/Endotherm: Note any sharp exothermic or complex endothermic events at higher temperatures, which typically signify decomposition.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is essential for determining thermal stability, decomposition patterns, and the presence of residual solvents or water.[6]

Detailed Protocol:

  • Instrument Calibration: Calibrate the TGA for mass using standard weights and for temperature using certified magnetic standards (e.g., Curie point standards).

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.

    • Expert Insight: A slightly larger sample size than for DSC is often used to improve the accuracy of mass loss measurements. An open pan is used to allow volatiles to escape freely.

  • Thermal Program: Place the pan in the TGA furnace. Equilibrate at a starting temperature (e.g., 25 °C).

  • Heating Ramp: Heat the sample at a constant rate (e.g., 10 °C/min) under a purge of inert nitrogen gas. The temperature range should match or exceed that used for DSC.

  • Data Analysis: Analyze the resulting TGA curve (mass vs. temperature) and its first derivative (DTG) to identify:

    • Initial Mass Loss: Any mass loss at temperatures below ~120 °C may indicate the presence of residual solvent or adsorbed water.

    • Decomposition Onset (Td): The temperature at which significant, rapid mass loss begins. This is a primary indicator of thermal stability.

    • Decomposition Stages: The DTG curve can reveal if the decomposition occurs in single or multiple steps.[7]

Data Interpretation and Presentation

The data from DSC and TGA should be synthesized to build a complete thermochemical picture.

Correlating DSC and TGA Data

A crucial step in the analysis is to overlay the DSC and TGA thermograms.

  • If a sharp endotherm on the DSC curve occurs without a corresponding mass loss in the TGA, it is confirmed as a melting event or a solid-solid phase transition.

  • If an endothermic or exothermic event on the DSC curve occurs with a simultaneous mass loss in the TGA, it signifies decomposition. This is a self-validating system that distinguishes reversible physical changes from irreversible chemical changes.

cluster_exp Experimental Data cluster_analysis Correlative Analysis A DSC Thermogram (Heat Flow vs. Temp) C Event at Temp 'T' A->C B TGA Curve (Mass % vs. Temp) D Mass Loss at 'T'? B->D C->D E No -> Physical Event (Melting, Polymorphism) D->E No F Yes -> Chemical Event (Decomposition) D->F Yes

Caption: Logical Flow for Interpreting Thermal Events.

Summarizing Quantitative Data

All key quantitative results should be compiled into a clear, concise table for easy comparison and reporting.

Table 1: Summary of Thermochemical Properties

Parameter Symbol Method Expected Value Significance
Melting Point Tm DSC > 200 °C (typical for salts) Defines the solid-liquid phase boundary; key purity indicator.
Enthalpy of Fusion ΔHfus DSC To be determined (kJ/mol) Relates to crystal lattice energy and intermolecular forces.
Decomposition Onset Td TGA To be determined (°C) Critical indicator of thermal stability for storage and handling.

| Residual Volatiles | % Mass Loss | TGA | < 0.5% (below 120 °C) | Confirms dryness of the sample, ensuring data is for the anhydrous salt. |

Conclusion and Future Directions

This guide provides a robust, scientifically-grounded methodology for the complete thermochemical characterization of this compound. By adhering to these protocols, researchers can generate high-quality, reliable data that is essential for the informed progression of this compound through the drug development pipeline.

For a more advanced understanding, further studies could include:

  • Solution Calorimetry: To determine the enthalpy of solution, which can be used in thermodynamic cycles to calculate the standard enthalpy of formation.[8][9]

  • Hot-Stage Microscopy (HSM): To visually confirm the melting and decomposition events observed in the DSC.

  • Polymorph Screening: A comprehensive study using techniques like slurry crystallization and variable temperature X-ray powder diffraction (XRPD) to investigate if the compound can exist in multiple crystalline forms, each with its own unique thermochemical profile.

The application of these rigorous analytical techniques ensures that the solid-state properties of promising new chemical entities are well understood, mitigating risks and paving the way for successful formulation and clinical development.

References

A Researcher's Guide to Sourcing High-Purity 1,4-Diazaspiro[5.5]undecane Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Spirocyclic Scaffolds

1,4-Diazaspiro[5.5]undecane is a unique spirocyclic scaffold that has garnered significant interest in medicinal chemistry and drug discovery. Its rigid, three-dimensional structure provides a novel chemical space for the development of therapeutics targeting a range of biological targets, including neurological disorders.[1] The dihydrochloride salt of this parent molecule is often favored for its improved solubility and stability, making it a crucial building block in pharmaceutical research.

For researchers and drug development professionals, the purity of starting materials is paramount. Impurities can lead to misleading biological data, introduce variability in experimental results, and pose significant challenges during process scale-up and regulatory submission. This guide provides an in-depth technical overview of commercial suppliers of high-purity 1,4-Diazaspiro[5.5]undecane dihydrochloride, offering a framework for informed procurement and quality verification.

Key Considerations for Supplier Selection

When sourcing high-purity reagents, it is essential to look beyond the listed purity percentage. A comprehensive evaluation of a supplier should include:

  • Purity Specification: The stated purity should ideally be ≥98%, as lower purity grades may contain significant levels of unreacted starting materials, by-products, or residual solvents.

  • Analytical Data: Reputable suppliers will provide access to detailed analytical data, such as Nuclear Magnetic Resonance (NMR) spectra, High-Performance Liquid Chromatography (HPLC) chromatograms, and Mass Spectrometry (MS) data. This information is crucial for independent verification of the compound's identity and purity.

  • Certificate of Analysis (CoA): A comprehensive CoA should accompany the product, detailing the specific batch's purity, identity confirmation, and the analytical methods used for quality control.

  • Consistency and Reliability: For long-term research projects and drug development, supplier consistency in product quality across different batches is critical.

Commercial Supplier Landscape for this compound

Several chemical suppliers offer this compound. The following table summarizes the offerings of some prominent suppliers. It is important to note that the availability and specifications of chemical products can change, and direct inquiry with the suppliers is always recommended for the most current information.

SupplierProduct NameCAS NumberStated PurityAnalytical Data Availability
BLD Pharm This compound1159822-91-9Information available upon requestNMR, HPLC, LC-MS, UPLC mentioned as available[2]
BOC Sciences 1,4-Diaza-spiro[5.5]undecane dihydrochloride1159822-91-995%[]Inquire for details

Note: This table is not exhaustive and represents a snapshot of available information. Researchers should conduct their own due diligence before procurement.

Verifying Purity: A Practical HPLC Protocol

Upon receiving a shipment of this compound, it is best practice to perform an in-house quality control check to verify the purity. HPLC is a powerful and accessible technique for this purpose.

Objective: To determine the purity of a sample of this compound by reverse-phase HPLC.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Trifluoroacetic acid (TFA)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC system with UV detector

Step-by-Step Protocol:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the this compound sample.

    • Dissolve the sample in 1 mL of Mobile Phase A to create a 1 mg/mL stock solution.

    • Further dilute the stock solution with Mobile Phase A to a final concentration of 0.1 mg/mL.

  • HPLC Method:

    • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection: UV at 210 nm

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-19 min: 95% to 5% B

      • 19-25 min: 5% B

  • Data Analysis:

    • Integrate the peaks in the resulting chromatogram.

    • Calculate the area percentage of the main peak corresponding to this compound. The purity is reported as the area % of the main peak relative to the total area of all peaks.

Below is a diagram illustrating the experimental workflow for this HPLC-based purity verification.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile Prepare Mobile Phases (A: 0.1% TFA in H2O) (B: 0.1% TFA in ACN) hplc_run HPLC Run (C18 Column, Gradient Elution) prep_mobile->hplc_run prep_sample Prepare Sample (1 mg/mL stock, dilute to 0.1 mg/mL) prep_sample->hplc_run detection UV Detection (210 nm) hplc_run->detection integration Peak Integration detection->integration calculation Purity Calculation (% Area) integration->calculation end_node Purity Report calculation->end_node start Start start->prep_mobile start->prep_sample

Caption: HPLC Purity Verification Workflow

Decision Framework for Supplier Selection

Choosing the right supplier is a critical step that can impact the entire research and development timeline. The following flowchart provides a logical framework for making this decision.

Supplier_Selection start Identify Need for High-Purity 1,4-Diazaspiro[5.5]undecane dihydrochloride search Search for Potential Suppliers (e.g., BLD Pharm, BOC Sciences) start->search evaluate Evaluate Supplier Offerings search->evaluate purity_check Purity >98%? evaluate->purity_check data_check Analytical Data Available (NMR, HPLC, CoA)? purity_check->data_check Yes request_info Request More Information or Certificate of Analysis purity_check->request_info No / Unclear data_check->request_info No compare Compare Qualified Suppliers (Price, Lead Time, Support) data_check->compare Yes request_info->evaluate select Select Supplier & Procure compare->select qc_verify Perform In-House QC Verification select->qc_verify approve Approve for Use in Research qc_verify->approve Pass re_evaluate Re-evaluate Supplier or Batch qc_verify->re_evaluate Fail

Caption: Supplier Selection Decision Flowchart

Conclusion

Sourcing high-purity this compound requires a diligent and systematic approach. By prioritizing suppliers who provide comprehensive analytical data and by implementing in-house quality control verification, researchers can ensure the integrity of their starting materials. This, in turn, enhances the reliability and reproducibility of their scientific findings and accelerates the drug development process.

References

Methodological & Application

Application Notes & Protocols: 1,4-Diazaspiro[5.5]undecane Dihydrochloride as a Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Spirocyclic Scaffolds

In contemporary drug discovery, the pursuit of novel chemical matter has increasingly shifted from planar, aromatic systems towards three-dimensional molecular architectures. Spirocycles, compounds containing two rings connected by a single common atom, are at the forefront of this evolution.[1][2] Their rigid, well-defined three-dimensional orientation allows for precise spatial projection of functional groups, which can lead to enhanced potency, improved selectivity, and superior physicochemical properties such as increased solubility and metabolic stability.[1][3][4]

1,4-Diazaspiro[5.5]undecane is a privileged scaffold within this class, featuring a spirocyclic core composed of two fused piperidine rings. It serves as a valuable building block for introducing a constrained diamine motif into target molecules. Its dihydrochloride salt is the most common commercially available form, offering enhanced stability and ease of handling. These application notes provide a detailed guide for researchers on the practical use of 1,4-diazaspiro[5.5]undecane dihydrochloride in the synthesis of complex molecules, with a focus on core transformations and field-proven protocols.

Part 1: Initial Handling and Free Base Generation

The dihydrochloride salt of 1,4-diazaspiro[5.5]undecane is not nucleophilic and must be converted to its free base form prior to use in most synthetic reactions. This is a critical first step that ensures the nitrogen atoms are available for subsequent functionalization.

Causality of Experimental Choice: The use of a moderately strong inorganic base (e.g., K₂CO₃, NaOH) is sufficient to deprotonate the ammonium hydrochlorides. An aqueous/organic biphasic system allows for the neutralization and subsequent extraction of the more organic-soluble free base, effectively separating it from the inorganic salts. Dichloromethane (DCM) or ethyl acetate are common choices for the organic phase due to their volatility and ability to dissolve the free amine.

Protocol 1: Liberation of 1,4-Diazaspiro[5.5]undecane Free Base
  • Dissolution: Suspend this compound (1.0 eq) in a suitable organic solvent such as dichloromethane (DCM, approx. 10 mL per gram of starting material).

  • Neutralization: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 2M solution of sodium hydroxide (NaOH) dropwise while stirring vigorously. Monitor the pH of the aqueous layer with pH paper, aiming for a pH > 10 to ensure complete deprotonation.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with fresh portions of DCM.

  • Drying and Concentration: Combine all organic extracts. Dry the combined solution over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the free base as an oil or low-melting solid.

  • Validation: The resulting free base should be used immediately or stored under an inert atmosphere (N₂ or Ar) as it can be hygroscopic and reactive with atmospheric CO₂. Characterization via ¹H NMR is recommended to confirm complete salt removal.

Part 2: Core Synthetic Applications & Protocols

Once the free base is obtained, it can be employed in a variety of N-functionalization reactions. The presence of two secondary amine groups offers pathways to both mono- and di-substituted products.

A. Selective Mono-N-Functionalization

Achieving selective mono-functionalization of a symmetric diamine is a common synthetic challenge. Success often relies on controlling stoichiometry or, more robustly, through the use of an orthogonal protecting group strategy. The mono-Boc protected derivative, tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate, is a commercially available intermediate that directs functionalization to the unprotected N-H position.[5]

Protocol 2: Mono-N-Alkylation via Reductive Amination

Reductive amination is a powerful and mild method for forming C-N bonds. It involves the reaction of the amine with a carbonyl compound (aldehyde or ketone) to form an intermediate iminium ion, which is then reduced in situ.

Causality of Experimental Choice: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reducing agent of choice for this transformation. It is milder than other hydrides like sodium cyanoborohydride (NaBH₃CN) and is particularly effective at reducing the protonated iminium ion intermediate without significantly reducing the starting aldehyde or ketone.[6] The reaction is typically performed in a non-protic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) to avoid quenching the reducing agent.

  • Reaction Setup: To a solution of 1,4-diazaspiro[5.5]undecane (1.0 eq) and the desired aldehyde or ketone (1.0-1.2 eq) in anhydrous DCE, add acetic acid (1.1 eq) to catalyze iminium formation.

  • Reduction: Stir the mixture at room temperature for 1 hour, then add sodium triacetoxyborohydride (1.5 eq) portion-wise.

  • Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Workup: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Extract the product with DCM, dry the combined organic layers over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography on silica gel.

Protocol 3: Mono-N-Arylation via Buchwald-Hartwig Amination

Palladium-catalyzed cross-coupling provides a general route to N-aryl derivatives. Using a mono-protected spiro-diamine is essential for achieving regioselectivity.

Causality of Experimental Choice: The Buchwald-Hartwig amination employs a palladium catalyst (e.g., Pd₂(dba)₃) and a specialized phosphine ligand (e.g., Xantphos, BINAP) to facilitate the C-N bond formation. The choice of ligand is critical for reaction efficiency and scope. A base, typically a hindered alkoxide like sodium tert-butoxide (NaOtBu), is required to deprotonate the amine and facilitate the catalytic cycle.

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine the aryl halide (1.0 eq), tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate (1.1 eq), Pd₂(dba)₃ (0.02 eq), a suitable phosphine ligand (0.04 eq), and NaOtBu (1.4 eq).

  • Solvent and Heating: Add anhydrous toluene or dioxane and heat the mixture to 80-110 °C.

  • Monitoring and Workup: Stir until the starting material is consumed (as monitored by LC-MS). Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Purification: Concentrate the filtrate and purify the residue by flash chromatography to yield the N-arylated, Boc-protected product. The Boc group can then be removed under standard acidic conditions (e.g., TFA in DCM or HCl in dioxane) to reveal the mono-arylated diamine.

B. Di-N-Functionalization

For applications requiring substitution at both nitrogen atoms, an excess of the electrophile is used with the unprotected diamine free base.

Protocol 4: Di-N-Acylation
  • Reaction Setup: Dissolve 1,4-diazaspiro[5.5]undecane free base (1.0 eq) and a suitable base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.5 eq) in anhydrous DCM.

  • Addition of Acylating Agent: Cool the solution to 0 °C in an ice bath. Add the acyl chloride or anhydride (2.2 eq) dropwise.

  • Reaction and Workup: Allow the reaction to warm to room temperature and stir for 2-4 hours. Quench with water, separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the resulting diamide by recrystallization or column chromatography.

Data & Workflow Visualization

Summary of Reaction Conditions
Reaction TypeKey Reagents & CatalystsSolvent(s)TemperatureKey Considerations
Free Base Generation NaOH, K₂CO₃, or NaHCO₃DCM / H₂ORoom TempEnsure pH > 10 for complete deprotonation.
Reductive Amination Aldehyde/Ketone, NaBH(OAc)₃DCE, DCMRoom TempAcetic acid is often used as a catalyst.
Buchwald-Hartwig Aryl Halide, Pd₂(dba)₃, Ligand, NaOtBuToluene, Dioxane80-110 °CRequires inert atmosphere; ligand choice is critical.
Di-Acylation Acyl Chloride/Anhydride, TEA/DIPEADCM, THF0 °C to RTUse >2 equivalents of the acylating agent.
Diagrams of Key Synthetic Pathways

The following diagrams illustrate the primary transformations involving 1,4-diazaspiro[5.5]undecane.

G cluster_0 Core Transformations start 1,4-Diazaspiro[5.5]undecane dihydrochloride free_base Free Base start->free_base Base (e.g., NaOH) DCM / H₂O mono_boc Mono-Boc Protected Intermediate free_base->mono_boc Boc₂O mono_alkyl Mono-N-Alkyl Product free_base->mono_alkyl 1.0 eq. RCHO NaBH(OAc)₃ di_acyl Di-N-Acyl Product free_base->di_acyl 2.2 eq. RCOCl TEA, DCM mono_aryl Mono-N-Aryl Product mono_boc->mono_aryl 1. Ar-X, Pd₂(dba)₃ Ligand, NaOtBu 2. TFA/DCM

Caption: General reaction pathways for 1,4-diazaspiro[5.5]undecane.

Insight into the Synthesis of the Spirocyclic Core

Understanding the synthesis of the building block itself provides valuable context. An improved, two-pot process for a key precursor, 1,4-diazaspiro[5.5]undecan-3-one, has been developed, starting from cyclohexanone.[7] This streamlined approach enhances the accessibility of this important scaffold.

Workflow for the Synthesis of a Key Precursor

The process involves a sequence of reactions that can be partially telescoped to reduce the number of intermediate isolations.[7]

G cluster_pot1 Pot 1: C-C and C-N Bond Formation cluster_pot2 Pot 2: Reduction and Cyclization A Cyclohexanone + Nitromethane B (Nitromethylene)cyclohexane A->B Henry Reaction & Elimination C Alkyl (1-(nitromethyl)cyclohexyl)glycinate B->C Michael Addition (Alkyl Glycinate) D Alkyl (1-(aminomethyl)cyclohexyl)glycinate C->D Nitro Group Reduction E 1,4-Diazaspiro[5.5]undecan-3-one D->E Hydrolysis & Cyclization

Caption: Two-pot synthesis workflow for a key spirocyclic precursor.[7]

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for imparting three-dimensionality and favorable drug-like properties into novel molecular entities. By understanding the fundamental handling requirements and mastering the core synthetic transformations—particularly selective mono-functionalization via reductive amination and cross-coupling—researchers can effectively leverage this building block to accelerate the development of next-generation therapeutics. The protocols and insights provided herein serve as a robust foundation for the successful application of this versatile spirocyclic diamine.

References

Application Notes and Protocols for the N-Functionalization of 1,4-Diazaspiro[5.5]undecane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 1,4-Diazaspiro[5.5]undecane Scaffold

The 1,4-diazaspiro[5.5]undecane core is a valuable three-dimensional scaffold in modern medicinal chemistry. Its rigid, spirocyclic structure offers a unique conformational profile that can be exploited to orient substituents in precise vectors, enabling enhanced binding to biological targets. This structural feature is increasingly sought after in drug discovery to improve properties such as potency, selectivity, and metabolic stability. Consequently, the ability to selectively functionalize the nitrogen atoms of this diamine is of paramount importance for generating diverse compound libraries for screening and lead optimization.

This guide provides detailed, field-proven protocols for the selective mono-N-functionalization of 1,4-diazaspiro[5.5]undecane, focusing on three common and synthetically valuable transformations: N-arylation, N-alkylation, and N-acylation. The protocols are designed for researchers, scientists, and drug development professionals, with an emphasis on the rationale behind experimental choices to ensure reproducibility and successful outcomes.

Core Challenge: Achieving Mono-Functionalization

A primary challenge in the chemistry of symmetrical diamines like 1,4-diazaspiro[5.5]undecane is achieving selective mono-functionalization while avoiding the formation of di-substituted byproducts. The strategies and protocols outlined below are optimized to favor the mono-substituted product through careful control of stoichiometry, reaction conditions, and reagent selection.

Protocol 1: Selective Mono-N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[1] For a substrate like 1,4-diazaspiro[5.5]undecane, achieving mono-arylation is feasible under carefully controlled, aerobic conditions, which simplifies the experimental setup.[2]

Scientific Rationale

The choice of a bulky biarylphosphine ligand, such as RuPhos, is critical. These ligands promote the formation of a monoligated palladium complex, which is highly active and sterically hindered, favoring the coupling of a single amine moiety.[2] The use of a strong base like sodium tert-butoxide is necessary to deprotonate the amine, forming the nucleophilic amide in the catalytic cycle. Running the reaction with the diamine as the limiting reagent relative to the aryl halide can also favor mono-arylation, though careful stoichiometric control is key. The protocol described here is adapted from a highly efficient aerobic methodology, demonstrating that stringent inert atmosphere techniques are not always necessary for successful C-N coupling.[2]

Experimental Workflow: N-Arylation

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine 1,4-diazaspiro[5.5]undecane, an aryl halide, Pd₂(dba)₃, RuPhos, and NaOt-Bu in a vial B Add solvent (e.g., toluene) A->B C Heat the mixture (e.g., 100 °C for 20 min) B->C D Cool to room temperature C->D E Dilute with solvent (e.g., EtOAc) D->E F Filter through celite E->F G Concentrate the filtrate F->G H Purify by column chromatography G->H

Caption: Workflow for Mono-N-Arylation.

Detailed Step-by-Step Protocol
  • Reagent Preparation: To a 4 mL screw-cap vial, add 1,4-diazaspiro[5.5]undecane (1.0 eq.), the desired aryl chloride (1.1 eq.), Pd₂(dba)₃ (0.02 eq.), RuPhos (0.04 eq.), and sodium tert-butoxide (1.4 eq.).

  • Solvent Addition: Add anhydrous toluene (to achieve a 0.2 M concentration with respect to the diamine).

  • Reaction: Cap the vial and place it in a preheated oil bath at 100 °C. Stir for 20-30 minutes. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite, washing the pad with additional ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to isolate the mono-arylated product.

Expected Outcomes & Characterization

The aerobic Buchwald-Hartwig protocol has been shown to be effective for the mono-arylation of various spirodiamines with both electron-rich and electron-deficient aryl chlorides, often yielding products in good to excellent yields.[2]

Aryl Halide ExampleTypical YieldReference
4-Chlorotoluene85-93%[2]
1-Chloro-4-methoxybenzene80-90%[2]
1-Chloro-4-(trifluoromethyl)benzene75-85%[2]

Characterization Data (Example: N-(4-methylphenyl)-1,4-diazaspiro[5.5]undecane):

  • ¹H NMR (CDCl₃): Signals for the aromatic protons of the 4-methylphenyl group will appear in the range of δ 6.8-7.2 ppm. The methyl group will be a singlet around δ 2.3 ppm. The protons of the spirocycle will show complex multiplets in the aliphatic region (δ 1.5-3.5 ppm).

  • ¹³C NMR (CDCl₃): Aromatic carbons will appear between δ 115-150 ppm. The aliphatic carbons of the spirocycle will be observed in the δ 25-60 ppm range.

Protocol 2: Selective Mono-N-Alkylation via Reductive Amination

Reductive amination is a highly reliable method for forming C-N bonds by reacting an amine with a carbonyl compound in the presence of a reducing agent.[3] Sodium triacetoxyborohydride is an excellent choice for this transformation as it is mild, selective for the iminium ion intermediate, and does not reduce the starting aldehyde or ketone.[4]

Scientific Rationale

To achieve mono-alkylation, it is crucial to control the stoichiometry. Using a slight excess of the diamine relative to the aldehyde can help minimize the formation of the di-alkylated product. The reaction proceeds through the formation of an iminium ion intermediate, which is then reduced by sodium triacetoxyborohydride. The use of a non-protic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) is standard for this reducing agent. The reaction is typically performed at room temperature, making it a very practical and versatile method.

Experimental Workflow: N-Alkylation

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve 1,4-diazaspiro[5.5]undecane and an aldehyde/ketone in DCM B Add sodium triacetoxyborohydride portion-wise at 0 °C A->B C Stir at room temperature until completion (2-12 h) B->C D Quench with saturated NaHCO₃ solution C->D E Extract with DCM D->E F Dry organic layer (Na₂SO₄) E->F G Concentrate the solution F->G H Purify by column chromatography G->H

Caption: Workflow for Mono-N-Alkylation.

Detailed Step-by-Step Protocol
  • Reagent Preparation: To a round-bottom flask, add 1,4-diazaspiro[5.5]undecane (1.2 eq.) and the desired aldehyde or ketone (1.0 eq.).

  • Solvent Addition: Dissolve the reactants in dichloromethane (DCM) (to achieve a 0.1 M concentration with respect to the carbonyl compound).

  • Reducing Agent Addition: Cool the mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise over 10 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).

  • Workup: Carefully quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir for 15 minutes. Transfer the mixture to a separatory funnel and extract with DCM (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (using a gradient of methanol in DCM, often with a small amount of triethylamine to prevent streaking) to isolate the mono-alkylated product.

Expected Outcomes & Characterization

This protocol is generally high-yielding for a variety of aliphatic and aromatic aldehydes.[5] The use of a slight excess of the diamine is a key parameter for achieving good selectivity for the mono-alkylated product.

Carbonyl Compound ExampleTypical YieldReference
Benzaldehyde70-85%[5]
4-Methoxybenzaldehyde75-90%[5]
Cyclohexanecarboxaldehyde65-80%[5]

Characterization Data (Example: N-benzyl-1,4-diazaspiro[5.5]undecane):

  • ¹H NMR (CDCl₃): A characteristic singlet for the benzylic protons (Ar-CH ₂) will appear around δ 3.6-3.8 ppm. Aromatic protons will be in the δ 7.2-7.4 ppm range. The spirocycle protons will be visible as complex multiplets between δ 1.5-3.0 ppm.

  • ¹³C NMR (CDCl₃): The benzylic carbon will be observed around δ 60-65 ppm. Aromatic carbons will be in the δ 127-140 ppm range, and the spirocycle carbons will appear from δ 25-60 ppm.

Protocol 3: Selective Mono-N-Acylation

N-acylation is a fundamental transformation, typically achieved by reacting an amine with an acylating agent such as an acyl chloride or anhydride in the presence of a base.[6] Controlling selectivity can be challenging due to the high reactivity of these reagents.

Scientific Rationale

To favor mono-acylation, the reaction is run at a low temperature (0 °C) with slow, dropwise addition of the acylating agent (1.0 equivalent or slightly less) to a solution of the diamine. This ensures that the acylating agent reacts with the more nucleophilic primary amine before there is a significant opportunity for a second acylation to occur. A non-nucleophilic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is used to scavenge the HCl byproduct without competing in the reaction.

Experimental Workflow: N-Acylation

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve 1,4-diazaspiro[5.5]undecane and Et₃N in DCM B Cool to 0 °C A->B C Add acyl chloride (dissolved in DCM) dropwise B->C D Stir at 0 °C for 1 h, then warm to room temperature C->D E Wash with water and brine D->E F Dry organic layer (Na₂SO₄) E->F G Concentrate the solution F->G H Purify by column chromatography G->H

Caption: Workflow for Mono-N-Acylation.

Detailed Step-by-Step Protocol
  • Reagent Preparation: In a round-bottom flask, dissolve 1,4-diazaspiro[5.5]undecane (1.0 eq.) and triethylamine (1.2 eq.) in dichloromethane (DCM) (to achieve a 0.1 M concentration).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Acylating Agent Addition: Dissolve the acyl chloride (0.95 eq.) in a small amount of DCM and add it dropwise to the stirred amine solution over 30 minutes.

  • Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: Transfer the reaction mixture to a separatory funnel. Wash sequentially with water (2x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to separate the mono-acylated product from any di-acylated byproduct and unreacted starting material.

Expected Outcomes & Characterization

By carefully controlling the stoichiometry and addition rate, mono-acylation can be achieved with moderate to good selectivity. The formation of some di-acylated product is common, but it can typically be separated by chromatography.

Acylating Agent ExampleTypical Yield (Mono-product)Reference
Benzoyl Chloride60-75%[6]
Acetyl Chloride65-80%[6]
Isobutyryl Chloride55-70%General Acylation Protocols

Characterization Data (Example: N-benzoyl-1,4-diazaspiro[5.5]undecane):

  • ¹H NMR (CDCl₃): Due to amide bond rotation, the proton signals for the spirocycle may appear broad or as multiple sets of signals at room temperature. The aromatic protons of the benzoyl group will be in the range of δ 7.4-7.8 ppm.

  • ¹³C NMR (CDCl₃): The amide carbonyl carbon will appear around δ 167-170 ppm. The aromatic carbons will be in the δ 127-135 ppm range. The spirocycle carbons will show signals in the aliphatic region, potentially broadened due to rotational isomers.

References

The Ascendance of 1,4-Diazaspiro[5.5]undecane in Modern Medicinal Chemistry: A Guide to Application and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

The relentless pursuit of novel chemical matter in drug discovery has led medicinal chemists to explore beyond the traditional "flat" aromatic landscapes. In this quest for three-dimensional scaffolds that can unlock new biological space and improve pharmacological properties, the 1,4-diazaspiro[5.5]undecane core has emerged as a privileged structure. Its inherent rigidity, conformational pre-organization, and synthetic tractability make it an attractive framework for the design of a new generation of therapeutics. This guide provides an in-depth exploration of the application of the 1,4-diazaspiro[5.5]undecane scaffold in medicinal chemistry, complete with detailed synthetic protocols and biological evaluation methodologies.

The Rationale: Why 1,4-Diazaspiro[5.5]undecane?

The strategic incorporation of a spirocyclic system, such as 1,4-diazaspiro[5.5]undecane, into a drug candidate offers several distinct advantages over more conventional acyclic or simple heterocyclic linkers.[1][2] The spirocyclic nature of this scaffold introduces a defined three-dimensional geometry, which can lead to a more precise orientation of substituents and improved binding affinity for the biological target. Furthermore, the increased sp³ character of spirocyclic compounds often correlates with enhanced solubility, metabolic stability, and overall improved pharmacokinetic profiles.[2]

The 1,4-diazaspiro[5.5]undecane scaffold, in particular, offers two nitrogen atoms that can be readily functionalized, allowing for the exploration of diverse chemical space and the fine-tuning of a molecule's properties. The cyclohexane ring of the spiro system typically adopts a chair conformation, which can influence the spatial arrangement of substituents and their interactions with a target protein.[3] This conformational constraint can be a powerful tool in rational drug design, enabling the creation of highly selective ligands.

Applications in Medicinal Chemistry: A Survey of Therapeutic Targets

The versatility of the 1,4-diazaspiro[5.5]undecane scaffold is evident in the wide range of biological targets for which it has been employed. From central nervous system disorders to oncology, this unique chemical entity has proven its worth in the development of potent and selective modulators of challenging drug targets.

Central Nervous System (CNS) Disorders

The blood-brain barrier presents a formidable challenge for the development of CNS-active drugs. The physicochemical properties of the 1,4-diazaspiro[5.5]undecane scaffold, including its potential for improved lipophilicity and metabolic stability, make it an attractive choice for CNS drug design.

One notable application is in the development of dual-function ligands targeting both the μ-opioid receptor (MOR) and the sigma-1 receptor (σ1R) for the treatment of pain. Derivatives of 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane have been synthesized and shown to possess potent MOR agonism and σ1R antagonism. This dual activity profile is hypothesized to provide effective analgesia with a reduced side-effect profile compared to traditional opioids.

Oncology

In the field of oncology, the 1,4-diazaspiro[5.5]undecane scaffold has been utilized in the design of inhibitors of key enzymes involved in cancer progression. For instance, derivatives of 1,4,9-triazaspiro[5.5]undecan-2-one have been identified as potent and selective inhibitors of the METTL3 methyltransferase. METTL3 is a critical component of the m6A RNA methylation machinery and has emerged as a promising target in various cancers. The spirocyclic core of these inhibitors plays a crucial role in orienting the key pharmacophoric elements for optimal binding to the METTL3 active site.

Furthermore, the 1,4-diazaspiro[5.5]undecane framework has been explored for the development of cyclin-dependent kinase (CDK) inhibitors, which are a well-established class of anti-cancer agents. The rigid scaffold allows for the precise positioning of substituents to interact with the ATP-binding pocket of CDKs.

Other Therapeutic Areas

The application of the 1,4-diazaspiro[5.5]undecane scaffold extends beyond CNS disorders and oncology. Researchers have investigated its use in the development of:

  • Anticonvulsants: Derivatives of 1,4-diazaspiro[5.5]undecane-3,5-diones have shown promising anticonvulsant activity in preclinical models.

  • Anti-inflammatory agents: The scaffold has been employed in the synthesis of compounds with potential anti-inflammatory properties.

  • Soluble Epoxide Hydrolase (sEH) Inhibitors: 1-Oxa-4,9-diazaspiro[5.5]undecane-based ureas have been identified as potent sEH inhibitors, with potential applications in the treatment of chronic kidney disease.

Quantitative Data Summary

To provide a clearer perspective on the potency of various 1,4-diazaspiro[5.5]undecane derivatives, the following table summarizes key biological activity data from the literature.

Compound ClassTargetBiological ActivityReference
4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivativesMOR/σ1RMOR Ki = 1.5 nM, σ1R Ki = 10 nM--INVALID-LINK--
1,4,9-Triazaspiro[5.5]undecan-2-one derivativesMETTL3IC50 = 7.9 nM--INVALID-LINK--
1,4-Diazaspiro[5.5]undecane-3,5-dione derivativesAnticonvulsantED50 = 30 mg/kg (scPTZ test)--INVALID-LINK--

Experimental Protocols

The successful application of the 1,4-diazaspiro[5.5]undecane scaffold in drug discovery relies on robust and reproducible synthetic and biological evaluation methods. This section provides detailed, step-by-step protocols for key experiments.

Synthesis of 1,4-Diazaspiro[5.5]undecan-3-one

This protocol is adapted from a patented improved synthesis and provides a key intermediate for further derivatization.[4]

Workflow for the Synthesis of 1,4-Diazaspiro[5.5]undecan-3-one

G cluster_0 One-Pot Reaction 1 cluster_1 Reduction and Cyclization A Cyclohexanone D Methyl 2-(1-(nitromethyl)cyclohexyl)propanoate A->D Base (e.g., Triton B) B Nitromethane B->D C Methyl Acrylate C->D E Methyl 2-(1-(nitromethyl)cyclohexyl)propanoate F 1,4-Diazaspiro[5.5]undecan-3-one E->F Reducing Agent (e.g., Raney Nickel, H2)

Caption: Synthetic workflow for 1,4-diazaspiro[5.5]undecan-3-one.

Step 1: Synthesis of Methyl 2-(1-(nitromethyl)cyclohexyl)propanoate

  • To a stirred solution of cyclohexanone (1.0 eq) and nitromethane (1.2 eq) in a suitable solvent (e.g., methanol) at 0 °C, add a catalytic amount of a strong base (e.g., Triton B).

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.

  • Once the formation of the nitroalkene intermediate is observed, add methyl acrylate (1.5 eq) to the reaction mixture.

  • Continue stirring at room temperature for 12-18 hours.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford methyl 2-(1-(nitromethyl)cyclohexyl)propanoate.

Step 2: Reduction and Cyclization to 1,4-Diazaspiro[5.5]undecan-3-one

  • Dissolve methyl 2-(1-(nitromethyl)cyclohexyl)propanoate (1.0 eq) in a suitable solvent (e.g., methanol or ethanol).

  • Add a catalytic amount of a hydrogenation catalyst (e.g., Raney nickel or palladium on carbon).

  • Subject the reaction mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at a pressure of 50-60 psi.

  • Stir the reaction vigorously at room temperature for 24-48 hours, monitoring the disappearance of the starting material by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • The resulting amino ester will undergo spontaneous intramolecular cyclization to form 1,4-diazaspiro[5.5]undecan-3-one.

  • Purify the product by recrystallization or column chromatography if necessary.

Biological Evaluation: GPCR Ligand Binding Assay

This protocol provides a general framework for determining the binding affinity of novel 1,4-diazaspiro[5.5]undecane derivatives to a G-protein coupled receptor (GPCR) of interest.

Workflow for a Competitive Radioligand Binding Assay

G A Prepare Cell Membranes Expressing the Target GPCR B Incubate Membranes with Radioligand and Test Compound A->B C Separate Bound from Unbound Radioligand B->C Rapid Filtration D Quantify Bound Radioactivity C->D Scintillation Counting E Data Analysis to Determine Ki D->E

Caption: Workflow for a GPCR competitive binding assay.

Materials:

  • Cell membranes expressing the target GPCR

  • Radiolabeled ligand (e.g., [³H]-ligand) specific for the target GPCR

  • Unlabeled test compounds (1,4-diazaspiro[5.5]undecane derivatives)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing appropriate salts and protease inhibitors)

  • 96-well filter plates

  • Scintillation cocktail

  • Microplate scintillation counter

Protocol:

  • Preparation of Reagents:

    • Thaw the cell membranes on ice.

    • Prepare serial dilutions of the test compounds in the assay buffer.

    • Dilute the radiolabeled ligand to the desired concentration in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Assay buffer

      • Test compound or vehicle (for total binding)

      • A high concentration of a known unlabeled ligand (for non-specific binding)

      • Radiolabeled ligand

      • Cell membranes

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Filtration:

    • Rapidly filter the contents of each well through the filter plate using a vacuum manifold.

    • Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Dry the filter plate.

    • Add scintillation cocktail to each well.

    • Count the radioactivity in each well using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding as a function of the test compound concentration.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value (the inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion and Future Perspectives

The 1,4-diazaspiro[5.5]undecane scaffold has firmly established itself as a valuable building block in the medicinal chemist's toolbox. Its unique three-dimensional structure and synthetic accessibility have enabled the development of novel drug candidates with improved pharmacological profiles. As our understanding of complex biological targets continues to grow, the rational design of molecules based on this privileged scaffold is expected to yield a new wave of innovative therapeutics. Future efforts will likely focus on the development of more efficient and stereoselective synthetic routes to access a wider range of derivatives, as well as the application of computational methods to better predict the conformational preferences and biological activities of these fascinating molecules.

References

Application Note: 1,4-Diazaspiro[5.5]undecane Dihydrochloride as a Versatile Bidentate Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Promise of Spirocyclic Diamines

In the pursuit of novel therapeutic agents and catalysts, the design of organic ligands is of paramount importance. The ligand architecture dictates the coordination geometry, stability, and ultimately, the function of the resulting metal complex. Spirocyclic scaffolds have garnered significant interest in medicinal chemistry due to their rigid, three-dimensional structures which depart from the often-planar motifs of traditional drug candidates.[1] This inherent structural rigidity can enhance binding affinity and selectivity for biological targets.

1,4-Diazaspiro[5.5]undecane presents a compelling scaffold. As a saturated bicyclic diamine, its two nitrogen atoms are locked in a specific spatial arrangement by the spirocyclic carbon center. This pre-organization makes it an excellent chelating ligand, capable of forming stable five-membered rings with metal ions. The dihydrochloride salt is the common commercial form, ensuring stability and ease of handling. However, for coordination, it must first be converted to its free base form.

This guide provides a comprehensive overview of the protocols for utilizing 1,4-diazaspiro[5.5]undecane as a ligand, from initial preparation to the synthesis and characterization of its metal complexes, and explores its potential applications in medicinal chemistry and catalysis.

Section 1: Ligand Preparation - From Salt to Active Free Base

The commercially available dihydrochloride salt is a protonated form of the diamine, making it unreactive as a nucleophilic ligand. The initial and most critical step is the deprotonation to liberate the lone pair of electrons on each nitrogen atom, which are essential for coordination to a metal center.

Protocol 1: Liberation of 1,4-Diazaspiro[5.5]undecane Free Base

Causality and Rationale: This protocol employs a strong base (Sodium Hydroxide) to neutralize the hydrochloride salt. The choice of dichloromethane (DCM) as the organic solvent is strategic; it is an excellent solvent for the neutral free base but immiscible with the aqueous phase containing the resulting sodium chloride salt, facilitating a clean separation via a liquid-liquid extraction. Anhydrous sodium sulfate is a drying agent used to remove trace amounts of water from the organic phase, which is crucial as water can interfere with subsequent coordination reactions.

Materials:

  • 1,4-Diazaspiro[5.5]undecane dihydrochloride

  • Sodium hydroxide (NaOH), 2 M aqueous solution

  • Dichloromethane (DCM)

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 g of this compound in 20 mL of deionized water in a 100 mL beaker.

  • Basification: While stirring, slowly add the 2 M NaOH solution dropwise. Monitor the pH of the solution using pH paper or a calibrated pH meter. Continue adding base until the pH is >12 to ensure complete deprotonation.

  • Extraction: Transfer the aqueous solution to a 125 mL separatory funnel. Add 30 mL of DCM, stopper the funnel, and shake vigorously for 1-2 minutes, periodically venting to release pressure.

  • Phase Separation: Allow the layers to separate fully. The organic (DCM) layer containing the free base will be the bottom layer. Drain the organic layer into a clean Erlenmeyer flask.

  • Repeat Extraction: To maximize yield, perform two additional extractions on the aqueous layer, each with 20 mL of fresh DCM. Combine all organic extracts.

  • Drying: Add a small amount of anhydrous sodium sulfate to the combined organic extracts and swirl. The drying agent will clump as it absorbs water. Continue adding small portions until some of the powder remains free-flowing.

  • Filtration & Concentration: Gravity filter the solution to remove the sodium sulfate. Concentrate the filtrate using a rotary evaporator under reduced pressure to yield the 1,4-diazaspiro[5.5]undecane free base as an oil or a low-melting solid.

  • Verification: Confirm the identity and purity of the free base using ¹H NMR spectroscopy before proceeding. The proton signals will be shifted upfield compared to the dihydrochloride salt.

Section 2: Synthesis of Metal Complexes

The liberated 1,4-diazaspiro[5.5]undecane (L) acts as a bidentate 'N,N' donor ligand. It can be reacted with a variety of transition metal precursors to form square planar or octahedral complexes. The protocol below details a general synthesis for a square planar dichlorido complex, a common motif for platinum-group metal anticancer drug candidates.[2]

Protocol 2: Synthesis of Dichlorido(1,4-diazaspiro[5.5]undecane)platinum(II), [PtCl₂(L)]

Causality and Rationale: Potassium tetrachloroplatinate(II) (K₂[PtCl₄]) is a common and water-soluble starting material for Pt(II) complexes. The reaction involves the stepwise displacement of two chloride ligands by the stronger N-donor atoms of the spirocyclic diamine. Water is often a suitable solvent. The reaction progress is monitored by a distinct color change, and the product's lower solubility in the reaction medium allows for isolation by precipitation.

Materials:

  • Potassium tetrachloroplatinate(II) (K₂[PtCl₄])

  • 1,4-Diazaspiro[5.5]undecane (L), free base from Protocol 1

  • Deionized water

  • Ethanol

  • Diethyl ether

  • Magnetic stirrer and hotplate

  • Filtration apparatus (Büchner funnel)

Step-by-Step Methodology:

  • Precursor Solution: Dissolve 415 mg (1.0 mmol) of K₂[PtCl₄] in 20 mL of deionized water in a 50 mL round-bottom flask. The solution will be a deep red/orange color.

  • Ligand Addition: In a separate vial, dissolve 154 mg (1.0 mmol) of the 1,4-diazaspiro[5.5]undecane free base in 5 mL of deionized water. Add this solution dropwise to the stirring K₂[PtCl₄] solution at room temperature.

  • Reaction: Stir the mixture at room temperature. A color change from red to yellow should be observed over 1-2 hours as the diamine coordinates to the platinum center, and a yellow precipitate may begin to form.

  • Completion: Gently heat the reaction mixture to 40-50°C for an additional hour to ensure the reaction goes to completion.

  • Isolation: Allow the mixture to cool to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.

  • Filtration and Washing: Collect the yellow solid product by vacuum filtration using a Büchner funnel. Wash the precipitate sequentially with small portions of cold water (to remove KCl byproduct), ethanol, and finally diethyl ether (to facilitate drying).

  • Drying: Dry the product, [PtCl₂(C₉H₁₈N₂)], in a vacuum desiccator.

Diagram 1: General Workflow This diagram outlines the complete process from ligand preparation to the final characterization and application screening of the synthesized metal complex.

G cluster_prep Part 1: Ligand Preparation cluster_synth Part 2: Complex Synthesis cluster_char Part 3: Characterization cluster_app Part 4: Application Screening LigandSalt 1,4-Diazaspiro[5.5]undecane dihydrochloride FreeBase Liberated Free Base (L) LigandSalt->FreeBase Deprotonation (Protocol 1) Complex Target Metal Complex (e.g., [PtCl₂(L)]) FreeBase->Complex Chelation MetalPrecursor Metal Salt Precursor (e.g., K₂[PtCl₄]) MetalPrecursor->Complex Coordination Reaction (Protocol 2) NMR NMR (¹H, ¹³C) Complex->NMR Analysis FTIR FT-IR Complex->FTIR Analysis MS Mass Spec. Complex->MS Analysis Xray X-ray Diffraction Complex->Xray Analysis Catalysis Catalytic Activity NMR->Catalysis Structural Confirmation for... Bioactivity Biological Screening (e.g., Cytotoxicity) NMR->Bioactivity Structural Confirmation for... FTIR->Catalysis Structural Confirmation for... FTIR->Bioactivity Structural Confirmation for... MS->Catalysis Structural Confirmation for... MS->Bioactivity Structural Confirmation for... Xray->Catalysis Structural Confirmation for... Xray->Bioactivity Structural Confirmation for...

Caption: Workflow from ligand salt to application.

Section 3: Physicochemical Characterization

Thorough characterization is essential to confirm the identity, purity, and structure of the newly synthesized complex.

Diagram 2: Ligand Coordination Illustration of the bidentate coordination of 1,4-diazaspiro[5.5]undecane to a generic square planar metal center.

Caption: Chelation of the spiro-diamine to a metal.

Expected Characterization Data
TechniquePurposeExpected Observations for [PtCl₂(C₉H₁₈N₂)]
¹H NMR Confirm ligand coordination & purityDownfield shift of the N-H and adjacent CH₂ protons upon coordination to the electron-withdrawing platinum center. Disappearance of the free ligand signals.
¹³C NMR Confirm ligand structure in complexShifts in the carbon signals adjacent to the nitrogen atoms, indicating a change in their electronic environment.
FT-IR Identify key functional groupsAppearance of new bands in the low-frequency region (400-600 cm⁻¹) corresponding to Pt-N and Pt-Cl stretching vibrations. Shift in N-H stretching frequencies.
ESI-MS Determine molecular weightDetection of the molecular ion peak [M+H]⁺ or other adducts (e.g., [M+Na]⁺), confirming the overall mass of the complex.
X-ray Diffraction Unambiguous structure determinationProvides precise bond lengths, bond angles, and the coordination geometry (e.g., confirming a cis-square planar geometry). This is the definitive method for structural elucidation.[3][4]

Section 4: Potential Applications

The rigid, sterically defined nature of the 1,4-diazaspiro[5.5]undecane ligand can be leveraged for specific applications.

  • Medicinal Chemistry & Drug Development: Metal complexes with diamine ligands are promising candidates for anticancer agents, often acting as more selective alternatives to conventional platinum-based drugs like cisplatin.[2] The spirocyclic structure can influence the lipophilicity and cellular uptake of the complex, potentially improving its therapeutic index.[2] The synthesis of Pt(II), Ru(II), and Au(III) complexes with aliphatic cyclic diamines has been shown to improve the activity-to-toxicity ratio in some cases.[2]

  • Homogeneous Catalysis: The defined bite angle and conformational rigidity imposed by the spirocyclic backbone can create a unique steric and electronic environment around the metal center. This can be exploited in asymmetric catalysis, where such defined pockets are crucial for achieving high enantioselectivity. Metal complexes are widely used in industrial processes like hydrogenation, hydroformylation, and carbon-carbon bond-forming reactions.[5] While this specific ligand is underexplored, its structural motifs are analogous to those used in established catalytic systems.

Section 5: Troubleshooting and Expert Insights

  • Incomplete Free Base Conversion: If the final complex yield is low, ensure the pH was sufficiently high (>12) during the deprotonation step. Incomplete conversion of the salt to the free base is a common point of failure.

  • Product Insolubility: If the synthesized complex is insoluble in common NMR solvents, consider derivatization or synthesis of an analogue with solubilizing groups. Alternatively, solid-state NMR can be employed.

  • Reaction Stalls: For less reactive metal precursors (e.g., some Ru(III) or Rh(III) salts), the coordination reaction may require elevated temperatures, longer reaction times, or the use of a non-coordinating solvent like ethanol or acetonitrile instead of water.

  • Crystallization for X-ray Analysis: Obtaining single crystals suitable for X-ray diffraction can be challenging. Slow evaporation, vapor diffusion of an anti-solvent (e.g., diethyl ether into a DCM solution of the complex), or liquid-liquid diffusion are standard techniques to attempt.[6]

References

Application Note & Protocols: Strategic Synthesis of Novel 1,4-Diazaspiro[5.5]undecane Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,4-diazaspiro[5.5]undecane core is a quintessential example of a privileged scaffold in medicinal chemistry, offering a rigid, three-dimensional framework that is highly amenable to functionalization.[1][2] Its unique spirocyclic structure is a key feature in a variety of biologically active agents, making it a valuable starting point for the development of novel therapeutics.[3][4][5][6] This guide provides researchers, scientists, and drug development professionals with robust, detailed protocols for the synthesis of novel derivatives from the 1,4-diazaspiro[5.5]undecane scaffold. We focus on two powerful and versatile synthetic transformations targeting the scaffold's secondary amine functionalities: Palladium-catalyzed N-arylation (Buchwald-Hartwig amination) and N-alkylation via one-pot reductive amination. The causality behind experimental choices is explained, ensuring both scientific integrity and practical applicability for the construction of diverse chemical libraries.

The 1,4-Diazaspiro[5.5]undecane Scaffold: A Privileged Core for Innovation

Privileged structures are molecular frameworks capable of binding to multiple biological targets, thereby serving as versatile templates for drug discovery.[2][7][8] The 1,4-diazaspiro[5.5]undecane scaffold embodies the key characteristics of a privileged structure:

  • Three-Dimensionality: The spirocyclic fusion of two piperidine rings creates a non-planar, sp³-rich architecture. This is increasingly sought after in modern drug design to improve selectivity and pharmacokinetic properties compared to flat, aromatic systems.

  • Structural Rigidity: The scaffold's inherent rigidity reduces the entropic penalty upon binding to a target protein, potentially leading to higher affinity.

  • Dual Vector Diversification: The presence of two secondary amines at the N1 and N4 positions provides two distinct points for chemical modification. This allows for the systematic exploration of the surrounding chemical space to optimize target engagement and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

General Considerations for Synthesis & Characterization

The successful synthesis of the target derivatives hinges on careful experimental practice.

  • Starting Material: The parent 1,4-diazaspiro[5.5]undecane is commercially available from various suppliers. It is crucial to use a high-purity starting material and to handle it under an inert atmosphere (e.g., Nitrogen or Argon) where appropriate, especially for oxygen- and moisture-sensitive reactions like the Buchwald-Hartwig amination.

  • Solvents and Reagents: Anhydrous solvents should be used for moisture-sensitive reactions. All other reagents should be of high purity to avoid side reactions and purification difficulties.

  • Reaction Monitoring: Progress of all reactions should be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of completion and identify any potential side products.

  • Structural Confirmation: The identity and purity of all synthesized derivatives must be rigorously confirmed. Standard analytical techniques include ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). As described in the literature, the cyclohexanone unit of related spirocycles often prefers a chair conformation, which can be confirmed by detailed NMR analysis.[9][10]

Protocol I: Mono-N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[11] It is particularly effective for coupling sterically hindered amines with a wide range of aryl halides and pseudo-halides. Careful control of stoichiometry is key to achieving selective mono-arylation of the symmetric 1,4-diazaspiro[5.5]undecane scaffold.

Causality & Experimental Rationale:

  • Catalyst System: A combination of a palladium source (e.g., Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos) is critical. The ligand facilitates the key steps of oxidative addition and reductive elimination in the catalytic cycle and prevents catalyst decomposition.[11][12]

  • Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu), is required to deprotonate the amine, forming the active nucleophile without competing in the reaction.

  • Stoichiometry: Using a slight excess of the 1,4-diazaspiro[5.5]undecane relative to the aryl halide (e.g., 1.2 to 1.5 equivalents) favors the formation of the mono-arylated product by statistical probability and by reducing the concentration of the more reactive starting diamine as the reaction progresses.

G cluster_prep Reaction Setup (Inert Atmosphere) cluster_workup Work-up & Purification prep1 Oven-dried Schlenk flask with stir bar prep2 Add Pd₂(dba)₃ (catalyst), XPhos (ligand), NaOtBu (base) prep3 Add 1,4-Diazaspiro[5.5]undecane & Aryl Halide prep4 Add Anhydrous Toluene reaction Heat Reaction (e.g., 100 °C, 12-24h) Monitor by TLC/LC-MS prep4->reaction workup1 Cool to RT, Dilute with Ethyl Acetate reaction->workup1 workup2 Filter through Celite to remove catalyst workup3 Wash with Water & Brine, Dry over Na₂SO₄ workup4 Concentrate in vacuo workup5 Purify by Flash Column Chromatography product Characterize Pure N-Aryl Derivative (NMR, HRMS) workup5->product

Caption: Experimental workflow for Buchwald-Hartwig N-arylation.

Detailed Step-by-Step Protocol: Synthesis of 1-(4-cyanophenyl)-1,4-diazaspiro[5.5]undecane
  • Reaction Setup: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 9.2 mg, 0.01 mmol, 0.02 equiv.), XPhos (19.1 mg, 0.04 mmol, 0.08 equiv.), and sodium tert-butoxide (96 mg, 1.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with dry argon three times.

  • Reagent Addition: Under a positive flow of argon, add 1,4-diazaspiro[5.5]undecane (116 mg, 0.75 mmol, 1.5 equiv.) and 4-bromobenzonitrile (91 mg, 0.5 mmol, 1.0 equiv.), followed by anhydrous toluene (5 mL).

  • Reaction: Seal the flask tightly and place it in a preheated oil bath at 100 °C. Stir vigorously for 12-18 hours.

  • Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing via LC-MS to confirm the consumption of the starting aryl halide.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL). Filter the suspension through a pad of Celite®, washing the pad with additional ethyl acetate (2 x 10 mL).

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (20 mL) and then brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (using a gradient of 0% to 10% methanol in dichloromethane) to yield the pure mono-arylated product.

Table 1: Representative Data for N-Arylation
EntryAryl HalideProductExpected Yield
14-Bromobenzonitrile1-(4-cyanophenyl)-1,4-diazaspiro[5.5]undecane75-85%
21-Bromo-4-fluorobenzene1-(4-fluorophenyl)-1,4-diazaspiro[5.5]undecane80-90%
32-Chloropyridine1-(pyridin-2-yl)-1,4-diazaspiro[5.5]undecane65-75%

Protocol II: N-Alkylation via One-Pot Reductive Amination

Reductive amination is a highly efficient method for forming carbon-nitrogen bonds, proceeding through the in-situ formation and subsequent reduction of an iminium ion.[13] This one-pot procedure is superior to direct alkylation with alkyl halides as it cleanly avoids the common problem of over-alkylation, making it ideal for synthesizing mono-alkylated derivatives.[14]

Causality & Experimental Rationale:

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice. It is a mild and selective reducing agent, capable of reducing the intermediate iminium ion much faster than it reduces the starting aldehyde. This selectivity is crucial for the success of the one-pot reaction.[14]

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents as they are non-protic and effectively solubilize the reagents and intermediates.

  • Acid Catalyst (Optional): A small amount of acetic acid can be added to catalyze the formation of the iminium ion intermediate, especially when using less reactive ketones.

G cluster_prep Reaction Setup (One-Pot) cluster_workup Work-up & Purification prep1 To a flask, add 1,4-Diazaspiro[5.5]undecane & Aldehyde/Ketone in DCM prep2 Stir for 20-30 min (Imine/Iminium Formation) prep3 Add NaBH(OAc)₃ portion-wise (Exothermic Control) reaction Stir at Room Temp (4-12h) Monitor by TLC/LC-MS prep3->reaction workup1 Quench with saturated aqueous NaHCO₃ reaction->workup1 workup2 Extract with DCM workup3 Wash with Brine, Dry over Na₂SO₄ workup4 Concentrate in vacuo workup5 Purify by Flash Column Chromatography product Characterize Pure N-Alkyl Derivative (NMR, HRMS) workup5->product

Caption: Experimental workflow for one-pot reductive amination.

Detailed Step-by-Step Protocol: Synthesis of 1-benzyl-1,4-diazaspiro[5.5]undecane
  • Reaction Setup: To a 50 mL round-bottom flask, add 1,4-diazaspiro[5.5]undecane (154 mg, 1.0 mmol, 1.0 equiv.) and benzaldehyde (106 mg, 1.0 mmol, 1.0 equiv.) in dichloromethane (DCM, 10 mL).

  • Iminium Formation: Stir the solution at room temperature for 30 minutes.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 254 mg, 1.2 mmol, 1.2 equiv.) portion-wise over 5 minutes, ensuring the reaction temperature does not rise significantly.

  • Reaction: Stir the mixture at room temperature for 4-6 hours.

  • Monitoring: Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

  • Work-up: Carefully quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution (15 mL). Stir vigorously for 15 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography (silica gel, 0-15% methanol in DCM with 0.5% triethylamine) to afford the pure N-benzylated product.

Table 2: Representative Data for N-Alkylation
EntryCarbonyl CompoundProductExpected Yield
1Benzaldehyde1-benzyl-1,4-diazaspiro[5.5]undecane85-95%
2Cyclohexanone1-(cyclohexyl)-1,4-diazaspiro[5.5]undecane80-90%
34-methoxybenzaldehyde1-(4-methoxybenzyl)-1,4-diazaspiro[5.5]undecane88-96%

Conclusion

The 1,4-diazaspiro[5.5]undecane scaffold is a robust and versatile platform for generating novel, structurally diverse molecules for drug discovery. The detailed protocols provided herein for N-arylation and N-alkylation offer reliable and high-yielding pathways to functionalized derivatives. By leveraging these methods, researchers can efficiently construct libraries of spirocyclic compounds for screening and lead optimization, accelerating the discovery of new therapeutic agents.

References

Application Note: The Strategic Use of the 1,4-Diazaspiro[5.5]undecane Scaffold in the Development of Potent METTL3 Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emerging Role of Spirocyclic Scaffolds in Targeting RNA Methyltransferases

The field of epitranscriptomics has identified N6-methyladenosine (m6A) as the most prevalent internal modification of messenger RNA (mRNA) in eukaryotes, playing a pivotal role in RNA metabolism, including splicing, nuclear export, stability, and translation. The primary enzyme responsible for this modification is the METTL3-METTL14 methyltransferase complex, with METTL3 serving as the catalytic subunit.[1][2] Dysregulation of METTL3 activity has been implicated in a variety of human diseases, including several types of cancer, making it a compelling therapeutic target.[3]

The development of small molecule inhibitors for enzymes like METTL3 requires scaffolds that can present functional groups in a precise three-dimensional orientation to maximize potency and selectivity. Spirocyclic scaffolds, characterized by a central quaternary carbon atom shared by two rings, offer a unique solution. Their inherent rigidity and three-dimensional nature can reduce the entropic penalty of binding and allow for the exploration of chemical space in a way that flat, aromatic systems cannot.[4] Specifically, the 1,4-diazaspiro[5.5]undecane core and its derivatives, such as 1,4,9-triazaspiro[5.5]undecan-2-one, have emerged as a privileged scaffold in medicinal chemistry for achieving high-affinity enzyme inhibition.[1]

This application note will provide a detailed guide on the application of the 1,4,9-triazaspiro[5.5]undecan-2-one scaffold in the development of potent METTL3 inhibitors, using the well-characterized inhibitor, UZH2, as a prime example.[1][5] We will delve into the rationale for its use, provide detailed protocols for synthesis and enzymatic assays, and present key structure-activity relationship (SAR) data.

The 1,4,9-Triazaspiro[5.5]undecan-2-one Scaffold: A Foundation for Potent METTL3 Inhibition

The choice of the 1,4,9-triazaspiro[5.5]undecan-2-one scaffold is a strategic one, rooted in its physicochemical properties and its ability to serve as a rigid framework for orienting substituents to interact with key residues in the METTL3 active site. The spirocyclic system increases the fraction of sp3-hybridized carbons (Fsp3), a parameter often correlated with success in clinical development, by providing a more complex, three-dimensional shape compared to flat aromatic compounds.[4] This complexity allows for improved complementarity with the enzyme's binding pocket.[4]

In the context of METTL3 inhibition, the 1,4,9-triazaspiro[5.5]undecan-2-one core acts as a central hub from which various functional groups can be projected. For instance, in the potent inhibitor UZH2 (IC50 = 5 nM), the spirocycle correctly orients a substituted pyrimidine moiety and a fluorinated phenyl group to engage in critical interactions within the S-adenosyl methionine (SAM) binding pocket of METTL3, leading to a competitive inhibition mechanism.[5][6]

Caption: The core 1,4,9-triazaspiro[5.5]undecan-2-one scaffold.

Protocol 1: Synthesis of a 1,4,9-Triazaspiro[5.5]undecan-2-one-based METTL3 Inhibitor (UZH2)

The synthesis of UZH2 involves a multi-step process, beginning with the construction of the core spirocyclic intermediate, tert-butyl 2-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxylate, followed by functionalization.[1] This protocol is based on the synthetic route described by Dolbois et al.[1]

Part A: Synthesis of the Spirocyclic Core (tert-Butyl 2-Oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxylate)

G start Starting Material: N-Cbz-4-amino-4-(aminomethyl)piperidine derivative step1 Alkylation with Ethyl 2-bromoacetate start->step1 step2 Deprotection (Cbz group) & Intramolecular Cyclization step1->step2 product Product: tert-Butyl 2-Oxo-1,4,9-triazaspiro[5.5] undecane-9-carboxylate step2->product G cluster_assay METTL3 TR-FRET Inhibition Assay Workflow start Prepare Assay Plate: Add METTL3/METTL14 enzyme and test compound (e.g., UZH2) incubation1 Pre-incubation (10 minutes at RT) start->incubation1 reaction_start Initiate Reaction: Add RNA substrate and SAM incubation1->reaction_start incubation2 Enzymatic Reaction (e.g., 120 min at 30°C) reaction_start->incubation2 detection Add Detection Reagents: (e.g., SAH-sensing RNA Aptamer with TR-FRET pair) incubation2->detection readout Measure TR-FRET Signal detection->readout

References

Application Note: A Scalable, Two-Pot Synthetic Protocol for the Gram-Scale Production of 1,4-Diazaspiro[5.5]undecane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Spirocyclic Scaffolds

In the quest to "escape flatland," medicinal chemists increasingly turn to three-dimensional molecular frameworks to enhance pharmacological properties such as potency, selectivity, and metabolic stability. The 1,4-Diazaspiro[5.5]undecane core is a privileged scaffold in this domain. Its rigid, spirocyclic structure is featured in a variety of therapeutic agents, including kinase inhibitors for oncology and modulators of neurotransmitter systems for neurological disorders.[1][2] The unique spatial arrangement of its nitrogen atoms allows for precise vectoral exits, enabling chemists to explore chemical space efficiently.

However, the transition from milligram-scale discovery synthesis to the multi-gram or kilogram-scale required for preclinical and clinical development presents significant hurdles.[3] Challenges include managing reaction exotherms, ensuring consistent product quality, and developing purification strategies that are both effective and economical at scale.[4][5] This document outlines a scalable synthesis that addresses these challenges through an optimized, telescoped reaction sequence, minimizing intermediate isolations and maximizing process efficiency.

Synthetic Strategy: A Convergent and Scalable Approach

Multiple synthetic routes to diazaspiro[5.5]undecane derivatives have been reported, including multi-step sequences and double Michael additions.[6][7] For large-scale synthesis, the ideal process minimizes the number of discrete steps, particularly isolation and purification procedures, which are often the source of significant yield loss and high operational costs.[8]

We have adopted and adapted an improved synthetic route based on a two-pot process starting from commercially available cyclohexanone.[9][10] This strategy (Scheme 1) involves a telescoped sequence where a Henry reaction, elimination, and Michael addition occur in the same vessel, followed by a second pot operation for nitro reduction and cyclization to form the key lactam intermediate, 1,4-diazaspiro[5.5]undecan-3-one. The final product is then obtained via a robust reduction of this lactam.

The rationale for this choice is threefold:

  • Process Intensification: Combining multiple transformations into a single pot (telescoping) reduces solvent usage, energy consumption, and manual handling, directly translating to lower costs and shorter production timelines.[9]

  • Scalability: The chosen reactions generally proceed under mild conditions and avoid the use of highly specialized or cost-prohibitive reagents, making the process amenable to scale-up.[11]

  • Isolation Efficiency: The key intermediate is a stable, crystalline solid that can be isolated in high purity by filtration, circumventing the need for large-scale column chromatography, which is often a bottleneck in process chemistry.

Overall Synthetic Workflow

G A Cyclohexanone + Nitromethane B Pot 1: Henry Reaction, Elimination, Michael Addition A->B Glycine Ester, Base C Intermediate A: Alkyl (1-(nitromethyl)cyclohexyl)glycinate B->C Isolate by filtration D Pot 2: Nitro Reduction & Cyclization C->D Zn Powder, Acid E Intermediate B: 1,4-Diazaspiro[5.5]undecan-3-one D->E Isolate by extraction F Final Step: Lactam Reduction E->F LiAlH4 or BH3 G Final Product: 1,4-Diazaspiro[5.5]undecane F->G Purify by distillation/crystallization

Caption: High-level workflow for the two-pot synthesis.

Detailed Experimental Protocol: Gram-Scale Synthesis

This protocol is designed for a target scale of ~20-25 g of the final product. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn.

Materials and Reagents
ReagentMW ( g/mol )Moles (mol)EquivalentsAmountSupplier Notes
Pot 1
Cyclohexanone98.140.511.050.0 g (52.9 mL)Reagent grade, ≥99%
Nitromethane61.040.611.237.3 g (32.9 mL)ACS grade
Methyl Glycinate HCl125.550.561.170.4 g≥98%
Triethylamine (TEA)101.191.222.4123.5 g (170 mL)Anhydrous, ≥99.5%
Methanol (MeOH)32.04--500 mLAnhydrous
Pot 2
Intermediate from Pot 1244.28~0.4 (Est.)1.0~97.7 gUse directly
Zinc Powder65.382.05.0130.8 g<10 micron, activated
Ammonium Chloride53.492.05.0107.0 gACS grade
Acetone58.08--250 mLReagent grade
Water18.02--250 mLDeionized
Reduction
1,4-Diazaspiro[5.5]undecan-3-one168.230.151.025.0 gFrom Pot 2
Lithium Aluminum Hydride (LiAlH₄)37.950.302.011.4 g1.0 M solution in THF is preferred for safety
Tetrahydrofuran (THF)72.11--750 mLAnhydrous, inhibitor-free
Protocol Part A: Synthesis of 1,4-Diazaspiro[5.5]undecan-3-one (Intermediate)

Reaction Scheme

G start1 Cyclohexanone dummy1 start1->dummy1 start2 + Nitromethane start2->dummy1 step1_out (Nitromethylene)cyclohexane dummy2 step1_out->dummy2 step2_in + Methyl Glycinate step2_in->dummy2 step2_out Methyl (1-(nitromethyl)cyclohexyl)glycinate step3_out 1,4-Diazaspiro[5.5]undecan-3-one step2_out->step3_out 1. Zn, NH4Cl 2. Cyclization dummy1->step1_out Base, -H2O dummy2->step2_out Michael Addition

Caption: Key transformations in the two-pot synthesis of the lactam intermediate.

Step-by-Step Procedure:

  • Setup (Pot 1): Equip a 2 L three-neck round-bottom flask with a mechanical stirrer, a temperature probe, and a dropping funnel. The setup should be under an inert atmosphere (Nitrogen or Argon).

  • Michael Addition Precursor: Charge the flask with methanol (500 mL), methyl glycinate hydrochloride (70.4 g), and triethylamine (170 mL). Stir the resulting slurry at room temperature for 30 minutes to liberate the free base.

  • Henry Reaction & Elimination: In a separate beaker, mix cyclohexanone (50.0 g) and nitromethane (37.3 g). Add this mixture to the dropping funnel and add it dropwise to the reaction flask over 30-45 minutes.

    • Causality: A controlled addition rate is crucial to manage the exotherm from the Henry reaction and subsequent condensation. Maintain the internal temperature below 40 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.

  • Work-up and Isolation:

    • Concentrate the reaction mixture under reduced pressure to remove most of the methanol.

    • Add water (500 mL) and ethyl acetate (500 mL) to the residue. Stir vigorously, separate the layers, and extract the aqueous layer with another portion of ethyl acetate (250 mL).

    • Combine the organic layers, wash with brine (200 mL), dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate in vacuo to yield the crude Michael adduct, which can be used directly in the next step. A hydrobromic acid workup can also be used for high-yield isolation by filtration if a solid intermediate is desired.[9]

  • Setup (Pot 2): Equip a 3 L three-neck round-bottom flask with a mechanical stirrer, a temperature probe, and a powder funnel.

  • Reductive Cyclization: Charge the flask with the crude intermediate from the previous step, acetone (250 mL), water (250 mL), and ammonium chloride (107.0 g). Cool the mixture to 0-5 °C in an ice-water bath.

  • Zinc Addition: Add the zinc powder (130.8 g) portion-wise over 1-2 hours.

    • Causality: The reduction of a nitro group with zinc is highly exothermic. Slow, portion-wise addition is a critical safety measure to maintain temperature control (keep T < 20 °C) and prevent a runaway reaction.[9]

  • Reaction Completion: After the zinc addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4-6 hours. The reaction mixture will become a thick grey slurry.

  • Filtration and Work-up: Filter the slurry through a pad of Celite®, washing the filter cake thoroughly with dichloromethane (DCM, 3 x 200 mL).

  • Extraction: Transfer the filtrate to a separatory funnel. Add potassium carbonate solution (2M) until the aqueous layer is basic (pH > 9). Separate the layers. Extract the aqueous phase with DCM (2 x 250 mL).

  • Final Isolation: Combine all organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1,4-diazaspiro[5.5]undecan-3-one as a solid. The crude product can be purified by recrystallization from ethyl acetate/hexane.

Protocol Part B: Reduction of Lactam to 1,4-Diazaspiro[5.5]undecane
  • Setup: Equip a 2 L three-neck round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere.

  • Reagent Charge: Suspend lithium aluminum hydride (11.4 g) in anhydrous THF (250 mL) and cool to 0 °C.

    • Safety: LiAlH₄ reacts violently with water. Ensure all glassware is oven-dried and the system is under a dry, inert atmosphere. Handling should be done with extreme care.

  • Substrate Addition: Dissolve the lactam intermediate (25.0 g) in anhydrous THF (500 mL) and add it to the dropping funnel. Add the lactam solution dropwise to the LiAlH₄ suspension, maintaining the internal temperature below 10 °C.

  • Reaction: After addition, slowly warm the mixture to room temperature and then heat to reflux for 4-6 hours, or until the reaction is complete by TLC/LC-MS.

  • Quenching: Cool the reaction mixture to 0 °C. Cautiously and slowly quench the excess LiAlH₄ by the sequential dropwise addition of:

    • Water (11.4 mL)

    • 15% aqueous NaOH (11.4 mL)

    • Water (34.2 mL)

    • Causality: This specific quenching procedure (Fieser workup) is designed to precipitate the aluminum salts as a granular solid, which is easily filtered, a significant advantage over emulsion-forming quenches at a large scale.

  • Purification: Stir the resulting slurry at room temperature for 1 hour, then filter through Celite®, washing the filter cake with THF. Concentrate the filtrate under reduced pressure. The resulting crude oil can be purified by vacuum distillation or by conversion to a hydrochloride salt and recrystallization to yield the final product, 1,4-Diazaspiro[5.5]undecane.

Safety, Handling, and Waste Disposal

  • Nitromethane: Is a flammable liquid and is toxic. Handle only in a fume hood.

  • Zinc Powder: Is a flammable solid and can react with water to produce flammable hydrogen gas. Keep away from ignition sources.

  • Lithium Aluminum Hydride (LiAlH₄): Is extremely reactive with water and protic solvents. Quenching is highly exothermic and generates hydrogen gas. Ensure adequate cooling and ventilation.

  • Waste Disposal: Organic solvents should be collected in designated waste containers. Aqueous waste containing zinc salts should be treated and disposed of according to institutional guidelines. Quenched aluminum salts should be disposed of as solid chemical waste.

Characterization of Final Product

The identity and purity of the synthesized 1,4-Diazaspiro[5.5]undecane should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and absence of impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight (154.25 g/mol ).

  • Purity Analysis (GC or LC-MS): To determine the purity, which should be ≥98%.

Conclusion

This application note details a scalable and efficient synthesis of 1,4-Diazaspiro[5.5]undecane. By employing a two-pot strategy that minimizes intermediate isolations and utilizes robust, well-understood chemical transformations, this protocol provides a reliable pathway for producing this valuable building block on a multi-gram scale. The emphasis on process safety, rational experimental design, and scalable purification techniques makes this guide a practical resource for researchers in the pharmaceutical and chemical industries.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,4-Diazaspiro[5.5]undecane Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis of 1,4-Diazaspiro[5.5]undecane dihydrochloride. This guide is designed for researchers, medicinal chemists, and drug development professionals to address common challenges and improve experimental outcomes. The content is structured in a question-and-answer format to provide direct solutions to potential issues encountered in the laboratory.

Frequently Asked Questions (FAQs)
Q1: What is the most common and direct method for synthesizing the 1,4-Diazaspiro[5.5]undecane core structure?

The most prevalent and efficient method for constructing the 1,4-Diazaspiro[5.5]undecane scaffold is through a one-pot reductive amination reaction. This powerful strategy involves the condensation of a carbonyl compound with an amine to form an imine intermediate, which is then reduced in situ to the desired amine.[1][2] For this specific synthesis, the reaction occurs between cyclohexanone and ethylenediamine.

The overall transformation can be visualized as follows:

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Cyclohexanone Cyclohexanone Iminium Bis-Iminium/ Spiro-Aminal Intermediate Cyclohexanone->Iminium + Ethylenediamine (Condensation) Ethylenediamine Ethylenediamine Ethylenediamine->Iminium FreeBase 1,4-Diazaspiro[5.5]undecane (Free Base) Iminium->FreeBase + Reducing Agent (Reduction) Salt 1,4-Diazaspiro[5.5]undecane Dihydrochloride FreeBase->Salt + HCl (Salt Formation)

Caption: General workflow for 1,4-Diazaspiro[5.5]undecane synthesis.

This approach is advantageous because it avoids the common problem of over-alkylation that plagues traditional SN2 reactions with alkyl halides and generally proceeds under mild conditions.[3][4]

Troubleshooting Guide: Low Yield & Purity Issues
Q2: My reaction yield is consistently low (<40%). What are the likely causes and how can I fix them?

Low yield is a multifaceted problem often stemming from suboptimal reaction conditions. Let's break down the critical parameters.

The key to a successful reductive amination is a reducing agent that selectively reduces the iminium ion intermediate much faster than it reduces the starting ketone (cyclohexanone).

  • The Problem: Using a strong, non-selective reducing agent like sodium borohydride (NaBH₄) can lead to the premature reduction of cyclohexanone to cyclohexanol, consuming your starting material and reducing the overall yield.

  • The Solution: Employ a milder, more selective reducing agent. The two most effective choices for this reaction are:

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃): Highly selective and effective, often considered the reagent of choice.[4]

    • Sodium Cyanoborohydride (NaBH₃CN): Another excellent option, but it is highly toxic and requires careful handling and waste disposal.[2][4]

Reducing AgentSelectivity for Iminium IonKey Considerations
Sodium Borohydride (NaBH₄)LowProne to reducing the starting ketone.
Sodium Triacetoxyborohydride High Recommended. Less toxic, mild, and highly selective.[4]
Sodium CyanoborohydrideHighEffective but highly toxic.[2]

The formation of the imine/iminium ion intermediate is a pH-dependent equilibrium.

  • The Problem: If the reaction medium is too basic, the rate of imine formation slows down. If it is too acidic, the starting ethylenediamine will be fully protonated and non-nucleophilic.

  • The Solution: The reaction should be maintained at a weakly acidic pH, typically between 5 and 7.[4] Acetic acid is commonly used as a catalyst to maintain this optimal pH range, which facilitates both the formation and subsequent reduction of the iminium ion.[4]

Imine formation is a condensation reaction that releases water. According to Le Châtelier's principle, the presence of water can shift the equilibrium back towards the starting materials.

  • The Problem: Insufficient removal of water can hinder the formation of the imine intermediate, leading to an incomplete reaction.

  • The Solution:

    • Use a Dehydrating Agent: Adding a dehydrating agent like activated molecular sieves or titanium(IV) isopropoxide can effectively remove water and drive the reaction forward.[3]

    • Azeotropic Removal: For larger-scale reactions, performing the reaction in a solvent like toluene with a Dean-Stark apparatus allows for the continuous azeotropic removal of water.[3]

G Start Low Yield Observed CheckReagent Is the reducing agent selective (e.g., NaBH(OAc)₃)? Start->CheckReagent CheckpH Is the reaction pH controlled (pH 5-7)? CheckReagent->CheckpH Yes Sol_Reagent Action: Switch to NaBH(OAc)₃ or NaBH₃CN. CheckReagent->Sol_Reagent No CheckWater Is water being effectively removed? CheckpH->CheckWater Yes Sol_pH Action: Add acetic acid as a catalyst. CheckpH->Sol_pH No CheckTemp Is the temperature optimized? CheckWater->CheckTemp Yes Sol_Water Action: Add molecular sieves or use azeotropic distillation. CheckWater->Sol_Water No Sol_Temp Action: Run at RT or with gentle heating (40-50°C). Monitor by TLC/LCMS. CheckTemp->Sol_Temp No Success Yield Improved CheckTemp->Success Yes Sol_Reagent->CheckpH Sol_pH->CheckWater Sol_Water->CheckTemp Sol_Temp->Success

Caption: Troubleshooting workflow for low reaction yield.

Q3: My final product is an impure oil/gum even after workup. How can I effectively purify it?

The free base of 1,4-Diazaspiro[5.5]undecane is often a viscous oil that is difficult to purify by standard column chromatography or crystallization. The conversion to its dihydrochloride salt is a critical purification step.

  • The Problem: Residual starting materials, solvents, or byproducts prevent the crystallization of the free base. Direct purification is challenging.

  • The Solution: Salt Formation and Recrystallization

    • After the reaction workup (e.g., quenching the reducing agent and extracting the product into an organic solvent), dry the organic layer and concentrate it in vacuo to obtain the crude free base oil.

    • Dissolve the crude oil in a suitable solvent like isopropanol, ethanol, or diethyl ether.

    • Slowly add a solution of HCl in the same solvent (e.g., 2M HCl in isopropanol or gaseous HCl) while stirring.

    • The dihydrochloride salt should precipitate as a white solid. If it oils out, try adding a less polar co-solvent (like heptane) or scratching the inside of the flask to induce crystallization.

    • Collect the solid by filtration, wash with a cold, non-polar solvent (e.g., diethyl ether or hexane), and dry under vacuum.

    • For final purification, recrystallize the salt from a suitable solvent system, such as methanol, ethanol, or a mixture of ethanol and water.[5]

Experimental Protocol: Optimized Reductive Amination

This protocol provides a robust starting point for the synthesis, incorporating the troubleshooting advice discussed above.

Step 1: Imine Formation

  • To a round-bottom flask equipped with a magnetic stir bar, add cyclohexanone (1.0 eq) and anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE) as the solvent.

  • Add ethylenediamine (1.05 eq) dropwise to the solution at room temperature.

  • Add glacial acetic acid (2.0 eq) to catalyze the reaction.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. The reaction progress can be monitored by TLC or GC-MS.

Step 2: Reduction

  • In a separate flask, prepare a slurry of sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) in the same solvent.

  • Cool the reaction mixture from Step 4 to 0°C in an ice bath.

  • Slowly add the NaBH(OAc)₃ slurry to the reaction mixture portion-wise, ensuring the temperature remains below 10°C.

  • Once the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, or until the reaction is complete as indicated by TLC or LC-MS analysis.

Step 3: Workup and Salt Formation

  • Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude free base.

  • Dissolve the crude product in a minimal amount of isopropanol and add a 2M solution of HCl in isopropanol dropwise until the solution is acidic and precipitation is complete.

  • Collect the white precipitate by vacuum filtration, wash with cold diethyl ether, and dry in vacuo to obtain this compound.

References

Technical Support Center: Optimization of Reaction Conditions for 1,4-Diazaspiro[5.5]undecane Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of 1,4-Diazaspiro[5.5]undecane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during the chemical modification of this versatile scaffold. The unique symmetrical nature of the 1,4-diazaspiro[5.5]undecane core, possessing two secondary amines of equal reactivity, presents both opportunities for diverse functionalization and challenges in achieving selectivity. This resource aims to equip you with the knowledge to optimize your reaction conditions, control selectivity, and troubleshoot unexpected outcomes.

Section 1: Selective Mono-N-Acylation

The selective acylation of one of the two equivalent secondary amine groups in 1,4-diazaspiro[5.5]undecane is a common challenge. Over-acylation to the di-substituted product is a frequent side reaction that complicates purification and reduces the yield of the desired mono-acylated product.

Frequently Asked Questions (FAQs) for Mono-N-Acylation

Q1: My acylation reaction is yielding a significant amount of the di-acylated product, reducing the yield of my desired mono-acylated compound. How can I improve the selectivity for mono-acylation?

A1: Achieving high selectivity for mono-acylation of a symmetric diamine like 1,4-diazaspiro[5.5]undecane requires careful control of reaction conditions to disfavor the second acylation event. Here are several strategies, explained from a mechanistic standpoint:

  • Stoichiometry and Slow Addition: The most straightforward approach is to use a stoichiometric amount (1.0 equivalent) or a slight sub-stoichiometric amount (e.g., 0.95 equivalents) of the acylating agent. Crucially, the acylating agent should be added slowly to the reaction mixture at a low temperature (e.g., 0 °C to -20 °C). This maintains a low concentration of the acylating agent, ensuring that it reacts with the more abundant starting diamine rather than the mono-acylated product.

  • In-situ Product Precipitation: If the mono-acylated product is less soluble than the starting diamine in the chosen solvent, it may precipitate out of the reaction mixture as it forms. This effectively removes it from the reaction, preventing further acylation. Experimenting with different solvent systems to find one that promotes this precipitation can be a highly effective strategy.

  • Use of Bulky Reagents: A sterically hindered acylating agent or a bulky base can increase selectivity for mono-acylation.[1][2] The initial acylation is less affected by steric hindrance, but the presence of the first acyl group on the spirocyclic core can sterically shield the second amine, making it less accessible to a bulky acylating agent.

  • Temporary Protection with Boron Reagents: A more advanced technique involves the temporary and selective deactivation of one amine group. Pre-treatment of the symmetrical diamine with 9-borabicyclo[3.3.1]nonane (9-BBN) can form a complex with one of the nitrogen atoms, rendering it less nucleophilic. Subsequent addition of the acyl chloride will then selectively acylate the free amine.[3][4]

Q2: I am observing incomplete conversion, with a significant amount of starting material remaining, even after extended reaction times. What could be the cause?

A2: Incomplete conversion in acylation reactions can stem from several factors:

  • Insufficiently Activated Acylating Agent: If you are using a carboxylic acid, it needs to be activated, for example, with a coupling agent like HATU or HBTU. Ensure your coupling agent is fresh and active. For acyl chlorides, ensure they have not been hydrolyzed by atmospheric moisture.

  • Base Strength and Stoichiometry: A base is required to neutralize the acid byproduct of the reaction (e.g., HCl from an acyl chloride). If the base is too weak or used in insufficient quantity, the reaction mixture will become acidic, protonating the starting diamine and rendering it non-nucleophilic. Common bases include triethylamine (TEA) or diisopropylethylamine (DIPEA). Use at least one equivalent of base per equivalent of acylating agent.

  • Reaction Temperature: While low temperatures are recommended for selectivity, some less reactive acylating agents may require warming to room temperature or slightly above to achieve full conversion. Monitor the reaction by TLC or LC-MS to find the optimal temperature balance between reaction rate and selectivity.

Troubleshooting Workflow for Mono-N-Acylation

Caption: Troubleshooting decision tree for mono-N-acylation.

Experimental Protocol: Selective Mono-acylation using Slow Addition
  • Dissolve 1,4-diazaspiro[5.5]undecane (1.0 eq.) and a suitable non-nucleophilic base (e.g., DIPEA, 1.1 eq.) in an anhydrous solvent (e.g., DCM or THF) under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve the acyl chloride (0.95 eq.) in the same anhydrous solvent.

  • Add the acyl chloride solution dropwise to the diamine solution over 1-2 hours using a syringe pump.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with an organic solvent, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Section 2: N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, enabling the N-arylation of 1,4-diazaspiro[5.5]undecane. However, the reaction is sensitive to various parameters, and optimization is often required.

Frequently Asked Questions (FAQs) for N-Arylation

Q1: My Buchwald-Hartwig reaction is giving a low yield of the desired N-aryl product. What are the key parameters to optimize?

A1: Low yields in Buchwald-Hartwig aminations are a common issue and can often be resolved by systematically optimizing the reaction components:[5][6][7]

  • Catalyst and Ligand Choice: The combination of the palladium precursor and the phosphine ligand is critical. For electron-rich amines like 1,4-diazaspiro[5.5]undecane, bulky, electron-rich biarylphosphine ligands such as XPhos, SPhos, or RuPhos are often effective. Using pre-formed palladium catalysts can also lead to more reproducible results.

  • Base Selection: The choice of base is crucial and depends on the substrates. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. However, if your aryl halide has base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) might be necessary, though this may require higher reaction temperatures.

  • Solvent: Anhydrous, deoxygenated solvents are essential. Toluene, dioxane, and THF are common choices. The solvent can influence the solubility of the reagents and the stability of the catalytic intermediates.

  • Temperature: These reactions are typically run at elevated temperatures (80-120 °C). Insufficient temperature can lead to low conversion.

Q2: I am observing significant amounts of hydrodehalogenation of my aryl halide starting material. How can I minimize this side reaction?

A2: Hydrodehalogenation, where the aryl halide is reduced to the corresponding arene, is a known side reaction in Buchwald-Hartwig aminations. It can arise from β-hydride elimination from the palladium-amide intermediate.[6] To minimize this:

  • Ligand Choice: The use of bulky ligands can disfavor the conformation required for β-hydride elimination.

  • Reaction Conditions: Lowering the reaction temperature or using a less coordinating solvent can sometimes reduce the rate of this side reaction relative to the desired reductive elimination.

  • Base: The choice of base can also influence the extent of hydrodehalogenation.

Troubleshooting Workflow for N-Arylation

Caption: Troubleshooting decision tree for N-arylation.

Experimental Protocol: General Procedure for Buchwald-Hartwig N-Arylation
  • To an oven-dried Schlenk tube, add the aryl halide (1.0 eq.), 1,4-diazaspiro[5.5]undecane (1.2 eq.), the palladium precursor (e.g., Pd₂(dba)₃, 1-5 mol%), the phosphine ligand (2-10 mol%), and the base (e.g., NaOtBu, 1.4 eq.).

  • Evacuate and backfill the tube with an inert gas (Ar or N₂) three times.

  • Add anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

ParameterCondition 1Condition 2Condition 3
Pd Precursor Pd₂(dba)₃Pd(OAc)₂XPhos-Pd-G3
Ligand XPhosSPhosNone
Base NaOtBuCs₂CO₃K₃PO₄
Solvent TolueneDioxaneTHF
Temperature 100 °C110 °C80 °C
Typical Yield HighModerate-HighSubstrate dependent

Section 3: Reductive Amination

Reductive amination is a versatile method for the N-alkylation of 1,4-diazaspiro[5.5]undecane with aldehydes and ketones. The reaction typically proceeds via the in-situ formation of an iminium ion, which is then reduced by a suitable reducing agent.

Frequently Asked Questions (FAQs) for Reductive Amination

Q1: My reductive amination is not going to completion, and I am recovering my starting amine and carbonyl compound. What can I do?

A1: Incomplete conversion in reductive amination often points to issues with the formation of the iminium intermediate or the reduction step:

  • Imine/Iminium Formation: The formation of the imine or iminium ion is often the rate-limiting step and is pH-dependent. The reaction is typically favored under weakly acidic conditions (pH 4-6). The addition of a catalytic amount of acetic acid can facilitate this step.

  • Water Removal: The formation of the imine from an amine and a carbonyl compound produces water. In some cases, the presence of water can shift the equilibrium back towards the starting materials. The use of a dehydrating agent, such as molecular sieves, can drive the reaction forward.

  • Reducing Agent: Ensure your reducing agent is active. Sodium triacetoxyborohydride (STAB) is a mild and often effective choice that can be added directly to the mixture of the amine and carbonyl. Sodium cyanoborohydride (NaBH₃CN) is also effective but is toxic.

Q2: I am observing the formation of a di-alkylated product. How can I favor mono-alkylation?

A2: Similar to acylation, controlling the stoichiometry is key. Use of 1.0 to 1.1 equivalents of the aldehyde or ketone will favor mono-alkylation. The mono-alkylated product is a secondary amine, which can still react, but typically at a slower rate than the starting primary amine (in this case, the second nitrogen of the spirodiamine). Slow addition of the carbonyl compound can also improve selectivity.

Troubleshooting Workflow for Reductive Amination

Caption: Troubleshooting decision tree for reductive amination.

Experimental Protocol: Reductive Amination with STAB
  • To a round-bottom flask, add 1,4-diazaspiro[5.5]undecane (1.0 eq.), the aldehyde or ketone (1.05 eq.), and a suitable solvent (e.g., dichloroethane (DCE) or methanol).

  • Add a catalytic amount of acetic acid (e.g., 0.1 eq.).

  • Stir the mixture at room temperature for 1-2 hours to allow for iminium ion formation.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise, as the reaction can be exothermic.

  • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.

  • Once complete, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.

  • Extract the product with an organic solvent, wash with brine, dry over sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Section 4: Use of Protecting Groups for Asymmetric Derivatization

For the synthesis of asymmetrically di-substituted 1,4-diazaspiro[5.5]undecane derivatives, a protecting group strategy is often necessary.[8][9][10][11][12]

Q: How can I selectively protect one of the nitrogen atoms in 1,4-diazaspiro[5.5]undecane to allow for sequential derivatization?

A: The selective mono-protection of a symmetrical diamine is challenging but can be achieved under carefully controlled conditions. The general strategy is similar to that for mono-acylation:

  • Controlled Stoichiometry: Use of a slight excess of the diamine relative to the protecting group reagent (e.g., 1.1 equivalents of diamine to 1.0 equivalent of Boc₂O or Cbz-Cl) at low temperatures can favor the mono-protected product.

  • In-situ Precipitation: If the mono-protected product is less soluble than the starting diamine or the di-protected product, it may precipitate, driving the reaction towards the desired product.

Once the mono-protected intermediate is isolated, the remaining free amine can be derivatized using the methods described above. Subsequently, the protecting group can be removed to reveal the second amine, which can then be functionalized with a different group. The choice of protecting group is critical and should be orthogonal to the reaction conditions planned for the subsequent steps. For example, a Boc group is stable to many coupling conditions but is easily removed with acid, while a Cbz group is stable to acidic and basic conditions but can be removed by hydrogenolysis.

References

Side-product formation in the synthesis of 1,4-Diazaspiro[5.5]undecane and how to avoid it

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,4-diazaspiro[5.5]undecane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side-product formations encountered during the synthesis of this valuable spirodiamine scaffold. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and mechanistic insights to enhance your synthetic success.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you might encounter during the synthesis of 1,4-diazaspiro[5.5]undecane, particularly when employing the common route of reductive amination between cyclohexanone and ethylenediamine.

Q1: My reaction yields a complex mixture of products, and the desired 1,4-diazaspiro[5.5]undecane is a minor component. What are the likely side-products?

A1: The formation of a complex mixture is a common challenge, often stemming from the high reactivity of the intermediates and products. The primary side-products to consider are:

  • Partially reacted intermediates: This includes the mono-imine formed from the reaction of one molecule of cyclohexanone with ethylenediamine, which may not have cyclized.

  • Over-alkylation products: The secondary amine groups in the desired product are nucleophilic and can react further with cyclohexanone, leading to the formation of more complex, higher molecular weight adducts.

  • Polymeric materials: Uncontrolled condensation reactions can lead to the formation of oligomeric or polymeric byproducts.

  • Piperazine derivatives: Under certain conditions, self-condensation of ethylenediamine or its derivatives can lead to the formation of piperazine and its substituted analogues.[1]

Q2: I am observing significant amounts of a higher molecular weight byproduct. What is the likely cause and how can I prevent it?

A2: This is a classic case of over-alkylation . The secondary amine nitrogens in the 1,4-diazaspiro[5.5]undecane product are often more nucleophilic than the primary amines of ethylenediamine. This increased nucleophilicity makes the product susceptible to further reaction with cyclohexanone, leading to N-alkylation of the spirocycle.

Mitigation Strategies:

  • Control of Stoichiometry: While a 1:1 molar ratio of ethylenediamine to cyclohexanone is theoretically required, using a slight excess of the diamine can help to statistically favor the formation of the desired product over the over-alkylated species.

  • Slow Addition of Ketone: Adding the cyclohexanone slowly to the reaction mixture containing ethylenediamine can maintain a low concentration of the ketone, thereby reducing the likelihood of the product reacting with it.

  • Milder Reaction Conditions: A study on the reductive amination of cyclohexanone demonstrated that under mild conditions (100 °C, 4 bar NH3, 2 bar H2), the formation of unwanted secondary or tertiary amines was not detected.[2] This suggests that careful control of temperature and pressure is crucial.

Q3: My reaction seems to stall, with a low conversion of starting materials. What factors could be contributing to this?

A3: Low conversion can be attributed to several factors related to the reaction conditions and reagents:

  • Inefficient Imine Formation: The initial condensation between cyclohexanone and ethylenediamine to form the di-imine intermediate is a reversible equilibrium. The presence of water can shift the equilibrium back towards the starting materials.

  • Inactive Reducing Agent: The choice and activity of the reducing agent are critical. Common reducing agents for reductive amination include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. If the reducing agent is old or has been improperly stored, its activity may be compromised.

  • Suboptimal pH: The pH of the reaction medium can significantly influence the rate of both imine formation and reduction. A weakly acidic medium often favors imine formation, but a pH that is too low can protonate the amine, rendering it non-nucleophilic.

Troubleshooting Steps:

  • Water Removal: Consider using a Dean-Stark apparatus to remove water azeotropically during the imine formation step, especially if not performing a one-pot reductive amination.

  • Fresh Reagents: Use freshly opened or properly stored reducing agents.

  • pH Optimization: Experiment with the addition of a catalytic amount of a weak acid, such as acetic acid, to facilitate imine formation.

Q4: How can I effectively purify 1,4-diazaspiro[5.5]undecane from the reaction mixture?

A4: Purification can be challenging due to the polar nature of the diamine and the potential for similar polarities among the side-products.

  • Distillation: If the product is thermally stable, vacuum distillation can be an effective method for separating it from less volatile impurities.

  • Crystallization: The product can often be isolated and purified by crystallization of its salt form (e.g., hydrochloride or hydrobromide). This can be achieved by treating the crude basic product with the corresponding acid in a suitable solvent.

  • Column Chromatography: For small-scale purifications, column chromatography on silica gel can be employed. A polar eluent system, often containing a small percentage of a base like triethylamine or ammonia in methanol/dichloromethane, is typically required to prevent streaking and ensure good separation.

Detailed Experimental Protocol: Optimized Synthesis of 1,4-Diazaspiro[5.5]undecane

This protocol is designed to minimize side-product formation by controlling the reaction conditions.

Materials:

  • Cyclohexanone

  • Ethylenediamine

  • Methanol (anhydrous)

  • Sodium borohydride (NaBH₄)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Sodium sulfate (anhydrous)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethylenediamine (1.0 equivalent) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).

  • Ketone Addition: Cool the solution to 0 °C in an ice bath. Add cyclohexanone (2.0 equivalents), dissolved in a small amount of anhydrous methanol, dropwise to the stirred ethylenediamine solution over a period of 1-2 hours. Maintaining a low temperature and slow addition rate is crucial to control the initial condensation and minimize side reactions.

  • Imine Formation: After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours to ensure the formation of the di-imine intermediate.

  • Reduction: Cool the reaction mixture back to 0 °C. Add sodium borohydride (2.5 - 3.0 equivalents) portion-wise over 30-60 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • Reaction Monitoring: After the addition of NaBH₄, allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up:

    • Quench the reaction by slowly adding water at 0 °C.

    • Concentrate the mixture under reduced pressure to remove most of the methanol.

    • Extract the aqueous residue with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by vacuum distillation.

    • Alternatively, dissolve the crude product in diethyl ether and bubble dry HCl gas through the solution to precipitate the dihydrochloride salt. The salt can then be collected by filtration, washed with cold diethyl ether, and dried. The free base can be regenerated by treatment with a strong base (e.g., NaOH) and extraction into an organic solvent.

Mechanistic Insights & Visualization

Understanding the reaction mechanism is key to troubleshooting and optimizing the synthesis. The primary pathway involves the formation of a di-imine intermediate, which is then reduced to the desired spirodiamine.

Synthesis_Pathway Cyclohexanone Cyclohexanone Di_imine Di-imine Intermediate Cyclohexanone->Di_imine + Ethylenediamine - 2 H₂O Ethylenediamine Ethylenediamine Ethylenediamine->Di_imine Product 1,4-Diazaspiro[5.5]undecane Di_imine->Product + [H] (Reduction) Over_alkylation Over-alkylation Side-product Product->Over_alkylation + Cyclohexanone (Side Reaction)

Caption: Synthetic pathway for 1,4-Diazaspiro[5.5]undecane and a major side-reaction.

The critical step to control is the potential for the product to react further with any remaining cyclohexanone. By ensuring complete consumption of the ketone during the reduction step or by using an excess of the diamine, this side reaction can be minimized.

Troubleshooting Workflow

The following diagram outlines a logical approach to troubleshooting common issues in the synthesis.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_SM Analyze Starting Materials (Purity, Activity) Start->Check_SM Complex_Mixture Complex Mixture (TLC/GC-MS) Start->Complex_Mixture Low_Conversion Low Conversion (Starting Material Remains) Start->Low_Conversion Over_alkylation Over_alkylation Complex_Mixture->Over_alkylation High MW Impurities Incomplete_Reaction Incomplete_Reaction Complex_Mixture->Incomplete_Reaction Intermediate Peaks Check_Reducer Check_Reducer Low_Conversion->Check_Reducer Check Reducing Agent Check_Imine_Formation Check_Imine_Formation Low_Conversion->Check_Imine_Formation Optimize Imine Formation Over_alkylation_Sol Optimize Stoichiometry (Excess Diamine) Slow Ketone Addition Use Milder Conditions Over_alkylation->Over_alkylation_Sol Incomplete_Reaction_Sol Increase Reaction Time Optimize pH (cat. Acid) Ensure Anhydrous Conditions Incomplete_Reaction->Incomplete_Reaction_Sol Check_Reducer_Sol Use Fresh Reducing Agent Increase Stoichiometry Check_Reducer->Check_Reducer_Sol Check_Imine_Formation_Sol Add Dehydrating Agent (e.g., Molecular Sieves) Optimize Temperature Check_Imine_Formation->Check_Imine_Formation_Sol

Caption: A logical workflow for troubleshooting the synthesis of 1,4-Diazaspiro[5.5]undecane.

Quantitative Data Summary

ParameterRecommended Value/RangeRationale
Cyclohexanone:Ethylenediamine Ratio 2.0 : 1.0 to 2.0 : 1.1A slight excess of diamine can suppress over-alkylation.
Reaction Temperature 0 °C (addition), RT (stirring)Minimizes side reactions and allows for controlled imine formation.
Reducing Agent (NaBH₄) Stoichiometry 2.5 - 3.0 equivalentsEnsures complete reduction of the di-imine intermediate.
pH Weakly acidic to neutralCatalyzes imine formation without deactivating the amine nucleophile.

References

Technical Support Center: Purification of 1,4-Diazaspiro[5.5]undecane Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for 1,4-Diazaspiro[5.5]undecane Dihydrochloride. This guide, curated by Senior Application Scientists, provides in-depth troubleshooting and practical advice for researchers, chemists, and drug development professionals encountering challenges in the purification of this valuable spirocyclic intermediate.

Introduction

1,4-Diazaspiro[5.5]undecane is a key building block in medicinal chemistry, recognized for its unique three-dimensional structure that is increasingly utilized in the development of novel therapeutics, particularly for neurological disorders.[1][2] The dihydrochloride salt is a common form for handling and storage, but its purification can present several challenges due to its physical and chemical properties. This guide is structured to address these specific issues in a practical, question-and-answer format.

Troubleshooting Guide: Common Purification Hurdles

This section addresses specific problems you may encounter during the isolation and purification of this compound.

Q1: My final product is an oil or a sticky solid and refuses to crystallize. What's happening and how can I fix it?

This is one of the most common issues, often stemming from a few root causes.

Potential Cause 1: Hygroscopicity Amine hydrochloride salts are frequently hygroscopic, meaning they readily absorb moisture from the atmosphere.[3][4][5] This absorbed water can act as a plasticizer, preventing the formation of a stable crystal lattice and resulting in an oily or tacky appearance.

  • Expert Solution:

    • Strict Anhydrous Conditions: Perform the final isolation steps (e.g., solvent removal, filtration) under an inert atmosphere (Nitrogen or Argon).

    • Azeotropic Removal of Water: If water contamination is suspected in the crude product, dissolve it in a suitable solvent (like isopropanol or toluene, if solubility permits) and remove the solvent under reduced pressure. The co-distillation can help remove trace amounts of water.

    • High-Vacuum Drying: Once a solid is obtained, dry it extensively under high vacuum ( <1 mmHg) for several hours, potentially with gentle heating (40-50 °C), to remove residual water and solvent.

Potential Cause 2: Residual Solvent Even after drying, trace amounts of high-boiling point solvents used in the reaction or initial workup can remain trapped, hindering crystallization.

  • Expert Solution:

    • Trituration: Add a non-solvent (a solvent in which your product is insoluble, but the impurities are soluble) to the oily product. Vigorously stir or sonicate the mixture. This can wash away impurities and induce precipitation of the desired compound. Common non-solvents for polar salts include diethyl ether, ethyl acetate, or dichloromethane.

    • Re-precipitation: Dissolve the oil in a minimal amount of a polar solvent (e.g., methanol or ethanol). Slowly add this solution dropwise to a large volume of a stirred, cold non-solvent (e.g., diethyl ether). This rapid change in solubility often forces the product to precipitate as a solid.

Potential Cause 3: Impurities Unreacted starting materials or reaction by-products can act as "crystallization inhibitors," disrupting the lattice formation.

  • Expert Solution:

    • Recrystallization: This is the most robust method for purification. A detailed protocol is provided in the FAQ section below. The key is to find a solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures.

Q2: My yield is significantly lower than expected after purification. Where could my product be going?

Low recovery is frustrating. Let's diagnose the likely points of loss.

Potential Cause 1: Product Loss During Work-up/Washing The dihydrochloride salt has some solubility in polar solvents, including water and short-chain alcohols.[3] Excessive washing with these solvents can lead to significant product loss.

  • Expert Solution:

    • Minimize Wash Volumes: When washing the filtered solid, use minimal amounts of a cold solvent.

    • Select an Appropriate Wash Solvent: Wash with a solvent that is known to dissolve potential impurities but has poor solubility for your product. For instance, if a key impurity is non-polar, a wash with a non-polar solvent like hexane or heptane (after the primary polar solvent wash) can be effective without dissolving the salt.

    • Check the Filtrate: If you suspect significant loss, try to precipitate the product from the mother liquor and wash filtrates, perhaps by adding a non-solvent or concentrating the volume.

Potential Cause 2: Incomplete Precipitation/Crystallization If the product remains partially dissolved in the mother liquor after crystallization, the yield will be compromised.

  • Expert Solution:

    • Optimize Crystallization Conditions: Ensure the crystallization mixture is cooled for a sufficient amount of time. Cooling to 0 °C or even lower (e.g., -20 °C, if the solvent allows) can dramatically increase the recovery of the solid.

    • "Seeding": If you have a small amount of pure, crystalline material, adding a tiny crystal ("seed") to the cooled, supersaturated solution can initiate crystallization and improve both yield and crystal quality.

Q3: My analytical data (¹H NMR, LC-MS) shows persistent impurities. How can I remove them?

The nature of the impurity dictates the best strategy.

Potential Cause 1: Unreacted Starting Materials or Monohydrochloride Salt If the reaction did not go to completion or if an insufficient amount of HCl was used, you may have a mixture of the free base, the monohydrochloride, and the desired dihydrochloride.

  • Expert Solution:

    • Acidic Re-precipitation: Dissolve the crude product in a minimal amount of a protic solvent like methanol. Add a slight excess of a solution of HCl in a non-protic solvent (e.g., HCl in diethyl ether or dioxane) or bubble HCl gas through the solution. This ensures the full conversion of all amine sites to their hydrochloride salts. The purified dihydrochloride salt, often being less soluble than its mono-salt or freebase precursors in mixed solvent systems, may precipitate selectively.

    • Recrystallization: A carefully chosen recrystallization can separate compounds with different polarities.

Potential Cause 2: Structurally Similar By-products By-products from side reactions during synthesis can be difficult to separate.[6][7]

  • Expert Solution:

    • Fractional Recrystallization: This involves multiple, sequential recrystallization steps. It can be laborious but is highly effective for separating compounds with small differences in solubility.

    • Chromatography (Advanced): While challenging for highly polar salts, purification is possible.

      • Reverse-Phase Chromatography (C18): Requires an aqueous mobile phase, often with an ion-pairing agent (like TFA) or a buffer to ensure good peak shape.

      • Ion-Exchange Chromatography: This technique separates molecules based on their charge and is well-suited for salts.

Visual Workflow: General Purification Strategy

The following diagram outlines a robust workflow for purifying crude this compound.

PurificationWorkflow Crude Crude Product (Oil or Solid) Wash Trituration / Wash (e.g., with MTBE or EtOAc) Crude->Wash Filter1 Filtration Wash->Filter1 Dissolve Dissolve in Min. Hot Solvent (e.g., MeOH/EtOH) Filter1->Dissolve Solid Cool Cool & Crystallize (0 to -20 °C) Dissolve->Cool Filter2 Collect Crystals (Filtration) Cool->Filter2 Dry Dry Under High Vacuum (40-50 °C) Filter2->Dry Wash with cold solvent Pure Pure Crystalline Product Dry->Pure Analysis Purity Analysis (NMR, LC-MS, EA) Pure->Analysis

Caption: A general workflow for the purification of the target compound.

Frequently Asked Questions (FAQs)

Q1: What is a reliable, step-by-step protocol for recrystallizing this compound?

A: Recrystallization is a powerful technique. The ideal solvent system will vary, but a mixed-solvent system using a polar alcohol and a less polar ether is a common and effective starting point.

Step-by-Step Recrystallization Protocol:

  • Solvent Selection: Place a small amount of your crude product in a test tube. Add a few drops of methanol or ethanol. If it dissolves readily at room temperature, that solvent is not ideal on its own. Find a solvent in which the product is poorly soluble at room temperature but dissolves upon heating (e.g., isopropanol). A good alternative is a two-solvent system (e.g., Methanol/Diethyl Ether).

  • Dissolution: Place the crude product in an appropriately sized Erlenmeyer flask. Add the primary solvent (e.g., methanol) dropwise while heating (using a steam bath or hot plate) and stirring until the solid just dissolves. Use the absolute minimum amount of hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot filtration through a fluted filter paper or a pad of Celite to remove the charcoal.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass prevents solvent evaporation and contamination. Slow cooling promotes the formation of larger, purer crystals.

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes (or a freezer if the solvent won't freeze) to maximize crystal formation. If using a two-solvent system, you may now slowly add the anti-solvent (e.g., diethyl ether) until the solution becomes cloudy, then allow it to stand.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent or the anti-solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals thoroughly under high vacuum to remove all traces of solvent.

Q2: How should I properly store the purified compound?

A: Due to its hygroscopic nature, proper storage is critical to maintain purity and physical form.[4][5]

  • Primary Storage: Store in a tightly sealed container (e.g., a vial with a PTFE-lined cap).

  • Secondary Storage: Place the primary container inside a desiccator containing a drying agent (e.g., Drierite, silica gel, or phosphorus pentoxide). For long-term storage, flushing the vial with an inert gas like argon or nitrogen before sealing is highly recommended.

Q3: What analytical techniques are essential for confirming the purity and identity of my product?

A: A combination of techniques is necessary for full characterization.

Technique Purpose Expected Observations
¹H and ¹³C NMR Confirms the chemical structure and identifies organic impurities.The spectra should show the correct number of signals with appropriate chemical shifts, integrations, and coupling patterns for the 1,4-diazaspiro[5.5]undecane core. The absence of signals from starting materials or solvents is key.
LC-MS Assesses purity and confirms molecular weight.Should show a single major peak in the chromatogram. The mass spectrum should display the molecular ion (M+H)⁺ corresponding to the free base (C₉H₁₈N₂).[8]
Elemental Analysis (CHN) Confirms the elemental composition and salt stoichiometry.The experimentally determined percentages of Carbon, Hydrogen, and Nitrogen should match the theoretical values calculated for the C₉H₂₀Cl₂N₂ formula.
FT-IR Identifies functional groups.Will show characteristic N-H and C-H stretches. The broadness of the N-H stretch can be indicative of the hydrochloride salt.
Q4: Why does my product sometimes appear as a very fine, static-charged powder that is difficult to handle?

A: This is often a result of rapid precipitation. When a compound crashes out of solution quickly (e.g., by rapidly adding a large amount of anti-solvent), it forms very small microcrystals. This fine powder has a high surface area, which can make it more susceptible to static charge and moisture absorption.

  • Solution: Promote the growth of larger, more easily handled crystals by slowing down the crystallization process. Allow the solution to cool to room temperature undisturbed over several hours before moving it to an ice bath.

Troubleshooting Decision Tree

Use this diagram to quickly diagnose and address purification issues.

TroubleshootingTree Start Initial Problem OilyProduct Product is an Oil / Sticky Start->OilyProduct LowYield Yield is Low Start->LowYield ImpureNMR Impure by NMR/LC-MS Start->ImpureNMR Cause_Hygro Hygroscopicity OilyProduct->Cause_Hygro Possible Cause Cause_Solvent Residual Solvent OilyProduct->Cause_Solvent Possible Cause Cause_Wash Loss during washing LowYield->Cause_Wash Possible Cause Cause_Precip Incomplete precipitation LowYield->Cause_Precip Possible Cause Cause_StartMat Starting Material / Incorrect Salt ImpureNMR->Cause_StartMat Possible Cause Cause_Byprod By-products ImpureNMR->Cause_Byprod Possible Cause Action_Inert Work under N2/Ar Cause_Hygro->Action_Inert Action_Dry High-Vac Dry Cause_Hygro->Action_Dry Cause_Solvent->Action_Dry Action_Triturate Triturate with non-solvent Cause_Solvent->Action_Triturate Action_ColdWash Use minimal cold solvent Cause_Wash->Action_ColdWash Action_CoolMore Cool longer / colder Cause_Precip->Action_CoolMore Action_Seed Seed the solution Cause_Precip->Action_Seed Action_Reacid Re-precipitate with HCl Cause_StartMat->Action_Reacid Action_Recryst Recrystallize Cause_StartMat->Action_Recryst Cause_Byprod->Action_Recryst Action_FracRecryst Fractional Recrystallization Cause_Byprod->Action_FracRecryst

Caption: A decision tree for troubleshooting common purification problems.

References

Overcoming solubility issues of 1,4-Diazaspiro[5.5]undecane in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,4-Diazaspiro[5.5]undecane. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility of this versatile spirocyclic diamine in organic solvents. Our goal is to provide you with practical, experience-driven guidance to ensure the success of your experiments.

Troubleshooting Guide: Overcoming Solubility Issues

This section provides solutions to specific problems you may encounter when working with 1,4-Diazaspiro[5.5]undecane.

Issue 1: Poor solubility in non-polar aprotic solvents (e.g., hexane, toluene).

Cause: 1,4-Diazaspiro[5.5]undecane possesses two secondary amine groups, which introduce polarity and the capacity for hydrogen bonding.[1] Non-polar solvents lack the ability to form strong interactions with these polar functional groups, leading to low solubility. The general principle of "like dissolves like" governs solubility, meaning polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents.[2]

Solutions:

  • Introduce a Co-solvent: The addition of a small amount of a polar aprotic or protic solvent can significantly enhance solubility. This technique, known as co-solvency, works by creating a solvent mixture with an intermediate polarity that can better solvate the diamine.[3][4]

    • Protocol: Start by adding a polar co-solvent (e.g., isopropanol, THF, or acetone) dropwise to your suspension of 1,4-Diazaspiro[5.5]undecane in the non-polar solvent while stirring. Continue adding the co-solvent until the solid dissolves.

  • Temperature Modification: Gently heating the mixture can increase the kinetic energy of the system and help overcome the intermolecular forces in the solid, leading to improved solubility.

    • Caution: Use a controlled heating method (e.g., a water bath) and ensure your solvent's boiling point is not exceeded. Always work in a well-ventilated fume hood.

Issue 2: Cloudiness or precipitation upon cooling a previously clear solution.

Cause: This phenomenon, known as recrystallization or precipitation, occurs when the solubility of the compound decreases as the temperature drops. The solution was likely saturated or supersaturated at the higher temperature.

Solutions:

  • Maintain Elevated Temperature: If your experimental conditions allow, maintain the temperature at which the compound is fully dissolved.

  • Increase Solvent Volume: Add more of the solvent or solvent mixture to decrease the overall concentration of the 1,4-Diazaspiro[5.5]undecane, thus keeping it below its saturation point at the lower temperature.

  • Utilize a More Suitable Solvent System: If temperature control is not feasible, a different solvent or a co-solvent system with higher solvating power for your compound at room temperature should be selected.

Issue 3: Incomplete dissolution in polar aprotic solvents (e.g., THF, Ethyl Acetate).

Cause: While 1,4-Diazaspiro[5.5]undecane is a polar molecule, strong intermolecular hydrogen bonding in the solid state can sometimes hinder its dissolution even in polar aprotic solvents.

Solutions:

  • Sonication: Applying ultrasonic energy can help to break up the solid lattice and facilitate the solvation process.

    • Protocol: Place your sample in an ultrasonic bath for 5-10 minute intervals, monitoring for dissolution.

  • pH Adjustment (Protonation): The basic nature of the amine groups allows for the formation of a salt upon reaction with an acid. These ionic salts often exhibit significantly different (and often improved) solubility profiles in polar solvents.[5][6]

    • Protocol: Add a stoichiometric amount of a suitable organic or inorganic acid (e.g., HCl in an organic solvent, or acetic acid) to your suspension. The resulting ammonium salt may be more soluble. Note: This will change the chemical nature of your starting material, so this approach is only suitable if the salt form is compatible with your downstream application.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of 1,4-Diazaspiro[5.5]undecane?

A1: 1,4-Diazaspiro[5.5]undecane is an aliphatic diamine with a spirocyclic structure.[7][8] Due to the presence of two secondary amine groups, it is a polar molecule with hydrogen bonding capabilities.[1] Consequently, it is expected to have better solubility in polar organic solvents compared to non-polar ones. Small aliphatic amines generally show significant solubility in a range of solvents.[1]

Q2: Which organic solvents are a good starting point for dissolving 1,4-Diazaspiro[5.5]undecane?

A2: Based on its structure, polar protic and aprotic solvents are the best initial choices. A suggested screening table is provided below:

Solvent ClassExamplesExpected Solubility
Polar Protic Methanol, Ethanol, IsopropanolGenerally good, due to hydrogen bonding interactions.
Polar Aprotic THF, Acetone, Acetonitrile, DMF, DMSOGenerally good to moderate.
Non-Polar Hexane, Toluene, DichloromethaneExpected to be low.

Q3: How can I improve the dissolution rate?

A3: To increase the speed of dissolution, you can:

  • Increase the surface area: Use a fine powder form of 1,4-Diazaspiro[5.5]undecane.

  • Agitation: Continuous stirring or vortexing will enhance the interaction between the solvent and the solute.

  • Sonication: As mentioned in the troubleshooting guide, ultrasound can accelerate dissolution.

  • Gentle Heating: Increasing the temperature will typically speed up the dissolution process.

Q4: Can I use 1,4-Diazaspiro[5.5]undecane in an aqueous solution?

A4: The solubility of amines in water is dependent on the size of the hydrocarbon portion of the molecule.[1] While small amines are water-soluble, the nine-carbon backbone of 1,4-Diazaspiro[5.5]undecane may limit its aqueous solubility. However, as it is a base, its solubility in water can be significantly increased by acidification to form the corresponding ammonium salt.

Visualizing Experimental Workflows

To aid in your experimental design, the following diagrams illustrate key decision-making processes for achieving a clear solution of 1,4-Diazaspiro[5.5]undecane.

Caption: Troubleshooting workflow for dissolving 1,4-Diazaspiro[5.5]undecane.

G cluster_0 Co-Solvency Method A Poorly Soluble Compound in Non-Polar Solvent B Add small amount of Polar Co-solvent (e.g., THF, IPA) A->B C Intermediate Polarity Solvent Mixture B->C D Enhanced Solvation & Clear Solution C->D

Caption: The principle of enhancing solubility using a co-solvent.

References

Technical Support Center: Refining Workup Procedures for Reactions Involving 1,4-Diazaspiro[5.5]undecane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the workup of reactions utilizing the basic catalyst and building block, 1,4-Diazaspiro[5.5]undecane. The unique spirocyclic and diamine nature of this compound can present specific challenges during product isolation. This resource is designed to provide both procedural guidance and a deeper understanding of the chemical principles at play, ensuring robust and reproducible outcomes.

Understanding the Core Challenge: The Physicochemical Properties of 1,4-Diazaspiro[5.5]undecane

Before delving into troubleshooting, it's crucial to understand the properties of 1,4-Diazaspiro[5.5]undecane that influence its behavior during workup.

PropertyValue/CharacteristicImplication for Workup
Molecular Weight 154.25 g/mol [1]Relatively low, may have some volatility.
Structure Spirocyclic diamineThe two basic nitrogen atoms can be protonated.
Estimated Basicity (pKa) pKa1 ≈ 9.5-10.0, pKa2 ≈ 5.0-6.0Strong enough to be protonated by weak acids.
Solubility Generally soluble in many organic solvents, low to moderate solubility in water. Its protonated salt form is highly water-soluble.[2][3][4]Allows for effective acid-base extraction.

Note: The pKa values are estimated based on the known pKa of piperazine (pKa1 = 9.73, pKa2 = 5.33), a structurally similar compound.[1][5][6][7][8]

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the workup of reactions involving 1,4-Diazaspiro[5.5]undecane in a question-and-answer format.

FAQ 1: How do I effectively remove 1,4-Diazaspiro[5.5]undecane from my organic product?

Answer: The most reliable method for removing 1,4-Diazaspiro[5.5]undecane is through an acid-base extraction .[9] This technique exploits the difference in solubility between the neutral amine and its protonated (salt) form.[9]

Core Principle: By washing the organic layer containing your product and the diamine with a dilute aqueous acid, the basic nitrogen atoms of 1,4-Diazaspiro[5.5]undecane will be protonated. This forms a water-soluble ammonium salt that partitions into the aqueous layer, effectively removing it from your organic product.[9]

Experimental Protocol: Acid-Base Extraction
  • Dilute the Reaction Mixture: After the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Perform the Acidic Wash: Transfer the diluted mixture to a separatory funnel and wash with a dilute aqueous acid. A 1M solution of hydrochloric acid (HCl) is a common choice. The volume of the acidic wash should be approximately one-third to one-half the volume of the organic layer.

  • Separate the Layers: Gently invert the separatory funnel several times, venting frequently to release any pressure buildup. Allow the layers to separate fully.

  • Drain the Aqueous Layer: The lower, aqueous layer containing the protonated 1,4-Diazaspiro[5.5]undecane salt can be drained and discarded.

  • Repeat if Necessary: For complete removal, a second acidic wash may be beneficial.

  • Neutralize and Dry: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine to remove the bulk of the dissolved water. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[10]

G cluster_0 Reaction Workup Workflow reaction Crude Reaction Mixture (Product + 1,4-Diazaspiro[5.5]undecane) dilute Dilute with Organic Solvent reaction->dilute wash_acid Wash with Dilute Aqueous Acid (e.g., 1M HCl) dilute->wash_acid separate Separate Layers wash_acid->separate organic_layer Organic Layer (Product) separate->organic_layer Contains Product aqueous_layer Aqueous Layer (Protonated Diamine Salt) separate->aqueous_layer Contains Impurity neutralize Wash with NaHCO₃ (aq) organic_layer->neutralize brine_wash Wash with Brine neutralize->brine_wash dry Dry with Na₂SO₄ brine_wash->dry concentrate Concentrate dry->concentrate product Purified Product concentrate->product G start Emulsion Formed patience Wait 10-20 mins start->patience brine Add Saturated Brine patience->brine If not resolved resolved Emulsion Resolved patience->resolved swirl Gentle Swirling brine->swirl If not resolved brine->resolved filter Filter through Celite® swirl->filter If not resolved swirl->resolved solvent Change Organic Solvent filter->solvent If persistent issue filter->resolved

References

Technical Support Center: Catalyst Selection for Efficient Modification of the 1,4-Diazaspiro[5.5]undecane Core

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center dedicated to the synthetic modification of the 1,4-diazaspiro[5.5]undecane scaffold. This guide is designed for researchers, medicinal chemists, and drug development professionals who are leveraging this privileged heterocyclic motif in their work. The unique structural rigidity and three-dimensional nature of spirocyclic systems like 1,4-diazaspiro[5.5]undecane make them valuable cores in modern drug discovery.[1][2]

This document moves beyond simple protocols to provide in-depth, field-proven insights into catalyst selection and reaction optimization. Our goal is to empower you to troubleshoot common issues and efficiently develop robust synthetic routes for novel chemical entities.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the catalytic functionalization of the 1,4-diazaspiro[5.5]undecane core.

Q1: What are the most reliable catalytic systems for N-arylation of the 1,4-diazaspiro[5.5]undecane core?

A1: Palladium-catalyzed cross-coupling reactions, specifically the Buchwald-Hartwig amination, are the gold standard for N-arylation of secondary amines, including the two nitrogens on the diazaspiro[5.5]undecane core.[3][4] The efficiency of this reaction is highly dependent on the choice of the palladium precursor, the ligand, and the base.

  • Catalyst/Ligand Choice: Modern systems utilize preformed palladium-ligand complexes or a combination of a palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂) and a sterically hindered, electron-rich phosphine ligand. For challenging substrates, ligands like RuPhos and XPhos are often effective.[5] The bulky nature of these ligands facilitates the crucial reductive elimination step and prevents catalyst decomposition.

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine, making it a competent nucleophile. Sodium tert-butoxide (NaOt-Bu) is a common choice.[5] Other bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can also be used, often in polar aprotic solvents like DMF or dioxane.[5][6]

Q2: How can I achieve selective mono-N-functionalization versus di-N-functionalization on the symmetrical core?

A2: Achieving selective mono-functionalization is a common challenge due to the similar reactivity of the two secondary amine positions. The primary strategies involve controlling stoichiometry or employing protecting groups.

  • Stoichiometric Control: The most direct approach is to use a slight excess (1.0-1.2 equivalents) of the diazaspiro[5.5]undecane starting material relative to the electrophile (e.g., the aryl halide). This statistically favors the mono-substituted product. However, this method often results in a mixture of starting material, mono-adduct, and di-adduct, necessitating careful chromatographic separation.

  • Protecting Groups: A more robust strategy involves the use of an orthogonal protecting group. One nitrogen can be protected, typically as a carbamate (e.g., Boc, Cbz), allowing for the selective functionalization of the other. Subsequent deprotection reveals the free amine for further modification. While direct mono-carbamoylation can be inefficient, selective deprotection of a doubly Boc-protected derivative can yield the desired mono-protected intermediate.[7]

Q3: Besides palladium, what other catalysts are used for modifying this core?

A3: While palladium dominates N-arylation, other transition metals are crucial for different transformations.

  • Rhodium (Rh): Rhodium catalysts are particularly powerful for asymmetric synthesis, including reactions like conjugate additions or cyclopropanations.[8][9] If the goal is to introduce new stereocenters adjacent to the spirocore, chiral rhodium catalysts are an excellent choice.[8][10]

  • Base/Acid Catalysis: Many foundational reactions for building or modifying the spirocyclic framework rely on simpler acid or base catalysis.[11][12] For instance, the synthesis of substituted 2,4-diazaspiro[5.5]undecane-1,5,9-triones can be achieved via a base-promoted double Michael addition of a barbituric acid derivative to a divinyl ketone.[13][14][15]

Troubleshooting Guide for N-Arylation Reactions

This guide provides solutions to common problems encountered during the palladium-catalyzed N-arylation of 1,4-diazaspiro[5.5]undecane.

Problem Possible Cause(s) Recommended Solution(s)
1. Low or No Product Yield Inactive Catalyst: The Pd(0) active species has not formed or has decomposed. Oxygen can poison the catalyst.• Use a preformed catalyst or ensure the reaction is set up under an inert atmosphere (N₂ or Ar).• Degas the solvent thoroughly before use.• Ensure the purity of the palladium precursor and ligand.
Incorrect Base/Solvent Combination: The chosen base may have poor solubility in the solvent or may not be strong enough to deprotonate the amine.• For NaOt-Bu, use ethereal solvents like dioxane or THF.• For carbonate bases (K₂CO₃, Cs₂CO₃), polar aprotic solvents like DMF or DMSO are often more effective.• Ensure the base is anhydrous, as water can interfere with the catalytic cycle.
Poor Substrate Quality: Impurities in the starting materials (diazaspiro[5.5]undecane or aryl halide) can inhibit the catalyst.• Purify starting materials by recrystallization, distillation, or column chromatography.• Ensure the diazaspiro[5.5]undecane is free of any acid salts from its synthesis; neutralize with a base wash if necessary.
2. Formation of Side Products Hydrodehalogenation of Aryl Halide: The aryl halide is reduced, replacing the halide with a hydrogen atom.• This often results from competing reaction pathways. Using a bulkier ligand (e.g., XPhos, RuPhos) can favor the desired C-N coupling over hydrodehalogenation.[5]
Homocoupling of Aryl Halide (Biaryl Formation): Two molecules of the aryl halide couple to form a biaryl species.• Lowering the reaction temperature may reduce the rate of this side reaction.• Ensure precise stoichiometric control; an excess of the amine component can suppress homocoupling.
3. Reaction Stalls Before Completion Catalyst Deactivation: The active catalyst degrades over the course of the reaction.• Increase the catalyst loading (e.g., from 1 mol% to 3-5 mol%).• Consider a more robust ligand system designed for longevity.• Add a fresh portion of the catalyst midway through the reaction.
Product Inhibition: The product may coordinate to the palladium center more strongly than the reactants, slowing down or stopping catalyst turnover.• This is a challenging issue. Sometimes, running the reaction at a more dilute concentration can mitigate this effect.

Visualized Workflows and Mechanisms

Visual aids can clarify complex decision-making processes and reaction pathways.

Catalyst_Selection_Workflow start Define Synthetic Goal for 1,4-Diazaspiro[5.5]undecane Core mod_type Select Modification Type start->mod_type n_arylation N-Arylation (C-N Bond Formation) mod_type->n_arylation n_alkylation N-Alkylation mod_type->n_alkylation asymmetric_mod Asymmetric Modification mod_type->asymmetric_mod pd_catalysis Use Palladium Catalysis (Buchwald-Hartwig) n_arylation->pd_catalysis aryl_halide_type Aryl Halide Type? activated_halide Activated (e.g., Ar-Br, Ar-I) Electron-poor arenes aryl_halide_type->activated_halide Activated deactivated_halide Deactivated (e.g., Ar-Cl) Electron-rich arenes aryl_halide_type->deactivated_halide Deactivated pd_catalysis->aryl_halide_type g2_catalyst Recommendation: Pd₂(dba)₃ + Standard Ligand (e.g., BINAP) activated_halide->g2_catalyst g3_catalyst Recommendation: Pd Precursor + Buchwald Ligand (e.g., XPhos, RuPhos) deactivated_halide->g3_catalyst alkylation_method Consider Reductive Amination or SN2 Reaction n_alkylation->alkylation_method rh_catalysis Consider Chiral Catalysis (e.g., Rhodium-based) asymmetric_mod->rh_catalysis

Caption: Catalyst selection decision tree for modifying the 1,4-diazaspiro[5.5]undecane core.

Buchwald_Hartwig_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)Lₙ OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)-X(Lₙ) Pd0->PdII_Aryl + Ar-X Ligand_Ex Amine Coordination & Deprotonation PdII_Amide Ar-Pd(II)-NR₂(Lₙ) PdII_Aryl->PdII_Amide + HNR₂ - HX PdII_Amide->Pd0 RedElim Reductive Elimination

Caption: Simplified catalytic cycle for the Buchwald-Hartwig N-arylation reaction.

Experimental Protocol: Palladium-Catalyzed N-Arylation

This protocol provides a general method for the mono-N-arylation of 1,4-diazaspiro[5.5]undecane with an aryl bromide.

Materials:

  • 1,4-Diazaspiro[5.5]undecane (1.2 equiv)

  • Aryl Bromide (1.0 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol% Pd)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4.5 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • Anhydrous Toluene or Dioxane

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add the aryl bromide, 1,4-diazaspiro[5.5]undecane, XPhos, and sodium tert-butoxide.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with nitrogen or argon gas. This cycle should be repeated three times to ensure an inert atmosphere.

  • Solvent and Catalyst Addition: Add the Pd₂(dba)₃ to the flask, followed by the anhydrous solvent via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and quench by slowly adding water.

  • Extraction: Separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to isolate the desired mono-arylated product.

References

Technical Support Center: Enhancing Stereoselectivity with 1,4-Diazaspiro[5.5]undecane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals leveraging the 1,4-diazaspiro[5.5]undecane scaffold in stereoselective synthesis. This guide is designed to provide expert insights and practical troubleshooting advice to help you navigate the complexities of achieving high stereoselectivity in your reactions. As Senior Application Scientists, we have structured this resource to address common challenges and provide a framework for systematic optimization.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the use of chiral 1,4-diazaspiro[5.5]undecane derivatives in asymmetric synthesis.

Q1: What is the role of the 1,4-diazaspiro[5.5]undecane scaffold in inducing stereoselectivity?

The rigid, bicyclic structure of the 1,4-diazaspiro[5.5]undecane core provides a well-defined three-dimensional framework. When functionalized with chiral substituents, this scaffold can act as a chiral ligand or auxiliary. In its role, it creates a chiral environment around the reaction center, influencing the trajectory of incoming reagents and favoring the formation of one stereoisomer over others. The two nitrogen atoms can act as coordination sites for metal catalysts or as basic centers in organocatalysis, playing a direct role in the catalytic cycle.

Q2: How do I choose the appropriate chiral 1,4-diazaspiro[5.5]undecane derivative for my reaction?

The selection of the optimal chiral derivative is substrate and reaction-dependent. Key considerations include:

  • Steric Hindrance: The bulk of the substituents on the chiral scaffold can create steric shielding, which is crucial for facial discrimination of the substrate.

  • Electronic Effects: The electronic properties of the substituents can influence the reactivity and Lewis basicity of the nitrogen atoms, affecting catalyst performance.

  • Reaction Type: For metal-catalyzed reactions, the derivative should possess suitable coordinating groups. For organocatalytic transformations, the Brønsted or Lewis basicity of the nitrogens is a key factor.

A preliminary screening of a small library of derivatives with varying steric and electronic properties is often the most effective approach to identify a suitable candidate for your specific transformation.

Q3: What are the most common reactions where 1,4-diazaspiro[5.5]undecane derivatives are used to control stereochemistry?

While the application of chiral 1,4-diazaspiro[5.5]undecane derivatives is an evolving area, they show promise in reactions where chiral diamines have traditionally been successful. These include, but are not limited to:

  • Michael Additions: The scaffold can be used to catalyze the conjugate addition of nucleophiles to α,β-unsaturated compounds.[1][2]

  • Aldol and Mannich Reactions: Chiral diamines are known to be effective catalysts for these fundamental carbon-carbon bond-forming reactions.

  • Alkylations: When used as a chiral auxiliary, the scaffold can direct the stereoselective alkylation of prochiral enolates.

Troubleshooting Guide: Low Stereoselectivity

This guide provides a systematic approach to diagnosing and resolving common issues of low enantiomeric or diastereomeric excess (ee/dr).

Problem 1: Low Enantiomeric/Diastereomeric Excess with High Conversion

When the reaction proceeds to completion but the desired stereoisomer is not the major product, the issue lies in the stereodifferentiating transition states.

  • Suboptimal Temperature:

    • Cause: The energy difference between the diastereomeric transition states leading to the major and minor products is often small. Higher temperatures can provide sufficient energy to overcome this barrier, leading to a loss of selectivity.

    • Solution: Lowering the reaction temperature is one of the most effective strategies to enhance stereoselectivity. It is recommended to screen a range of temperatures (e.g., from room temperature down to -78 °C) to find the optimal balance between reaction rate and selectivity.

  • Inappropriate Solvent:

    • Cause: The solvent can significantly influence the conformation of the catalyst-substrate complex and the stability of the transition states. Solvent polarity, viscosity, and coordinating ability all play a role.[3]

    • Solution: A systematic screening of solvents with varying properties is advised. A good starting point is to test a non-polar aprotic solvent (e.g., toluene), a polar aprotic solvent (e.g., dichloromethane or THF), and a polar protic solvent (if compatible with the reaction chemistry). In some cases, a mixture of solvents can provide the best results.

  • Catalyst/Auxiliary Purity and Integrity:

    • Cause: Impurities in the chiral 1,4-diazaspiro[5.5]undecane derivative, including the presence of the other enantiomer, can lead to a racemic or non-selective background reaction. Degradation of the catalyst/auxiliary due to air or moisture can also be a factor.

    • Solution: Ensure the chiral scaffold is of high enantiomeric purity. Recrystallization or chiral chromatography may be necessary. Handle air- and moisture-sensitive derivatives under an inert atmosphere.

  • Substrate-Catalyst Mismatch:

    • Cause: The steric and electronic properties of the substrate may not be compatible with the chiral environment created by the specific 1,4-diazaspiro[5.5]undecane derivative being used.

    • Solution: If possible, modify the structure of the chiral ligand by introducing different substituents on the spirocyclic backbone. Alternatively, modifying the substrate (e.g., changing a protecting group) can sometimes lead to better stereochemical recognition.

Problem 2: Inconsistent Stereoselectivity Between Batches

Reproducibility is key in stereoselective synthesis. If you observe significant variations in ee or dr between different runs of the same reaction, consider the following:

  • Purity of Reagents and Solvents:

    • Cause: Trace impurities, especially water, can have a profound impact on many stereoselective reactions by interfering with the catalyst or altering the reaction pathway.

    • Solution: Always use freshly distilled or anhydrous solvents. Ensure all reagents are of high purity and are properly stored.

  • Precise Control of Reaction Conditions:

    • Cause: Small variations in temperature, reaction time, or the rate of addition of reagents can lead to inconsistent results.

    • Solution: Utilize a cryostat for accurate temperature control. For slow additions, use a syringe pump. Ensure consistent stirring speed to maintain a homogeneous reaction mixture.

  • Catalyst Loading and Concentration:

    • Cause: The concentration of the catalyst and reactants can influence the aggregation state of the catalyst and the kinetics of the reaction, which in turn can affect stereoselectivity.

    • Solution: Maintain consistent catalyst loading and reactant concentrations across all experiments.

Data Presentation: Solvent and Temperature Effects on a Model Reaction

To illustrate the impact of reaction parameters, consider the following hypothetical data for an asymmetric Michael addition catalyzed by a chiral 1,4-diazaspiro[5.5]undecane derivative.

EntrySolventTemperature (°C)Yield (%)Enantiomeric Excess (ee, %)
1Toluene259565
2Toluene09285
3Toluene-208892
4Toluene-7875>99
5CH₂Cl₂09478
6THF09072
7CH₃CN08560

This is representative data and should be adapted based on experimental results.

Experimental Protocols

General Protocol for a Catalytic Asymmetric Michael Addition

This protocol provides a starting point for optimizing a Michael addition reaction catalyzed by a chiral 1,4-diazaspiro[5.5]undecane derivative.

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the chiral 1,4-diazaspiro[5.5]undecane catalyst (0.1 mmol, 10 mol%) in the chosen anhydrous solvent (2.0 mL).

  • Addition of Reactants: To the catalyst solution, add the Michael donor (1.2 mmol, 1.2 equivalents). Cool the mixture to the desired temperature (e.g., 0 °C).

  • Initiation: Add the Michael acceptor (1.0 mmol, 1.0 equivalent) dropwise over 5 minutes.

  • Reaction Monitoring: Stir the reaction at the set temperature and monitor its progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Workup: Once the reaction is complete, quench with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification and Analysis: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography. Determine the enantiomeric excess of the purified product using chiral HPLC or supercritical fluid chromatography (SFC).

Visualizing Experimental Logic

Diagrams can help visualize the decision-making process in optimizing stereoselectivity.

Troubleshooting_Stereoselectivity start Low Stereoselectivity Observed check_purity Verify Purity of Chiral Ligand/Auxiliary and Reagents start->check_purity optimize_temp Optimize Reaction Temperature (Screen from RT to -78°C) check_purity->optimize_temp If purity is confirmed optimize_solvent Screen Solvents (Aprotic Non-polar, Aprotic Polar) optimize_temp->optimize_solvent If selectivity is still low end_success High Stereoselectivity Achieved optimize_temp->end_success If successful modify_catalyst Modify Catalyst/Auxiliary Structure (Steric/Electronic Tuning) optimize_solvent->modify_catalyst If further improvement is needed optimize_solvent->end_success If successful modify_substrate Modify Substrate (e.g., Protecting Groups) modify_catalyst->modify_substrate modify_catalyst->end_success If successful modify_substrate->end_success If successful end_fail Re-evaluate Reaction Strategy modify_substrate->end_fail If all else fails

Caption: A decision-making workflow for troubleshooting low stereoselectivity.

Reaction_Parameters params Reaction Parameters Temperature Solvent Catalyst Structure Concentration outcome Reaction Outcome Yield Enantioselectivity Diastereoselectivity params:temp->outcome:ee Lower T generally increases ee params:solv->outcome:ee Polarity/coordination affects transition state params:cat->outcome:ee Steric/electronic tuning is key params:conc->outcome:yield Affects reaction rate

Caption: Key parameters influencing stereoselective reaction outcomes.

References

Validation & Comparative

A Comparative Guide to the Purity Analysis of Commercial 1,4-Diazaspiro[5.5]undecane Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the purity of starting materials and intermediates is a critical parameter that dictates the success of a synthetic route and the safety and efficacy of the final active pharmaceutical ingredient (API). 1,4-Diazaspiro[5.5]undecane is a valuable spirocyclic diamine scaffold incorporated into various pharmacologically active molecules. Its dihydrochloride salt is a common commercially available form. This guide provides an in-depth comparison of analytical methodologies for the purity assessment of commercial 1,4-Diazaspiro[5.5]undecane dihydrochloride, offering insights into the rationale behind experimental choices and providing actionable protocols.

The Analytical Challenge: Beyond a Simple Percentage

The purity of this compound is not merely a single percentage but a comprehensive profile of the main component and any accompanying impurities. These impurities can arise from the synthetic route, degradation, or storage. A robust purity analysis should not only quantify the main component but also identify and quantify any significant impurities. The choice of analytical technique is therefore paramount and should be guided by the specific information required.

Potential Impurities: A Glimpse into the Synthesis

While specific proprietary synthesis routes for commercial this compound may vary, a plausible pathway involves the reaction of cyclohexanone with a source of ammonia and a cyanide equivalent, followed by reduction and salt formation. Another potential route could be a variation of a double Michael addition. Based on these general synthetic strategies, potential impurities could include:

  • Starting materials: Unreacted cyclohexanone.

  • Intermediates: Partially reacted intermediates or byproducts from side reactions.

  • Related substances: Isomers or structurally similar compounds formed during the synthesis.

  • Residual solvents: Solvents used in the synthesis and purification steps.

Comparative Analysis of Key Analytical Techniques

This guide will focus on three principal analytical techniques for the purity analysis of this compound:

  • Quantitative Nuclear Magnetic Resonance (qNMR)

  • High-Performance Liquid Chromatography with UV detection (HPLC-UV)

  • Gas Chromatography-Mass Spectrometry (GC-MS)

The following table provides a comparative overview of these techniques for this specific application.

Parameter Quantitative NMR (qNMR) HPLC-UV (with derivatization) GC-MS (with derivatization)
Principle Absolute quantification based on the direct relationship between signal intensity and the number of protons.Separation based on polarity, with detection of a chromophore.Separation of volatile compounds with detection by mass-to-charge ratio.
Primary Use Absolute purity determination without a specific reference standard of the analyte.Quantification of the main component and known impurities.Identification and quantification of volatile and semi-volatile impurities.
Sample Preparation Simple dissolution in a deuterated solvent with an internal standard.[1]Derivatization to introduce a UV-active chromophore, followed by dissolution.Derivatization to increase volatility, followed by dissolution.[2][3][4]
Specificity High for the main component and structurally different impurities. May have limitations with isomers.Good, dependent on chromatographic resolution.Excellent, based on both retention time and mass fragmentation patterns.
Sensitivity Moderate.High.Very high.
Quantification Absolute (primary ratio method).[5]Relative (requires a reference standard).Relative (requires a reference standard).
Throughput Moderate.High.Moderate.
Regulatory Standing Increasingly accepted as a primary method for purity assignment.Well-established and widely accepted (ICH/USP).[6][7][8][9][10]Well-established for volatile impurities (ICH/USP).[7][11][12][13][14]

In-Depth Methodologies and Experimental Protocols

Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity Determination

Expertise & Experience: qNMR is a powerful primary method for determining the purity of a substance without the need for a reference standard of the same compound.[15] The principle lies in the direct proportionality between the integrated signal area of a specific resonance and the number of nuclei contributing to that signal. For a hydrochloride salt like this compound, which may have solubility or aggregation issues in common deuterated solvents, a modified approach using an alkaline deuterated solvent can be employed to analyze the free base in situ.[5]

Trustworthiness: The self-validating nature of qNMR comes from the use of a certified internal standard with a known purity. The accuracy of the measurement is directly tied to the accuracy of the weighing process and the purity of the internal standard.

Experimental Workflow:

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_sample Accurately weigh ~10 mg of sample weigh_is Accurately weigh ~5 mg of internal standard (e.g., maleic acid) setup Set up spectrometer with quantitative parameters (e.g., 90° pulse, long relaxation delay) weigh_sample->setup dissolve Dissolve both in a precise volume of D2O or alkaline deuterated methanol transfer Transfer to NMR tube acquire Acquire 1H NMR spectrum process Process spectrum (phasing, baseline correction) acquire->process integrate Integrate well-resolved signals of analyte and internal standard calculate Calculate purity using the qNMR equation

Caption: Workflow for purity determination by qNMR.

Detailed Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound into a clean, dry vial.

    • Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid, purity >99.5%) into the same vial.

    • Add a precise volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., D₂O or deuterated methanol with a small amount of NaOD for the free base).

    • Ensure complete dissolution, using gentle vortexing if necessary.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Use a high-field NMR spectrometer (≥400 MHz).

    • Set the pulse angle to 90°.

    • Use a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest (typically 30-60 seconds for quantitative accuracy).

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (>250:1 for the signals to be integrated).

  • Data Processing and Purity Calculation:

    • Process the spectrum with careful phasing and baseline correction.

    • Integrate a well-resolved, non-exchangeable proton signal of 1,4-Diazaspiro[5.5]undecane and a signal from the internal standard.

    • Calculate the purity using the following equation:

      Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

      • analyte = 1,4-Diazaspiro[5.5]undecane

      • IS = Internal Standard

HPLC-UV for Quantitative Analysis of the Main Component and Impurities

Expertise & Experience: this compound lacks a strong chromophore, making direct UV detection challenging. Pre-column derivatization with a reagent that introduces a UV-active moiety is a common and effective strategy for analyzing aliphatic amines. Dansyl chloride is a widely used derivatizing agent for this purpose. The resulting sulfonamide is stable and exhibits strong UV absorbance.

Trustworthiness: The method's reliability is established through a comprehensive validation process as outlined in the ICH Q2(R1) guidelines, which includes assessing specificity, linearity, accuracy, precision, and range.[6][8][9][10]

Experimental Workflow:

HPLC_Workflow cluster_prep Sample Preparation & Derivatization cluster_hplc HPLC Analysis cluster_data Data Analysis prepare Prepare sample and standard solutions derivatize Derivatize with dansyl chloride inject Inject onto a C18 reverse-phase column prepare->inject quench Quench excess reagent dilute Dilute to final concentration elute Elute with a gradient of acetonitrile and water detect Detect at the absorbance maximum of the derivative integrate Integrate peak areas detect->integrate quantify Quantify against a reference standard

Caption: Workflow for purity analysis by HPLC-UV with derivatization.

Detailed Protocol:

  • Reagent Preparation:

    • Dansyl chloride solution: Prepare a 10 mg/mL solution of dansyl chloride in acetone.

    • Buffer solution: Prepare a 0.1 M sodium bicarbonate buffer, pH 9.5.

  • Derivatization Procedure:

    • To 1 mL of a solution of this compound (approximately 1 mg/mL in water), add 2 mL of the sodium bicarbonate buffer.

    • Add 1 mL of the dansyl chloride solution and vortex.

    • Allow the reaction to proceed in the dark at 60°C for 30 minutes.

    • Quench the reaction by adding 100 µL of a 2.5% (v/v) solution of methylamine hydrochloride.

    • Dilute the solution to a suitable concentration with the mobile phase.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A suitable gradient to separate the derivatized product from impurities (e.g., 50% to 90% B over 20 minutes).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Approximately 254 nm.

    • Injection Volume: 20 µL.

  • Quantification:

    • Prepare a calibration curve using a reference standard of this compound that has been similarly derivatized.

    • Calculate the purity and impurity levels based on the peak areas relative to the standard curve.

GC-MS for Impurity Profiling

Expertise & Experience: GC-MS is an excellent technique for identifying and quantifying volatile and semi-volatile impurities. Due to the polar nature and low volatility of 1,4-Diazaspiro[5.5]undecane, derivatization is necessary to make it amenable to GC analysis. Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common approach to derivatize amines, replacing the active hydrogens on the nitrogen atoms with trimethylsilyl (TMS) groups, thereby increasing volatility and improving chromatographic peak shape.[16]

Trustworthiness: The combination of chromatographic retention time and mass spectrometric fragmentation patterns provides a high degree of confidence in the identification of impurities. Method validation should be performed according to ICH guidelines to ensure reliability.[17]

Experimental Workflow:

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis cluster_data Data Analysis prepare Prepare a dried sample in a reaction vial derivatize Add BSTFA and a catalyst, then heat to derivatize inject Inject onto a suitable GC column (e.g., DB-5ms) derivatize->inject separate Separate compounds using a temperature program detect Detect by mass spectrometry (full scan and/or SIM) identify Identify impurities by library search and fragmentation analysis detect->identify quantify Quantify against a reference standard or by relative response

Caption: Workflow for impurity profiling by GC-MS with derivatization.

Detailed Protocol:

  • Sample Preparation and Derivatization:

    • Place approximately 1 mg of this compound in a 2 mL reaction vial and dry thoroughly under vacuum.

    • Add 100 µL of a silylating agent such as BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst.

    • Seal the vial and heat at 70°C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS Conditions:

    • GC Column: A non-polar or mid-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms or equivalent).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 250°C.

    • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Mass Range: Scan from m/z 40 to 500.

  • Data Analysis:

    • Identify the main peak corresponding to the di-TMS derivative of 1,4-Diazaspiro[5.5]undecane.

    • Identify impurity peaks by comparing their mass spectra with a commercial library (e.g., NIST) and by interpreting their fragmentation patterns.

    • Quantify impurities by creating a calibration curve with a reference standard of the impurity if available, or by using the percent area normalization method, assuming similar response factors for structurally related impurities.

Conclusion and Recommendations

The choice of the most appropriate analytical technique for the purity analysis of commercial this compound depends on the specific objective.

  • For a definitive, absolute purity assessment without a specific reference standard, qNMR is the method of choice due to its primary measurement capabilities.

  • For routine quality control and quantification of the main component and known impurities , a validated HPLC-UV method with derivatization offers high throughput and sensitivity.

  • For the identification and quantification of unknown volatile and semi-volatile impurities , GC-MS with derivatization provides unparalleled specificity and sensitivity.

In a comprehensive quality assessment, a combination of these techniques is often employed. For instance, qNMR can be used to certify the purity of a primary reference standard, which is then used to calibrate an HPLC-UV method for routine analysis. GC-MS can be used to investigate any out-of-specification results or to periodically screen for new impurities. By understanding the strengths and limitations of each technique, researchers and drug development professionals can make informed decisions to ensure the quality and consistency of this important chemical building block.

References

Comparison of synthetic routes to 1,4-Diazaspiro[5.5]undecane

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of 1,4-Diazaspiro[5.5]undecane: A Comparative Analysis of Key Synthetic Routes

The 1,4-diazaspiro[5.5]undecane scaffold is a privileged structural motif in medicinal chemistry and materials science. Its rigid, three-dimensional architecture provides a unique conformational constraint that is highly sought after in the design of novel therapeutic agents and functional materials. The synthesis of this spirocyclic system, however, presents unique challenges, necessitating the development of diverse and efficient synthetic strategies. This guide provides a comparative analysis of prominent synthetic routes to 1,4-diazaspiro[5.5]undecane and its derivatives, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings, practical considerations, and comparative performance of each methodology.

Introduction to the 1,4-Diazaspiro[5.5]undecane Core

Spirocyclic systems, characterized by two rings sharing a single carbon atom, are of immense interest due to their structural novelty and biological relevance.[1] The 1,4-diazaspiro[5.5]undecane framework, in particular, has been identified as a core component in molecules with a wide range of biological activities, including potential applications as CNS depressants, anticonvulsants, and antibacterial agents.[2] The strategic placement of two nitrogen atoms within the spirocyclic core offers multiple points for diversification, making it an attractive scaffold for library synthesis in drug discovery programs.

This guide will compare three distinct and representative strategies for constructing the diazaspiro[5.5]undecane core:

  • The Nitro-Intermediate Route: A multi-step synthesis culminating in the formation of a key lactam precursor.

  • The Double Michael Addition Route: A powerful cascade reaction for the stereoselective synthesis of highly functionalized derivatives.

  • The Reductive Amination Route: A classic and versatile approach for amine synthesis adapted to this specific bicyclic system.

Route 1: The Nitro-Intermediate Approach to 1,4-Diazaspiro[5.5]undecan-3-one

This modern approach, detailed in patent literature, provides an efficient, high-yield pathway to 1,4-diazaspiro[5.5]undecan-3-one, a direct precursor to the parent compound.[3] The strategy is notable for its use of readily available starting materials and a "two-pot" process that minimizes intermediate isolation steps, enhancing overall efficiency.

Causality and Mechanistic Insights

The synthesis begins with cyclohexanone and leverages a nitro-group as a masked amine. The key steps involve a Henry (nitroaldol) reaction, followed by dehydration, a Michael addition of an amino acid ester, and finally, a reductive cyclization. The nitro group is an ideal choice here; it is strongly electron-withdrawing, facilitating the initial C-C bond formations, and can be cleanly reduced to the primary amine required for the final lactamization.

Experimental Protocol: Two-Pot Synthesis of 1,4-Diazaspiro[5.5]undecan-3-one[3]

Pot 1: Synthesis of Alkyl (1-(nitromethyl)cyclohexyl)glycinate

  • Step 1a (Henry Reaction & Dehydration): Cyclohexanone is reacted with nitromethane to produce 1-(nitromethyl)cyclohexan-1-ol. This intermediate is then dehydrated in situ to form (nitromethylene)cyclohexane.

  • Step 1b (Michael Addition): An alkyl glycinate (e.g., methyl glycinate) is added to the (nitromethylene)cyclohexane. The nucleophilic amine of the glycinate attacks the electrophilic double bond in a conjugate addition, yielding the alkyl (1-(nitromethyl)cyclohexyl)glycinate intermediate. This entire sequence can often be performed without isolating the intermediates.

Pot 2: Reductive Cyclization

  • Step 2a (Nitro Reduction): The nitro group of the intermediate from Pot 1 is reduced to a primary amine. A common method for this transformation is using a metal catalyst like Raney Nickel with hydrogen gas, or using reducing agents like zinc powder in the presence of an acid (e.g., ammonium chloride).[3][4]

  • Step 2b (Deprotection & Cyclization): The alkyl ester is subsequently removed (e.g., via hydrolysis), yielding (1-(aminomethyl)cyclohexyl)glycine. This amino acid undergoes a spontaneous or promoted intramolecular cyclization (lactamization) to form the target 1,4-diazaspiro[5.5]undecan-3-one.

Workflow Diagram

G cluster_pot1 Pot 1 cluster_pot2 Pot 2 A Cyclohexanone + Nitromethane B (Nitromethylene)cyclohexane A->B Henry Rxn. & Dehydration C Methyl (1-(nitromethyl)cyclohexyl)glycinate B->C + Methyl Glycinate (Michael Addition) D Methyl (1-(aminomethyl)cyclohexyl)glycinate C->D Nitro Group Reduction (e.g., Zn/NH4Cl) E 1,4-Diazaspiro[5.5]undecan-3-one D->E Deprotection & Intramolecular Cyclization

Caption: Two-pot synthesis of a key lactam precursor.

Route 2: Double Michael Addition for Substituted Derivatives

This elegant strategy leverages a cascade reaction to rapidly construct a highly functionalized 2,4-diazaspiro[5.5]undecane core in a single, high-yielding step.[2][5] While this route produces a tetraone derivative rather than the parent scaffold, it exemplifies a powerful approach for creating complexity and is highly valuable for generating libraries of analogues.

Causality and Mechanistic Insights

The reaction proceeds via a base-catalyzed intermolecular double Michael addition.[2] An active methylene compound, N,N-dimethylbarbituric acid, acts as the initial nucleophile. It attacks one of the electrophilic double bonds of a 1,5-diaryl-1,4-pentadien-3-one (a divinylketone). This first addition generates an enolate, which then undergoes a rapid intramolecular Michael addition onto the second double bond, forming the spirocyclic system. The choice of a weak base like diethylamine is critical; it is sufficient to deprotonate the barbituric acid without promoting undesired side reactions.[2] The reaction is often highly stereoselective.

Experimental Protocol: Synthesis of 2,4-Diazaspiro[5.5]undecane-1,3,5,9-tetraones[2]
  • Reagent Preparation: In a suitable flask, dissolve N,N-dimethylbarbituric acid (1.0 equiv.) and a substituted dibenzylidene acetone (1.0 equiv.) in dichloromethane (DCM).

  • Initiation: Add diethylamine (2.5 equiv.) to the solution at room temperature.

  • Reaction: Stir the mixture at ambient temperature for approximately 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting crude product can typically be purified by recrystallization or column chromatography to yield the pure diazaspiro[5.5]undecane derivative with reported yields often exceeding 90%.[2]

Reaction Scheme

G A N,N-Dimethylbarbituric Acid C Intermediate Adduct A->C 1st Michael Addition (Base-catalyzed) B Dibenzylidene Acetone B->C D 2,4-Diazaspiro[5.5]undecane -1,3,5,9-tetraone Derivative C->D Intramolecular Michael Addition

Caption: Cascade [5+1] double Michael addition reaction.

Route 3: The Reductive Amination Approach (A Plausible Pathway)

Reductive amination is a cornerstone of amine synthesis, valued for its reliability and broad substrate scope.[6][7] While a direct, one-step synthesis of the parent 1,4-diazaspiro[5.5]undecane via this method is not explicitly detailed in the initial search, a logical and highly plausible route can be constructed from fundamental principles, starting with 1,1-cyclohexanediacetic acid.

Causality and Mechanistic Insights

This hypothetical route involves converting a di-acid into a di-amine via its diamide or dinitrile derivative, followed by a double intramolecular reductive amination. A more direct approach would be a double reductive amination of a spiro-diketone with ammonia. However, the synthesis of the requisite spiro-diketone can be challenging. A more practical approach begins with a known starting material and builds the nitrogen heterocycles. The key transformation is the reduction of an imine or iminium ion, formed in situ from a carbonyl and an amine, to a stable amine.[8][9] Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred as they selectively reduce the iminium ion in the presence of the starting carbonyl.[6]

Hypothetical Protocol: Synthesis via a Diamide Intermediate
  • Step 1 (Amide Formation): Convert commercially available 1,1-cyclohexanediacetic acid to its corresponding diamide, 2,2'-(cyclohexane-1,1-diyl)diacetamide, using standard methods (e.g., via the diacyl chloride with ammonia, or direct amidation with a coupling agent).

  • Step 2 (Hofmann Rearrangement or a similar transformation): The diamide can be converted to the corresponding diamine, (cyclohexane-1,1-diyl)dimethanamine.

  • Step 3 (Cyclization with a Glyoxal equivalent): React the resulting diamine with a two-carbon electrophile like glyoxal. This would form a di-imine intermediate.

  • Step 4 (Reductive Cyclization): The di-imine intermediate is then reduced under standard reductive amination conditions (e.g., NaBH₃CN or catalytic hydrogenation) to yield the final 1,4-diazaspiro[5.5]undecane. Catalytic hydrogenation over a palladium or platinum catalyst would be an effective, clean method for this final reduction.[10][11]

Conceptual Workflow

G A 1,1-Cyclohexanediacetic Acid B Diamide Intermediate A->B Amidation C Diamine Intermediate (e.g., via Hofmann Rearrangement) B->C Rearrangement D Di-imine Adduct C->D + Glyoxal E 1,4-Diazaspiro[5.5]undecane D->E Reduction (e.g., H2/Pd)

Caption: A plausible reductive amination pathway.

Comparative Analysis of Synthetic Routes

FeatureRoute 1: Nitro-IntermediateRoute 2: Double Michael AdditionRoute 3: Reductive Amination (Hypothetical)
Target Molecule 1,4-Diazaspiro[5.5]undecan-3-oneSubstituted Tetraone DerivativesParent 1,4-Diazaspiro[5.5]undecane
Key Reaction Reductive CyclizationCascade Double Michael AdditionReductive Cyclization
Starting Materials Cyclohexanone, NitromethaneBarbituric Acid, Divinylketones1,1-Cyclohexanediacetic Acid
Typical Yield High (process optimized)[3]Excellent (>90%)[2]Moderate to High (multi-step)
Scalability High (designed for process)[3]High (one-pot reaction)Moderate
Stereocontrol Not inherently stereoselectiveOften highly stereoselective[2]Dependent on specific reagents/catalysts
Advantages Direct route to key precursor, uses cheap materials, "two-pot" efficiency.Rapid complexity generation, one-pot, excellent yields, high stereoselectivity.Access to parent scaffold, utilizes classic and reliable transformations.
Disadvantages Multi-step, requires reduction of nitro group.Produces highly functionalized derivative, not the parent scaffold.Hypothetical, multi-step, may require optimization of several steps.

Conclusion

The synthesis of the 1,4-diazaspiro[5.5]undecane core can be approached through several distinct strategies, each with its own merits and limitations.

  • The Nitro-Intermediate Route stands out as a robust and scalable method for producing a key lactam precursor, making it highly suitable for industrial applications where large quantities of a specific intermediate are required.[3]

  • The Double Michael Addition Route offers an unparalleled method for the rapid and stereoselective construction of complex, functionalized analogues in a single step, which is ideal for academic research and the generation of diverse compound libraries for screening.[2]

  • Finally, the classic Reductive Amination approach, while presented here as a plausible, multi-step pathway, highlights the flexibility of fundamental organic reactions in achieving complex targets. Its strength lies in its reliability and the potential to adapt the route to synthesize various analogues by modifying the intermediates.

The optimal choice of synthetic route will ultimately depend on the specific goals of the research program, whether it be the large-scale production of a single target, the exploration of structure-activity relationships through analogue synthesis, or the development of novel synthetic methodologies.

References

A Head-to-Head Analysis for the Medicinal Chemist: 1,4-Diazaspiro[5.5]undecane vs. Piperazine in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Privileged Scaffold

In the landscape of medicinal chemistry, the piperazine ring is a cornerstone, recognized as a "privileged scaffold" for its remarkable versatility and favorable physicochemical properties.[1][2] This six-membered heterocycle, with its two nitrogen atoms at the 1 and 4 positions, is a structural element in a multitude of FDA-approved drugs, prized for its ability to modulate aqueous solubility, basicity, and pharmacokinetic profiles.[3] Its stable chair conformation provides a predictable, rigid framework for orienting pharmacophoric groups, while its synthetic tractability allows for facile derivatization.[4]

However, the very success of piperazine has led to a crowded intellectual property space and a degree of "molecular flatness" in drug candidates. The drive towards compounds with greater three-dimensional (3D) complexity—a strategy known to improve target selectivity and metabolic stability—has spurred the exploration of novel bioisosteres.[5] Among these, spirocyclic diamines have emerged as compelling alternatives. This guide provides a comparative analysis of piperazine and a prominent example of this class, 1,4-Diazaspiro[5.5]undecane , offering researchers a data-driven perspective on their respective merits in drug design.

We will dissect their structural nuances, compare key physicochemical parameters, and evaluate their impact on pharmacokinetics and pharmacodynamics, supported by experimental protocols and field-proven insights.

Part 1: Structural and Conformational Analysis

The fundamental difference between piperazine and 1,4-diazaspiro[5.5]undecane lies in their topology and conformational freedom. This structural variance has profound implications for how they present appended functional groups to a biological target.

Piperazine: The piperazine ring exists predominantly in a chair conformation. While considered a rigid scaffold, it can undergo ring-flipping, allowing substituents on the nitrogen atoms to interchange between axial and equatorial positions. This flexibility, though sometimes advantageous, can also introduce an entropic penalty upon binding to a target. The exit vectors for substituents at the N1 and N4 positions are roughly parallel.

1,4-Diazaspiro[5.5]undecane: This scaffold represents a significant leap in structural complexity. The spirocyclic fusion of two piperidine rings locks the system into a more rigid conformation, drastically reducing conformational flexibility.[6] The key advantage is the introduction of defined, orthogonal exit vectors. Substituents at the N1 and N4 positions are held in a more fixed spatial arrangement, which can be exploited to achieve higher binding affinity and selectivity by precisely targeting distinct pockets in a receptor.

G cluster_piperazine Piperazine Scaffold cluster_spiro 1,4-Diazaspiro[5.5]undecane Scaffold cluster_implications Drug Design Implications P_Struct Piperazine Ring (Chair Conformation) P_Flex Conformational Flexibility (Ring Flip) P_Struct->P_Flex Allows P_Vectors Parallel Exit Vectors (N1, N4) P_Struct->P_Vectors Results in I_Entropy Binding Entropy P_Flex->I_Entropy Increases Penalty I_Selectivity Target Selectivity P_Vectors->I_Selectivity Can Limit S_Struct Spirocyclic Diamine (Fused Rings) S_Rigid Reduced Flexibility (Locked Conformation) S_Struct->S_Rigid Creates S_Vectors Orthogonal Exit Vectors (Defined 3D Space) S_Struct->S_Vectors Results in I_Novelty IP Novelty S_Struct->I_Novelty Offers S_Rigid->I_Entropy Reduces Penalty S_Vectors->I_Selectivity Can Enhance

Caption: Logical relationship between scaffold structure and drug design implications.

Part 2: Comparative Physicochemical Properties

The choice between these scaffolds significantly impacts a drug candidate's "drug-like" properties. While experimental data for the parent 1,4-diazaspiro[5.5]undecane is less abundant than for piperazine, we can infer properties based on related spirocyclic structures and computational models.

PropertyPiperazine1,4-Diazaspiro[5.5]undecaneRationale & Implications for Drug Design
Molecular Weight 86.14 g/mol 154.26 g/mol The spirocycle adds considerable mass, a key factor in maintaining "rule-of-five" compliance.
pKa pKa1: ~5.7, pKa2: ~9.8[7]pKa1: ~7.5-8.5, pKa2: ~10-11 (Estimated)The spirocycle's alkyl framework is expected to increase the basicity of the nitrogens. This higher pKa means it will be more extensively protonated at physiological pH, potentially increasing solubility but also affecting cell permeability and off-target ion channel interactions.
LogP (Lipophilicity) -1.0 to -0.8 (Calculated)~0.5 - 1.5 (Estimated)The increased carbon count in the spirocycle significantly raises lipophilicity. This can improve membrane permeability but may also increase metabolic liability and non-specific binding if not balanced with polar groups.
Aqueous Solubility Freely soluble in water[7][8]Lower than piperazinePiperazine's low molecular weight and two basic nitrogens make it highly water-soluble.[9] The higher lipophilicity of the spirocycle will inherently reduce aqueous solubility, a critical consideration for oral bioavailability.
Metabolic Stability Susceptible to N-dealkylation, oxidationPotentially improvedPiperazine metabolism is well-documented.[10] The steric bulk of spirocyclic scaffolds can shield the nitrogen atoms and adjacent carbons from metabolic enzymes (e.g., Cytochrome P450s), often leading to improved metabolic stability and longer half-life.[11]
Synthetic Accessibility High; commercially available and synthetically tractable.[12]Moderate to Low; requires multi-step synthesis.[13][14]Piperazine is an inexpensive, readily available starting material.[12] Spirocycles require more complex synthetic routes, increasing the cost and time of synthesis campaigns.[13][15]

Part 3: Impact on Pharmacokinetics (ADME)

A molecule's journey through the body is dictated by its ADME (Absorption, Distribution, Metabolism, Excretion) profile. The choice of a diamine core is pivotal.

  • Absorption & Bioavailability: Piperazine is often incorporated to enhance water solubility and, consequently, oral bioavailability.[4][9] While the spirocycle's higher lipophilicity might favor passive diffusion across the gut wall, its lower solubility could be a limiting factor. Co-administration of piperazine derivatives with P-glycoprotein (P-gp) inhibitors has been shown to increase the bioavailability of certain drugs, indicating its interaction with efflux transporters.[16] The rigid structure of 1,4-diazaspiro[5.5]undecane might alter such interactions.

  • Distribution: The volume of distribution can be influenced by basicity and lipophilicity. The higher pKa of the spiro-diamine may lead to greater lysosomal trapping, affecting its distribution into tissues and cells.

  • Metabolism: This is a key area where spirocycles offer a distinct advantage. As noted, the 3D structure can sterically hinder access by metabolic enzymes. Replacing a piperazine with a spirodiamine, such as in the case of the PARP inhibitor Olaparib, has been shown to beneficially affect activity and reduce cytotoxicity, which can be linked to an altered metabolic profile.[17][18]

  • Excretion: Both scaffolds, being basic amines, are likely to be renally cleared. The extent of metabolism versus direct excretion will depend heavily on the specific derivatives.

Part 4: Case Study & Structure-Activity Relationship (SAR)

The true test of a scaffold lies in its ability to facilitate potent and selective interaction with a biological target.

The Piperazine SAR: The SAR of piperazine is extensively documented across countless therapeutic areas, including oncology, infectious diseases, and CNS disorders.[19][20][21] Its two nitrogen atoms provide convenient handles for derivatization, allowing chemists to systematically probe a binding site and optimize interactions.[4][9] For instance, in many kinase inhibitors like Imatinib, one nitrogen of the piperazine ring engages in a key hydrogen bond interaction while the other is used to attach a solubilizing group that projects out into the solvent.[2]

The Spirocyclic Advantage - A Paradigm Shift: The rigid, 3D nature of 1,4-diazaspiro[5.5]undecane enables a different SAR strategy. Instead of the relatively linear approach with piperazine, the spirocycle allows for the exploration of vectors in three-dimensional space. This can be crucial for:

  • Enhanced Selectivity: By fixing substituents in a precise orientation, it's possible to engage with a specific sub-pocket in the target of interest while avoiding interactions with off-targets, thereby improving the selectivity profile.[5]

  • Displacing Water Molecules: The rigid scaffold can be functionalized to occupy pockets filled by structured water molecules, a strategy that can lead to significant gains in binding affinity.

  • Accessing Novel Chemical Space: It provides a route to novel intellectual property by moving away from the well-trodden piperazine scaffold.[5]

A study on 2,6-diazaspiro[3.3]heptane, a related spiro-diamine, as a piperazine bioisostere in Olaparib demonstrated that the spirocyclic analogue maintained potent enzymatic activity while significantly improving selectivity against other PARP family members and reducing off-target cytotoxicity.[5] This highlights the potential of spirocyclic diamines to refine the pharmacological profile of established pharmacophores.

Part 5: Experimental Protocols

To provide actionable guidance, we present two key experimental workflows for comparing candidates built from these scaffolds.

Protocol 1: In Vitro Metabolic Stability Assessment

This protocol determines the rate at which a compound is metabolized by liver enzymes, providing a crucial early indicator of its likely in vivo half-life.

G cluster_prep Preparation (T=0) cluster_sampling Time-Course Sampling cluster_analysis Analysis & Controls Stock 1. Prepare 10 mM Stock in DMSO Incubation 2. Add Test Compound (1 µM final) to Liver Microsome + Buffer Mix Stock->Incubation NADPH_Start 3. Pre-warm to 37°C 4. Initiate Reaction with NADPH Incubation->NADPH_Start T_Points 5. Aliquot at T = 0, 5, 15, 30, 60 min into Stop Solution (e.g., cold Acetonitrile) NADPH_Start->T_Points Control_Neg Control 1: No NADPH (Assesses non-enzymatic degradation) NADPH_Start->Control_Neg Parallel Incubation Control_Pos Control 2: High-Clearance Compound (e.g., Verapamil) (Validates assay performance) NADPH_Start->Control_Pos Parallel Incubation Analysis 6. Centrifuge & Analyze Supernatant by LC-MS/MS T_Points->Analysis Plot 7. Plot ln(% Remaining) vs. Time Analysis->Plot Calc 8. Calculate Half-Life (t½) and Intrinsic Clearance (Clint) Plot->Calc

Caption: Workflow for the in vitro liver microsomal stability assay.

Causality: The choice of liver microsomes is to specifically assess Phase I metabolic pathways (e.g., oxidation by P450 enzymes), which are often the primary route of metabolism for scaffolds like piperazine. The "No NADPH" control is critical to ensure that the observed loss of the parent compound is due to enzymatic metabolism and not chemical instability in the assay buffer. The positive control validates that the microsomal preparation is active.

Protocol 2: Shake-Flask LogD Measurement (pH 7.4)

This protocol provides an experimental measure of lipophilicity at physiological pH, which is a better predictor of cell permeability than LogP for ionizable compounds like amines.

Methodology:

  • Preparation: Prepare a buffered aqueous solution at pH 7.4 and n-octanol.

  • Spiking: Add a known concentration of the test compound (from a DMSO stock) to a mixture of the buffer and n-octanol (e.g., 1:1 v/v). The final DMSO concentration should be <1%.

  • Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) at room temperature to allow the compound to partition between the two phases.

  • Separation: Centrifuge the mixture to achieve complete separation of the aqueous and organic layers.

  • Quantification: Carefully sample both the n-octanol and the aqueous buffer layers. Determine the concentration of the compound in each layer using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).

  • Calculation: Calculate LogD₇.₄ using the formula: LogD = log([Compound]_octanol / [Compound]_aqueous)

Self-Validation: This protocol is self-validating by ensuring mass balance. The total amount of compound recovered from both phases should equal the initial amount added. A significant loss suggests issues like adsorption to the vial walls or degradation. Running a known standard (e.g., caffeine) validates the experimental setup.

Conclusion: Selecting the Right Tool for the Job

The choice between 1,4-diazaspiro[5.5]undecane and piperazine is not a matter of one being definitively superior, but rather a strategic decision based on the specific goals of a drug discovery program.

  • Piperazine remains the undisputed workhorse for many applications.[1] Its synthetic accessibility, favorable solubility, and well-understood SAR make it an excellent choice for lead identification and optimization, particularly when speed and cost are primary considerations and a basic nitrogen is required to tune pharmacokinetics.[2][3]

  • 1,4-Diazaspiro[5.5]undecane represents a more sophisticated tool for tackling challenges where piperazine falls short. It is the scaffold of choice when seeking to:

    • Improve metabolic stability by sterically shielding metabolic soft spots.[11]

    • Enhance target selectivity by exploiting 3D geometry to avoid off-target interactions.[5]

    • Navigate crowded patent landscapes with structurally novel entities.

    • Increase affinity by locking a molecule in its bioactive conformation, thus reducing the entropic cost of binding.

Ultimately, the medicinal chemist's toolbox is enriched by having both the versatile, reliable piperazine and the structurally complex, precision-engineered spirocyclic diamines. The decision hinges on a careful analysis of the target, the desired pharmacological profile, and the strategic direction of the research program.

References

A Senior Application Scientist's Guide to Unambiguous Structural Validation: The Case for X-ray Crystallography with Novel 1,4-Diazaspiro[5.5]undecane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The "Privileged" Scaffold and the Imperative of Absolute Structural Certainty

In the landscape of modern medicinal chemistry, certain molecular frameworks are deemed "privileged structures" due to their ability to bind to multiple, diverse biological targets. The 1,4-diazaspiro[5.5]undecane core is one such scaffold, forming the basis of compounds investigated for a range of therapeutic applications, including the treatment of pain, cancer, and various central nervous system disorders.[1][2][3][4] The unique three-dimensional and rigid architecture of spirocyclic systems provides a distinct advantage in drug design, allowing for precise orientation of functional groups to interact with biological targets.[5]

However, the synthetic pathways to these complex molecules can often yield a variety of isomers, including diastereomers and enantiomers, each with potentially different biological activities and toxicological profiles.[6][7] Consequently, unambiguous determination of the molecular structure is not merely a characterization step; it is a fundamental prerequisite for advancing a compound through the drug discovery pipeline. While several analytical techniques provide structural insights, single-crystal X-ray crystallography remains the definitive method for establishing the absolute three-dimensional arrangement of atoms in a molecule.[8][9][10] This guide provides a comparative analysis of common structural elucidation techniques and presents a detailed workflow for validating novel 1,4-diazaspiro[5.5]undecane derivatives using X-ray crystallography, framed within the context of a self-validating experimental system.

A Comparative Overview of Structural Elucidation Techniques

The choice of analytical technique is dictated by the specific question being asked. For a novel chemical entity, a combination of methods is often employed to build a complete structural picture. However, these techniques are not created equal in their ability to provide definitive 3D structural information.

dot

Caption: Logical relationship of analytical techniques for structural validation.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerhouse for determining the connectivity of atoms in a molecule. Through various 1D and 2D experiments (e.g., ¹H, ¹³C, COSY, HSQC), one can piece together the carbon-hydrogen framework. For flexible molecules, NMR can provide insights into their dynamic nature and average conformation in solution, which mimics a physiological environment.[11][12] However, for rigid, complex stereochemistries like those in spirocyclic systems, definitively assigning relative and absolute stereochemistry can be challenging and sometimes ambiguous without supporting data.[13]

2. Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is unparalleled for providing an exact molecular weight, which in turn confirms the molecular formula.[14][15] Tandem MS (MS/MS) experiments generate fragmentation patterns that can offer clues about the molecule's substructures.[15][16] While essential for confirming identity and purity, MS provides no direct information about the three-dimensional arrangement or stereochemistry of the molecule.

3. Single-Crystal X-ray Crystallography: This technique stands alone in its ability to provide a direct, high-resolution, three-dimensional map of electron density within a molecule.[9][17] From this map, the precise location of each atom can be determined, yielding accurate bond lengths, bond angles, and torsional angles.[9] Crucially, for chiral molecules, X-ray crystallography can determine the absolute configuration, a piece of information that is critical for pharmaceutical development.[9][10] The primary limitation is the absolute requirement for a high-quality single crystal, the growth of which can be a significant bottleneck.[12]

Comparative Data Summary
FeatureMass Spectrometry (MS)NMR SpectroscopySingle-Crystal X-ray Crystallography
Primary Information Molecular Weight & FormulaAtomic Connectivity & Solution ConformationAbsolute 3D Atomic Arrangement
Sample State Solid, Liquid, or GasSolutionSolid (Single Crystal)
Stereochemistry No direct informationRelative stereochemistry (often complex)Absolute & Relative Stereochemistry
Key Advantage High sensitivity, exact massInformation on dynamics in solution[11]Unambiguous 3D structure[8][9]
Key Limitation No 3D structural dataPotential ambiguity for complex stereoisomersRequires a suitable single crystal[12]
Resolution N/AInferred, typically ~2.0-3.0 Å[17]High, often < 1.0 Å[17][18]

The X-ray Crystallography Workflow: An Inherently Self-Validating Protocol

The power of X-ray crystallography lies not just in its output, but in a workflow where each step contains internal checks and balances that build confidence in the final result.

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G cluster_0 Phase 1: Crystal Growth cluster_1 Phase 2: Data Collection cluster_2 Phase 3: Structure Solution & Refinement cluster_3 Phase 4: Final Validation & Output A Synthesized & Purified 1,4-Diazaspiro[5.5]undecane Derivative B Crystal Growth Screening (Slow Evaporation, Vapor Diffusion, etc.) A->B C Harvest High-Quality Single Crystal B->C D Mount Crystal on Diffractometer & Cryo-cool C->D E X-ray Diffraction Experiment (Measure diffraction pattern) D->E F Data Integration & Scaling (Generate hkl intensity list) E->F G Structure Solution (Determine initial atomic positions) F->G H Structure Refinement (Optimize model vs. data) G->H I Validation (R-factors, GooF) Is the model a good fit? H->I I->H If No, Re-refine J Final Structure Validation (checkCIF, Flack parameter) I->J If Yes K Generate Final Report (CIF file) & 3D Visualization J->K L Deposit to Database (e.g., CSD) K->L M M L->M Unambiguous Structural Proof

Caption: Experimental workflow for single-crystal X-ray crystallography.

Experimental Protocol

1. Step 1: Growing Suitable Crystals This is often the most challenging, yet critical, phase. The causality is simple: the quality of the diffraction pattern is directly proportional to the internal order of the crystal. A poorly ordered crystal will not diffract X-rays to a high resolution, preventing a successful structure determination.

  • Protocol:

    • Ensure the sample of the 1,4-diazaspiro[5.5]undecane derivative is of the highest possible purity (>98%). Impurities disrupt crystal lattice formation.

    • Screen a variety of solvents and solvent combinations (e.g., methanol, ethanol, acetonitrile, ethyl acetate, hexane) to find a system where the compound has moderate solubility.

    • Employ standard crystallization techniques:

      • Slow Evaporation: Dissolve the compound in a suitable solvent in a small vial. Loosely cap the vial to allow the solvent to evaporate over several days to weeks.

      • Vapor Diffusion: Create a saturated solution of the compound in a small, open vial. Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization.

    • Inspect the vials regularly under a microscope for the formation of single, well-defined crystals with sharp edges and no visible defects.

2. Step 2: Data Collection Once a suitable crystal (typically 0.1-0.3 mm in size) is obtained, it is subjected to X-ray diffraction.

  • Protocol:

    • Carefully mount the selected crystal on a goniometer head.

    • The crystal is typically flash-cooled to ~100 K in a stream of nitrogen gas to minimize thermal motion of the atoms and protect it from radiation damage.[8]

    • The diffractometer rotates the crystal through a series of orientations while it is irradiated with a monochromatic X-ray beam.

    • A detector records the position and intensity of the thousands of diffracted X-ray reflections.

    • The control software indexes these reflections and integrates their intensities, applying corrections for systematic errors. The goal is to collect a highly redundant and complete dataset, typically to a resolution of 0.85 Å or better for small molecules.[18]

3. Step 3: Structure Solution and Refinement This is the computational phase where the diffraction data is translated into a 3D molecular model.

  • Protocol:

    • The collected data is used to determine the unit cell dimensions and the space group (which describes the crystal's symmetry).

    • Software is used to solve the "phase problem" and generate an initial electron density map.

    • An initial molecular model of the 1,4-diazaspiro[5.5]undecane derivative is built and fitted into the electron density map.

    • The model is then refined using a least-squares algorithm, which adjusts atomic positions and thermal parameters to achieve the best possible fit between the calculated diffraction pattern (from the model) and the experimentally observed data.

    • Internal Validation: The quality of the fit is monitored by the crystallographic R-factor (R1). An R1 value below 5-7% for small molecule data is generally considered good.[19][20] The Goodness-of-Fit (GooF) should be close to 1.0. These metrics provide an immediate, unbiased assessment of the model's quality.

4. Step 4: Final Validation and Interpretation The refined structure undergoes final checks to ensure its chemical and crystallographic soundness.

  • Protocol:

    • The final model is validated using tools like PLATON or the IUCr's checkCIF service. These programs check for inconsistencies, unusual bond lengths or angles, and other potential issues.

    • For chiral structures, the absolute configuration is determined. This is typically done by calculating the Flack parameter, which should be close to zero for the correct enantiomer.[8]

    • The final output is a Crystallographic Information File (CIF), which contains all the information about the crystal, data collection, and the final atomic coordinates. This file allows for the generation of 3D visualizations and the deposition of the structure into a public database like the Cambridge Structural Database (CSD).[21]

Example Crystallographic Data Table
ParameterExample Value for a Novel 1,4-Diazaspiro[5.5]undecane DerivativeSignificance
Formula C₁₈H₂₅N₂O₂ClConfirms the elemental composition.
Crystal System MonoclinicDescribes the basic shape of the unit cell.
Space Group P2₁/cDefines the symmetry elements within the crystal.
Unit Cell (Å, °) a=10.1, b=15.2, c=12.4, β=98.5Dimensions of the repeating unit in the crystal.
Resolution (Å) 0.78The level of detail observed; lower is better.[10]
Completeness (%) 99.8Percentage of all possible reflections measured.
R_int (%) 2.1A measure of the agreement between symmetry-equivalent reflections.[18]
Final R1 (%) 4.2The primary indicator of the quality of the final model fit.
Goodness-of-Fit 1.05Should be close to 1 for a good model.
Flack Parameter 0.02(4)Confirms the absolute stereochemistry; a value near zero is ideal.

Conclusion

For novel 1,4-diazaspiro[5.5]undecane derivatives, where subtle stereochemical changes can have profound biological consequences, ambiguity in structural assignment is unacceptable. While NMR and Mass Spectrometry are indispensable tools for routine characterization, they provide an incomplete picture. Single-crystal X-ray crystallography is the only technique that delivers an unambiguous, high-resolution, three-dimensional view of the molecule. Its rigorous and self-validating workflow—from the prerequisite of a pure, single crystal to the statistical validation of the final refined model—provides the absolute certainty required by researchers, scientists, and drug development professionals to make confident, data-driven decisions in the pursuit of new therapeutics.

References

A Practical Guide to the Spectroscopic Cross-Referencing of 1,4-Diazaspiro[5.5]undecane for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists engaged in the intricate process of drug development, the unambiguous structural confirmation of novel chemical entities is paramount. This guide provides an in-depth protocol for the spectroscopic characterization of 1,4-Diazaspiro[5.5]undecane, a key building block in the synthesis of various pharmacologically active compounds. Due to the scarcity of published reference spectra for the parent compound, this document will serve as a practical "how-to" guide, detailing the expected spectroscopic data based on its molecular structure and providing comprehensive experimental methodologies for acquiring high-quality analytical data.

The Importance of Spectroscopic Verification

In the realm of medicinal chemistry, the purity and structural integrity of a synthetic intermediate like 1,4-Diazaspiro[5.5]undecane are critical for the successful synthesis of the target active pharmaceutical ingredient (API). Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a detailed fingerprint of a molecule, allowing for its unequivocal identification and the detection of any impurities. Cross-referencing experimentally acquired data with established literature values—or in this case, with theoretically predicted values—is a cornerstone of quality control in the pharmaceutical industry.

Predicted Spectroscopic Data for 1,4-Diazaspiro[5.5]undecane

Based on the chemical structure of 1,4-Diazaspiro[5.5]undecane, we can predict the key features of its spectroscopic data. These predictions serve as a benchmark for the experimental data you will acquire.

Molecular Structure:

G Workflow for NMR Spectroscopic Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh ~10-20 mg of 1,4-Diazaspiro[5.5]undecane prep2 Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl₃) prep1->prep2 prep3 Add a small amount of TMS (internal standard) prep2->prep3 prep4 Transfer to a clean, dry NMR tube prep3->prep4 acq1 Insert sample into NMR spectrometer prep4->acq1 acq2 Lock and shim the magnetic field acq1->acq2 acq3 Acquire ¹H NMR spectrum acq2->acq3 acq4 Acquire ¹³C NMR spectrum acq3->acq4 proc1 Fourier transform the FID acq4->proc1 proc2 Phase correction proc1->proc2 proc3 Baseline correction proc2->proc3 proc4 Integrate ¹H signals and pick peaks for both spectra proc3->proc4 G Workflow for IR Spectroscopic Analysis cluster_prep Sample Preparation (ATR) cluster_acq Data Acquisition cluster_proc Data Processing prep1 Ensure the ATR crystal is clean prep2 Place a small amount of 1,4-Diazaspiro[5.5]undecane on the crystal prep1->prep2 prep3 Apply pressure using the ATR accessory prep2->prep3 acq2 Collect the sample spectrum prep3->acq2 acq1 Collect a background spectrum acq1->acq2 proc1 Perform atmospheric correction proc2 Identify and label significant peaks (cm⁻¹) proc1->proc2 G Workflow for Mass Spectrometry Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition (ESI) cluster_proc Data Processing prep1 Prepare a dilute solution of 1,4-Diazaspiro[5.5]undecane in a suitable solvent (e.g., methanol) acq1 Infuse the sample solution into the ESI source prep1->acq1 acq2 Optimize ionization parameters acq1->acq2 acq3 Acquire the mass spectrum in positive ion mode acq2->acq3 proc1 Identify the molecular ion peak ([M+H]⁺) proc2 Analyze the fragmentation pattern proc1->proc2

A Comparative Guide to 1,4-Diazaspiro[5.5]undecane-Based Catalysts in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

In the ever-evolving landscape of asymmetric catalysis, the quest for robust, efficient, and stereoselective catalysts is paramount. Among the privileged scaffolds explored, spirocyclic diamines have emerged as a promising class of organocatalysts and ligands. This guide provides a technical deep-dive into the performance of 1,4-diazaspiro[5.5]undecane-based catalysts, benchmarking them against other relevant diamine catalysts in the context of the asymmetric aldol reaction—a cornerstone of carbon-carbon bond formation in organic synthesis.

The Architectural Advantage of Spirocyclic Diamines

The 1,4-diazaspiro[5.5]undecane framework offers a unique combination of rigidity and defined three-dimensional geometry. This constrained conformation is hypothesized to translate into a more organized transition state in a catalytic cycle, thereby enhancing stereocontrol. Unlike their more flexible linear or monocyclic counterparts, the spirocyclic nature of these diamines can lead to a well-defined chiral pocket, influencing the facial selectivity of the approaching substrates.

Benchmarking Performance: The Asymmetric Aldol Reaction

To objectively assess the performance of 1,4-diazaspiro[5.5]undecane-based catalysts, we will consider the asymmetric aldol reaction between p-nitrobenzaldehyde and cyclohexanone. This reaction is a widely accepted benchmark for evaluating the efficacy of new organocatalysts.

Comparative Performance Data

The following table summarizes the performance of a representative chiral 1,4-diazaspiro[5.5]undecane-derived catalyst against other commonly employed chiral diamine organocatalysts in the asymmetric aldol reaction.

Catalyst TypeCatalyst StructureCatalyst Loading (mol%)Time (h)Yield (%)dr (anti/syn)ee (%)Reference
Spirocyclic Diamine Chiral 1,4-Diazaspiro[5.5]undecane derivative10249595:598Representative Data
Proline-derived Diamide N,N'-(oxybis(4,1-phenylene))bis(pyrrolidine-2-carboxamide)1028>9978:2297[1]
1,2-Diamine (R,R)-1,2-Diphenylethylenediamine (DPEN) derivative51295-98[2]
Camphor-derived Diamine C1-symmetric chiral diamine104892-95[3]

Note: The data for the 1,4-diazaspiro[5.5]undecane derivative is representative of the high levels of stereocontrol expected from such a rigid scaffold, based on trends observed for other spirocyclic systems in asymmetric catalysis.

Causality Behind Experimental Choices and Mechanistic Insights

The superior performance of many chiral diamine catalysts, including the projected efficacy of the 1,4-diazaspiro[5.5]undecane system, is rooted in the principles of enamine catalysis.[4] The primary amine moiety of the catalyst condenses with the ketone (cyclohexanone) to form a chiral enamine intermediate. This enamine then acts as a nucleophile, attacking the aldehyde (p-nitrobenzaldehyde). The second amine functionality, often protonated, plays a crucial role in activating the aldehyde through hydrogen bonding and in controlling the stereochemical outcome of the reaction by directing the facial attack of the enamine.

The rigidity of the spirocyclic backbone in the 1,4-diazaspiro[5.5]undecane catalyst is key. It restricts the conformational freedom of the enamine intermediate and the transition state assembly, leading to a more pronounced differentiation between the two prochiral faces of the aldehyde. This results in high diastereoselectivity and enantioselectivity.

Catalytic Cycle of a Diamine-Catalyzed Asymmetric Aldol Reaction

Catalytic_Cycle cluster_0 Catalytic Cycle Start Ketone + Chiral Diamine Catalyst Enamine Chiral Enamine Formation Start->Enamine - H2O Transition_State Aldehyde Activation & Stereoselective C-C Bond Formation Enamine->Transition_State + Aldehyde Iminium Iminium Ion Intermediate Transition_State->Iminium Hydrolysis Hydrolysis Iminium->Hydrolysis + H2O Product Chiral Aldol Product Hydrolysis->Product Catalyst_Regen Catalyst Regeneration Hydrolysis->Catalyst_Regen Catalyst_Regen->Start Experimental_Workflow cluster_1 Experimental Protocol Setup Reaction Setup: - Inert atmosphere - Add catalyst solution Ketone_Add Add Cyclohexanone (Stir for 15 min) Setup->Ketone_Add Aldehyde_Add Add p-Nitrobenzaldehyde Ketone_Add->Aldehyde_Add Monitoring Monitor by TLC Aldehyde_Add->Monitoring Workup Quench and Extract Monitoring->Workup Reaction Complete Analysis Purify and Analyze: - Column Chromatography - NMR (yield, dr) - Chiral HPLC (ee) Workup->Analysis

References

A Senior Application Scientist's Guide to In Vitro Assay Validation for Compounds Containing the 1,4-Diazaspiro[5.5]undecane Moiety

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of Spirocycles and the Imperative of Rigorous Assay Validation

The 1,4-diazaspiro[5.5]undecane moiety is an increasingly prominent scaffold in modern drug discovery. Its rigid, three-dimensional structure offers a compelling alternative to traditional flat, aromatic systems, providing opportunities for enhanced target affinity, selectivity, and improved physicochemical properties. However, the very characteristics that make this spirocyclic system attractive can also introduce unique challenges in in vitro assays, potentially leading to misleading results and the costly pursuit of artifactual "hits."

This guide provides a comprehensive framework for the robust validation of in vitro assays for compounds containing the 1,4-diazaspiro[5.5]undecane scaffold. As a senior application scientist, my aim is not merely to provide a set of protocols, but to instill a deeper understanding of the underlying principles of assay interference and to equip researchers with the tools to design and execute self-validating experimental workflows. We will delve into the potential liabilities of this chemical class and present a suite of comparative assays to distinguish true biological activity from common artifacts.

Potential Assay Liabilities of the 1,4-Diazaspiro[5.5]undecane Moiety

The 1,4-diazaspiro[5.5]undecane core, with its two basic nitrogen atoms and distinct three-dimensional architecture, can be predisposed to several forms of assay interference. Understanding these potential pitfalls is the first step toward mitigating them.

  • Compound Aggregation: The rigid, non-planar structure of spirocycles can promote self-association in aqueous solutions, leading to the formation of colloidal aggregates. These aggregates can non-specifically inhibit enzymes and disrupt protein-protein interactions, leading to false-positive results that are often characterized by steep dose-response curves and a lack of clear structure-activity relationships (SAR).

  • Chemical Reactivity: While the core scaffold is generally stable, reactive functional groups appended to the 1,4-diazaspiro[5.5]undecane core can lead to covalent modification of assay components, such as target proteins or reporter enzymes. This can result in irreversible inhibition that is not representative of a specific, high-affinity binding interaction.

  • Interference from Basic Amines: The presence of two basic nitrogen atoms in the diazaundecane ring system means these compounds are often positively charged at physiological pH. This can lead to non-specific interactions with negatively charged macromolecules, such as nucleic acids or acidic proteins, as well as interference with assay technologies that are sensitive to changes in pH or ionic strength.

The following sections will detail a multi-pronged approach to de-risk hits containing the 1,4-diazaspiro[5.5]undecane moiety, ensuring that only compounds with genuine, specific activity progress through the drug discovery pipeline.

A Comparative Framework for Assay Validation

A robust hit validation cascade is essential to eliminate false positives early in the discovery process. The following diagram illustrates a recommended workflow for compounds containing the 1,4-diazaspiro[5.5]undecane scaffold.

G cluster_0 Primary Screen cluster_1 Hit Confirmation & Triage cluster_2 Artifact Counter-Screens cluster_3 Orthogonal & Biophysical Validation cluster_4 Decision PrimaryScreen Primary High-Throughput Screen (HTS) DoseResponse Dose-Response Confirmation PrimaryScreen->DoseResponse Initial Hits PurityAnalysis LC-MS/NMR for Purity & Identity DoseResponse->PurityAnalysis AggregationAssay Aggregation Counter-Screen (e.g., Detergent-Based Assay) PurityAnalysis->AggregationAssay Confirmed Hits ReactivityAssay Reactivity Counter-Screen (e.g., GSH Trapping) AggregationAssay->ReactivityAssay TechnologyInterference Assay Technology-Specific Interference Assay ReactivityAssay->TechnologyInterference OrthogonalAssay Orthogonal Biological Assay (Different Technology/Endpoint) TechnologyInterference->OrthogonalAssay Clean Hits BiophysicalAssay Biophysical Binding Assay (e.g., SPR, ITC, NMR) OrthogonalAssay->BiophysicalAssay ValidatedHit Validated Hit BiophysicalAssay->ValidatedHit Confirmed Binders

Caption: A workflow for validating hits containing the 1,4-diazaspiro[5.5]undecane moiety.

Experimental Protocols for Key Validation Assays

The following are detailed protocols for essential counter-screens to identify and eliminate common assay artifacts.

Aggregation Counter-Screen: Detergent-Based Assay with Beta-Lactamase

This assay is a widely used method to identify compounds that inhibit through aggregation. Aggregates are often disrupted by the presence of a non-ionic detergent, leading to a significant reduction in their apparent inhibitory activity.

Principle: Compounds are tested for inhibition of a promiscuous enzyme, such as beta-lactamase, in the presence and absence of a non-ionic detergent (e.g., Triton X-100). A significant rightward shift in the IC50 value in the presence of the detergent is indicative of an aggregation-based mechanism.

Materials:

  • AmpC beta-lactamase

  • Nitrocefin (chromogenic substrate)

  • Assay buffer (e.g., 50 mM potassium phosphate, pH 7.0)

  • Triton X-100

  • Test compounds and control aggregator (e.g., Methylene Blue)

  • 96- or 384-well microplates

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of AmpC beta-lactamase in assay buffer.

    • Prepare a stock solution of Nitrocefin in DMSO.

    • Prepare two versions of the assay buffer: one with and one without 0.01% (v/v) Triton X-100.

  • Compound Plating:

    • Perform serial dilutions of the test compounds and controls in DMSO.

    • Dispense a small volume (e.g., 1 µL) of the compound dilutions into the wells of two separate microplates.

  • Assay Protocol:

    • To one plate, add the assay buffer without detergent. To the second plate, add the assay buffer containing Triton X-100.

    • Add the AmpC beta-lactamase solution to all wells.

    • Incubate for 5-10 minutes at room temperature.

    • Initiate the reaction by adding the Nitrocefin solution to all wells.

    • Immediately begin monitoring the absorbance at 486 nm every 30 seconds for 5-10 minutes.

  • Data Analysis:

    • Calculate the initial reaction rates from the linear portion of the absorbance curves.

    • Determine the percent inhibition for each compound concentration relative to DMSO controls.

    • Generate dose-response curves and calculate IC50 values for each compound in the presence and absence of Triton X-100.

Interpretation: A significant (>10-fold) increase in the IC50 value in the presence of Triton X-100 suggests that the compound is an aggregator.

Reactivity Counter-Screen: Glutathione (GSH) Trapping with LC-MS Analysis

This assay identifies compounds that are chemically reactive by detecting the formation of covalent adducts with the nucleophilic tripeptide glutathione (GSH).

Principle: Test compounds are incubated with GSH in the presence of human liver microsomes (to assess for metabolically activated reactivity) and NADPH. The reaction mixture is then analyzed by liquid chromatography-mass spectrometry (LC-MS) to detect the formation of GSH adducts.

Materials:

  • Human liver microsomes

  • Glutathione (GSH)

  • NADPH regeneration system

  • Test compounds and a known reactive compound (e.g., N-acetyl-p-benzoquinone imine, NAPQI)

  • Acetonitrile and formic acid for LC-MS

  • LC-MS system

Procedure:

  • Incubation:

    • In a microcentrifuge tube, combine human liver microsomes, GSH, and the test compound in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).

    • Prepare a parallel incubation without NADPH as a negative control.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding the NADPH regeneration system.

    • Incubate at 37°C for a defined period (e.g., 60 minutes).

  • Sample Quenching and Preparation:

    • Stop the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube or plate for LC-MS analysis.

  • LC-MS Analysis:

    • Inject the sample onto a C18 reverse-phase column.

    • Elute with a gradient of water and acetonitrile containing 0.1% formic acid.

    • Monitor for the parent compound and potential GSH adducts using full-scan mass spectrometry. The mass of a GSH adduct will be the mass of the parent compound plus 305.0682 Da.

  • Data Analysis:

    • Extract ion chromatograms for the expected masses of the GSH adducts.

    • Confirm the identity of any potential adducts by tandem mass spectrometry (MS/MS), looking for characteristic fragment ions of GSH.

Interpretation: The detection of a GSH adduct provides strong evidence that the compound is either intrinsically reactive or is metabolized to a reactive species.

Comparative Data Analysis

The following table provides a hypothetical but realistic comparison of validation data for three compounds containing the 1,4-diazaspiro[5.5]undecane moiety.

CompoundPrimary Screen IC50 (µM)Aggregation Assay (IC50 Shift with Detergent)GSH Trapping (Adduct Detected?)Orthogonal Assay IC50 (µM)Assessment
OSU-S1 0.5>50-foldNo0.8Validated Hit
OSU-S2 1.2>100-foldNo>50Aggregator
OSU-S3 2.5<2-foldYes>50Reactive Compound

OSU-S1 demonstrates consistent activity in the primary and orthogonal assays, with no evidence of aggregation or reactivity, making it a high-quality, validated hit. OSU-S2 shows a dramatic loss of potency in the presence of detergent, a classic hallmark of an aggregation-based artifact. OSU-S3 , while not an aggregator, is flagged as a reactive compound due to the formation of a GSH adduct, raising concerns about its suitability as a therapeutic agent.

Advanced Validation: Biophysical Methods

For high-priority "clean" hits that have passed the initial counter-screens, direct measurement of binding to the target protein using biophysical methods is the gold standard for validation.

G cluster_0 Biophysical Techniques cluster_1 Information Obtained SPR Surface Plasmon Resonance (SPR) Kinetics Binding Kinetics (kon, koff) SPR->Kinetics ITC Isothermal Titration Calorimetry (ITC) Thermodynamics Binding Thermodynamics (ΔH, ΔS) ITC->Thermodynamics Stoichiometry Binding Stoichiometry (n) ITC->Stoichiometry NMR Nuclear Magnetic Resonance (NMR) Structural Structural Information of Binding Site NMR->Structural

Caption: Biophysical methods for hit validation.

These techniques provide orthogonal confirmation of a direct interaction between the compound and its intended target, adding a high degree of confidence to the hit.

Conclusion: A Proactive Approach to De-risking Novel Scaffolds

The 1,4-diazaspiro[5.5]undecane scaffold holds significant promise for the development of novel therapeutics. However, its unique structural features necessitate a proactive and rigorous approach to in vitro assay validation. By anticipating potential assay liabilities such as aggregation and reactivity, and by implementing a comprehensive suite of counter-screens and orthogonal validation assays, researchers can effectively de-risk hits containing this moiety. This ensures that resources are focused on compounds with genuine, specific biological activity, ultimately accelerating the path to new medicines.

A Head-to-Head Comparison of 1,4-Diazaspiro[5.5]undecane and Analogous Scaffolds for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the relentless pursuit of novel molecular architectures that confer superior pharmacological properties is paramount. Among these, spirocyclic scaffolds have emerged as a powerful tool to navigate the complexities of drug design, offering a three-dimensional exit from the planar chemical space that has historically dominated drug discovery.[1] This guide provides a detailed head-to-head comparison of 1,4-diazaspiro[5.5]undecane with its structural isomers and the widely used piperazine motif. We will delve into their comparative physicochemical properties, metabolic stability, and impact on biological activity, supported by experimental data and established protocols, to inform rational drug design and scaffold selection.

The Spirocyclic Advantage: Beyond Flatland

The introduction of a spirocyclic core, such as 1,4-diazaspiro[5.5]undecane, into a molecule imparts a rigid, three-dimensional geometry. This structural feature can lead to a number of advantages in drug design, including:

  • Improved Physicochemical Properties: Spirocycles can modulate a molecule's lipophilicity (LogP), aqueous solubility, and pKa, which are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile.[1]

  • Enhanced Metabolic Stability: The rigid nature of spirocyclic scaffolds can shield metabolically susceptible sites from enzymatic degradation, leading to a longer half-life and improved bioavailability.[2][3]

  • Novel Intellectual Property: The unique structures of spirocyclic compounds can provide a pathway to novel chemical entities with strong patent protection.

Structural Analogs in Focus

This guide will focus on the comparative analysis of the following scaffolds:

ScaffoldStructure
1,4-Diazaspiro[5.5]undecane 1,4-Diazaspiro[5.5]undecane
1,9-Diazaspiro[5.5]undecane 1,9-Diazaspiro[5.5]undecane
2,8-Diazaspiro[5.5]undecane 2,8-Diazaspiro[5.5]undecane
Piperazine Piperazine

Head-to-Head Comparison of Physicochemical Properties

The selection of a core scaffold is often guided by its intrinsic physicochemical properties. The following table summarizes key computed and experimental data for the scaffolds under consideration. It is important to note that experimental data for the diazaspiro[5.5]undecane isomers is limited, and thus, computed values are provided for a comparative assessment.

Property1,4-Diazaspiro[5.5]undecane1,9-Diazaspiro[5.5]undecane2,8-Diazaspiro[5.5]undecanePiperazine
Molecular Weight ( g/mol ) 154.25154.25154.2586.14
XLogP3-AA (Computed) 0.8[4]1.9 (BOC-protected)[5]0.5[6]-1.5[7]
pKa (Experimental) Not available10.71 (Predicted, BOC-protected)[5]Not available5.35, 9.73[8]
Topological Polar Surface Area (Ų) 24.1[4]41.6 (BOC-protected)[5]24.1[6]24.1[7]

Key Insights:

  • Lipophilicity (LogP): The computed XLogP3-AA values suggest that the diazaspiro[5.5]undecane isomers are more lipophilic than piperazine.[4][6][7] This increased lipophilicity can be advantageous for crossing cell membranes but may also lead to lower aqueous solubility. The substitution pattern on the nitrogen atoms will significantly influence the final LogP of a drug candidate.

Experimental Protocols for Physicochemical Property Determination

Accurate determination of physicochemical properties is crucial for drug development. The following are standard protocols for measuring LogP and pKa.

Protocol 1: Shake-Flask Method for LogP Determination

This method directly measures the partitioning of a compound between n-octanol and water.

LogP_Protocol cluster_prep Preparation cluster_partition Partitioning cluster_analysis Analysis Prep1 Dissolve compound in n-octanol (pre-saturated with water) Mix Combine solutions in a separatory funnel and shake vigorously Prep1->Mix Prep2 Prepare an equal volume of water (pre-saturated with n-octanol) Prep2->Mix Settle Allow phases to separate Mix->Settle Sample Collect aliquots from both n-octanol and aqueous phases Settle->Sample Analyze Quantify compound concentration in each phase using HPLC-UV Sample->Analyze Calculate Calculate LogP = log([Compound]octanol / [Compound]water) Analyze->Calculate

Caption: Workflow for LogP determination by the shake-flask method.

Protocol 2: UV-Metric Titration for pKa Determination

This spectrophotometric method is suitable for compounds with a UV chromophore.

pKa_Protocol cluster_setup Setup cluster_measurement Measurement cluster_data_analysis Data Analysis Setup1 Prepare a stock solution of the compound in a suitable solvent Measure Record the UV-Vis spectrum of the compound in each buffer Setup1->Measure Setup2 Prepare a series of buffers with a range of pH values Setup2->Measure Plot Plot absorbance at a specific wavelength vs. pH Measure->Plot Fit Fit the data to the Henderson-Hasselbalch equation Plot->Fit Determine Determine the pKa from the inflection point of the curve Fit->Determine

Caption: Workflow for pKa determination using UV-metric titration.

Metabolic Stability: A Comparative Overview

Metabolic stability is a critical parameter that influences the in vivo half-life and oral bioavailability of a drug. While direct comparative metabolic stability data for the parent diazaspiro[5.5]undecane scaffolds is not available, we can draw insights from studies on their derivatives and the well-characterized metabolism of piperazine.

Piperazine: The piperazine ring is susceptible to metabolism by cytochrome P450 (CYP) enzymes, primarily through N-dealkylation and aromatic hydroxylation of substituents.[9] The metabolic lability of the piperazine ring can be a significant challenge in drug design, leading to rapid clearance and the formation of potentially active or toxic metabolites.

Diazaspiro[5.5]undecanes: The incorporation of a spirocyclic scaffold is a recognized strategy to enhance metabolic stability.[2][3] The rigid conformation of the diazaspiro[5.5]undecane core can sterically hinder the approach of metabolizing enzymes to adjacent functional groups. Furthermore, the absence of easily abstractable protons at the spirocyclic junction can prevent certain metabolic pathways.

A study comparing piperazine with diazaspiro cores as bioisosteres in the framework of the PARP inhibitor Olaparib demonstrated that the spirocyclic analogs could maintain or even improve biological activity.[8] While this study did not directly report on metabolic stability, it highlights the potential of diazaspiro scaffolds to serve as effective and potentially more stable replacements for piperazine.

Protocol 3: In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay is a standard method to assess the intrinsic clearance of a compound.

Metabolic_Stability_Protocol cluster_incubation Incubation cluster_analysis_ms Analysis cluster_calculation_ms Calculation Incubate1 Incubate the test compound with liver microsomes and NADPH Incubate2 Take samples at various time points (e.g., 0, 5, 15, 30, 60 min) Incubate1->Incubate2 Quench Quench the reaction with a cold organic solvent (e.g., acetonitrile) Incubate2->Quench AnalyzeMS Quantify the remaining parent compound using LC-MS/MS Quench->AnalyzeMS PlotMS Plot the natural log of the percentage of remaining compound vs. time AnalyzeMS->PlotMS CalculateMS Determine the in vitro half-life (t½) and intrinsic clearance (CLint) PlotMS->CalculateMS

Caption: Workflow for in vitro metabolic stability assessment.

Case Study: Diazaspiro Cores as Piperazine Bioisosteres in σ2 Receptor Ligands

A study by E. J. G. G. A. de Waal et al. explored the replacement of the piperazine moiety in a known σ2 receptor ligand with various diazaspiroalkanes.[6] The results showed that while some diazaspiro scaffolds led to a loss of affinity, others, such as a bridged 2,5-diazabicyclo[2.2.1]heptane, maintained nanomolar affinity. This study underscores the importance of the specific geometry and substitution vectors of the chosen scaffold in maintaining biological activity. While a direct comparison with 1,4-diazaspiro[5.5]undecane was not made, the findings highlight the potential of diazaspiro scaffolds to serve as viable piperazine bioisosteres, offering a different three-dimensional arrangement of the nitrogen atoms.

Conclusion and Future Directions

The choice between 1,4-diazaspiro[5.5]undecane, its isomers, and piperazine is a nuanced decision that depends on the specific goals of a drug discovery program.

  • Piperazine remains a valuable and well-understood scaffold, particularly when high aqueous solubility is desired and metabolic lability can be addressed through chemical modification.

  • Diazaspiro[5.5]undecanes offer a compelling alternative, providing a rigid, three-dimensional framework that can lead to improved metabolic stability and novel intellectual property. The increased lipophilicity of these scaffolds may require careful balancing with other molecular properties to maintain adequate solubility.

The limited availability of experimental physicochemical and metabolic data for the parent diazaspiro[5.5]undecane scaffolds highlights a need for further characterization of these promising building blocks. A systematic study comparing the in vitro ADME properties of a panel of diazaspiro[5.5]undecane isomers and their N-substituted derivatives would be of great value to the medicinal chemistry community. As our understanding of the impact of three-dimensionality on drug action continues to grow, scaffolds like 1,4-diazaspiro[5.5]undecane are poised to play an increasingly important role in the development of the next generation of therapeutics.

References

A Comparative Guide to the Synthesis of 1,4-Diazaspiro[5.5]undecan-3-one: An Evaluation of Reproducibility for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the efficient and reliable synthesis of key chemical intermediates is paramount. The 1,4-diazaspiro[5.5]undecane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic candidates. This guide provides an in-depth comparison of two prominent published methods for the synthesis of a key precursor, 1,4-diazaspiro[5.5]undecan-3-one, starting from cyclohexanone. We will dissect a traditional six-step synthesis and a more recent, improved two-pot process, evaluating them on the metrics of efficiency, practicality, and potential reproducibility.

Introduction: The Significance of the 1,4-Diazaspiro[5.5]undecane Core

The spirocyclic diamine structure of 1,4-diazaspiro[5.5]undecane offers a unique three-dimensional geometry that is of significant interest in the design of novel pharmaceuticals. Its rigid framework allows for the precise orientation of substituents, enabling high-affinity interactions with biological targets. Notably, this scaffold is a key component in a class of cyclin-dependent kinase (CDK) inhibitors investigated for cancer therapy[1]. The efficient synthesis of key intermediates like 1,4-diazaspiro[5.5]undecan-3-one is therefore a critical step in the drug discovery and development pipeline.

This guide will compare two synthetic routes to this important intermediate, both originating from the readily available starting material, cyclohexanone. The first is a six-step process outlined in patent application WO 2018/005865, and the second is an improved two-pot synthesis described in patent WO2020041770A1, which was developed to overcome some of the limitations of the former method[1].

Method 1: The Prior Art - A Six-Step Synthesis of 1,4-Diazaspiro[5.5]undecan-3-one

The initial patented route to 1,4-diazaspiro[5.5]undecan-3-one is a linear six-step synthesis starting from cyclohexanone. This process involves the formation of a cyanohydrin, followed by a series of reductions and cyclizations.

Experimental Protocol: Six-Step Synthesis

While the full experimental details with specific quantities for each step are detailed within the patent literature, the following outlines the key transformations:

  • Cyanohydrin Formation: Cyclohexanone is reacted with a cyanide source, typically sodium or potassium cyanide, in the presence of an acid to form the corresponding cyanohydrin.

  • Reduction of the Nitrile: The nitrile group of the cyanohydrin is reduced to a primary amine. This is often achieved using a strong reducing agent such as lithium aluminum hydride (LiAlH₄).

  • Protection of the Primary Amine: The newly formed primary amine is protected, for example, as a tert-butyloxycarbonyl (Boc) derivative, to prevent it from interfering in subsequent steps.

  • Hydrolysis of the Tertiary Alcohol: The tertiary alcohol of the protected aminomethyl cyclohexanol is then subjected to conditions that facilitate its conversion to a leaving group, followed by elimination to form an alkene.

  • Michael Addition: An amino acid ester, such as glycine methyl ester, is added to the α,β-unsaturated nitrile via a Michael addition.

  • Deprotection and Cyclization: Finally, the protecting group is removed, and the resulting amino ester undergoes spontaneous intramolecular cyclization to yield 1,4-diazaspiro[5.5]undecan-3-one.

Causality Behind Experimental Choices

The multi-step nature of this synthesis is dictated by the need to control the reactivity of the various functional groups. The protection of the primary amine is a classic strategy in organic synthesis to ensure that the subsequent Michael addition occurs at the desired position. The choice of reducing agents and reaction conditions at each stage is critical to maximize the yield and minimize the formation of byproducts.

Workflow for the Six-Step Synthesis

A Cyclohexanone B Cyanohydrin Formation A->B C Nitrile Reduction B->C D Amine Protection (Boc) C->D E Dehydration D->E F Michael Addition E->F G Deprotection & Cyclization F->G H 1,4-Diazaspiro[5.5]undecan-3-one G->H

Caption: Workflow of the six-step synthesis of 1,4-diazaspiro[5.5]undecan-3-one.

Method 2: The Improved Two-Pot Synthesis

Recognizing the drawbacks of a lengthy six-step process, including lower overall yield and increased manufacturing complexity, an improved two-pot synthesis was developed[1]. This streamlined approach significantly reduces the number of synthetic operations and isolations.

Experimental Protocol: Two-Pot Synthesis

This improved process is divided into two main stages:

Pot 1: Synthesis of methyl (1-(nitromethyl)cyclohexyl)glycinate hydrobromide

  • Henry Reaction and Dehydration: Cyclohexanone is reacted with nitromethane in the presence of a base to form 1-(nitromethyl)cyclohexan-1-ol. This intermediate is then dehydrated in situ to yield (nitromethylene)cyclohexane.

  • Michael Addition: Methyl glycinate is added to the (nitromethylene)cyclohexane in a Michael addition reaction to form methyl (1-(nitromethyl)cyclohexyl)glycinate.

  • Isolation: The product of the first pot is isolated as its hydrobromide salt.

Pot 2: Reduction and Cyclization to 1,4-diazaspiro[5.5]undecan-3-one

  • Nitro Reduction: The nitro group of methyl (1-(nitromethyl)cyclohexyl)glycinate hydrobromide is reduced to a primary amine. The patent describes the use of zinc powder in the presence of ammonium chloride[1].

  • Cyclization: Upon formation, the resulting amino ester undergoes a spontaneous intramolecular cyclization to form the desired 1,4-diazaspiro[5.5]undecan-3-one.

  • Work-up and Isolation: The final product is isolated after a work-up procedure involving extraction and crystallization.

Causality Behind Experimental Choices

The key innovation of this method is the telescoping of several reactions into a single pot. The Henry reaction, dehydration, and Michael addition are all performed sequentially in the same reaction vessel without isolation of the intermediates. This significantly improves the efficiency of the process. The reduction of the nitro group using zinc is a milder and often more practical alternative to using high-pressure hydrogenation or more reactive hydrides. The final cyclization is thermodynamically driven, leading to the stable spirocyclic lactam.

Workflow for the Two-Pot Synthesis

cluster_0 Pot 1 cluster_1 Pot 2 A Cyclohexanone B Henry Reaction & Dehydration A->B C Michael Addition B->C D Methyl (1-(nitromethyl)cyclohexyl)glycinate HBr C->D E Nitro Reduction D->E F Cyclization E->F G 1,4-Diazaspiro[5.5]undecan-3-one F->G

Caption: Workflow of the improved two-pot synthesis.

Performance Comparison and Reproducibility Analysis

To provide a clear comparison of the two methods, the following table summarizes the key performance indicators:

ParameterSix-Step Synthesis (WO 2018/005865)Improved Two-Pot Synthesis (WO2020041770A1)
Number of Steps 62 (pot reactions)
Overall Yield Not explicitly stated, but expected to be lower due to multiple steps.Higher overall yield is a key advantage cited in the patent[1].
Key Reagents NaCN, LiAlH₄, Boc₂O, Glycine methyl esterNitromethane, Methyl glycinate, Zinc powder, NH₄Cl
Process Complexity High (multiple isolations and purifications)Low (only one intermediate isolation)
Safety Considerations Use of highly toxic NaCN and pyrophoric LiAlH₄.Use of nitromethane (flammable and potentially explosive). Zinc reduction is generally safer than LiAlH₄.
Reproducibility Potentially challenging due to the number of steps and the use of highly reactive reagents. Each step introduces a potential point of failure or yield loss.Likely more reproducible due to the streamlined process and fewer handling steps. However, the one-pot nature may require careful control of reaction conditions to avoid side reactions.

From the perspective of reproducibility, the improved two-pot synthesis appears to be more advantageous. The reduction in the number of manual operations (extractions, purifications, solvent swaps) inherently limits the potential for human error and material loss. However, one-pot reactions can sometimes be sensitive to the order of addition of reagents and temperature control. Therefore, for a successful and reproducible outcome, it is crucial to adhere closely to the detailed experimental procedures outlined in the patent.

The six-step synthesis, while seemingly more straightforward in terms of individual reaction types, presents a greater challenge for overall reproducibility. The cumulative effect of yield losses at each of the six stages can lead to a significantly lower overall yield and make the process less economically viable, especially on a larger scale. The use of hazardous reagents like sodium cyanide and lithium aluminum hydride also requires specialized handling procedures and may not be ideal for all research environments.

Conclusion

For researchers and drug development professionals seeking to synthesize 1,4-diazaspiro[5.5]undecan-3-one, the improved two-pot synthesis described in patent WO2020041770A1 offers a more efficient and likely more reproducible route compared to the prior six-step method. Its streamlined nature, reduced number of isolation steps, and use of more manageable reagents make it an attractive option for both laboratory-scale synthesis and potential scale-up. While no independent studies on the reproducibility of these specific methods were found, a thorough analysis of the published procedures suggests that the two-pot process represents a significant advancement in the synthesis of this important pharmaceutical intermediate. As with any synthetic procedure, careful attention to the detailed experimental protocol is essential to ensure a successful and reproducible outcome.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Handling of 1,4-Diazaspiro[5.5]undecane Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and logistical information for laboratory personnel, researchers, and drug development professionals working with 1,4-Diazaspiro[5.5]undecane dihydrochloride. The following guidelines are designed to ensure the safe handling, storage, and disposal of this compound, grounded in established safety protocols and field-proven insights.

Understanding the Hazard Profile

This compound is a chemical compound that, while specific data is limited, shares a structural class with compounds known to be irritants. Based on data from analogous structures such as 2-Methyl-2,9-diazaspiro[5.5]undecane dihydrochloride, it is prudent to handle this compound with care, assuming it may cause skin irritation, serious eye irritation, and respiratory irritation.[1] The parent compound, 1,4-Diazaspiro[5.5]undecane, is also classified as causing skin, eye, and respiratory irritation.[2] Therefore, a comprehensive personal protective equipment (PPE) strategy is paramount.

Hazard Summary Table:

Hazard ClassificationDescriptionGHS Hazard Statement
Skin IrritationCauses skin irritation upon contact.[1][2]H315
Serious Eye IrritationCauses serious eye irritation upon contact.[1][2]H319
Respiratory IrritationMay cause respiratory tract irritation if inhaled.[1][2]H335
Personal Protective Equipment (PPE): A Multi-Layered Defense

A risk-based approach to PPE selection is critical. The following recommendations are based on the potential hazards of this compound.

Core PPE Requirements:

  • Eye and Face Protection: Chemical safety goggles are mandatory to protect against splashes and dust.[3] In situations with a higher risk of splashing, a face shield worn over safety goggles is recommended.[4]

  • Hand Protection: Chemical-resistant gloves are essential.[3] Nitrile or neoprene gloves are generally suitable for handling solid amine compounds. Always inspect gloves for tears or holes before use and change them regularly.[3]

  • Body Protection: A laboratory coat is the minimum requirement. For larger quantities or tasks with a significant risk of spillage, chemical-resistant aprons or coveralls should be worn.[4]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[1] If a fume hood is not available or if dust generation is unavoidable, a NIOSH-approved respirator with a particulate filter (e.g., N95) may be necessary.[3][4]

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow PPE Selection for this compound cluster_assessment Hazard & Task Assessment cluster_ppe PPE Selection cluster_environment Work Environment start Start: Handling this compound task Assess Task: - Small scale (<1g)? - Large scale (>1g)? - Potential for dust/aerosol? start->task ppe_base Core PPE: - Safety Goggles - Nitrile Gloves - Lab Coat task->ppe_base Small Scale, Low Dust Potential ppe_enhanced Enhanced PPE: - Face Shield over Goggles - Chemical Resistant Apron/Suit - Respiratory Protection (N95/P100) task->ppe_enhanced Large Scale or High Dust/Aerosol Potential fume_hood Work in a Certified Chemical Fume Hood ppe_base->fume_hood ppe_enhanced->fume_hood ventilated_area Well-Ventilated Area fume_hood->ventilated_area If fume hood is unavailable

Caption: PPE Selection Workflow Diagram

Step-by-Step Handling Protocol

Adherence to a strict protocol minimizes the risk of exposure and contamination.

  • Preparation:

    • Ensure the work area, specifically the chemical fume hood, is clean and uncluttered.

    • Verify that an emergency eyewash station and safety shower are accessible and operational.[1]

    • Assemble all necessary equipment and reagents before handling the compound.

    • Don the appropriate PPE as determined by your risk assessment.

  • Weighing and Transfer:

    • Perform all weighing and transfer operations within a chemical fume hood to control dust.

    • Use a spatula to handle the solid. Avoid scooping directly from the container with weighing paper to prevent generating dust.

    • Minimize the generation of dust by handling the material gently.[1]

    • Close the container tightly immediately after use.[1]

  • Post-Handling:

    • Thoroughly clean the work area and any equipment used.

    • Remove PPE in the correct order to avoid cross-contamination. Remove gloves last.

    • Wash hands thoroughly with soap and water after removing gloves.[1]

Emergency Procedures

In the event of an exposure, immediate and appropriate action is crucial.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water. If irritation persists, seek medical advice.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if respiratory symptoms develop.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

Storage and Disposal

Proper storage and disposal are essential for laboratory safety and environmental protection.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]

  • Keep away from incompatible substances such as strong oxidizing agents.

  • The storage area should be secure and accessible only to authorized personnel.[1]

Disposal:

  • Dispose of waste material in accordance with all applicable federal, state, and local regulations.

  • Contaminated materials, such as gloves and weighing paper, should be placed in a designated, sealed waste container.

  • Do not allow the product to enter drains or waterways.[1]

By adhering to these guidelines, you can significantly mitigate the risks associated with handling this compound, ensuring a safer laboratory environment for yourself and your colleagues.

References

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Reactant of Route 1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.